molecular formula C45H81NO18S B8104420 N-(Tos-PEG4)-N-bis(PEG4-Boc)

N-(Tos-PEG4)-N-bis(PEG4-Boc)

Cat. No.: B8104420
M. Wt: 956.2 g/mol
InChI Key: QKOYKXTUNUZJPX-UHFFFAOYSA-N
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Description

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a useful research compound. Its molecular formula is C45H81NO18S and its molecular weight is 956.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Tos-PEG4)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tos-PEG4)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H81NO18S/c1-40-8-10-41(11-9-40)65(49,50)62-39-38-61-37-36-60-31-26-55-21-16-46(14-19-53-24-29-58-34-32-56-27-22-51-17-12-42(47)63-44(2,3)4)15-20-54-25-30-59-35-33-57-28-23-52-18-13-43(48)64-45(5,6)7/h8-11H,12-39H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOYKXTUNUZJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H81NO18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure, properties, and potential applications of the branched polyethylene (B3416737) glycol (PEG) derivative, N-(Tos-PEG4)-N-bis(PEG4-Boc). This molecule is of significant interest to researchers and professionals in drug development and materials science due to its unique trifunctional nature, combining a tosyl (Tos) leaving group with two Boc-protected amine functionalities on a central nitrogen atom, all connected via tetraethylene glycol (PEG4) linkers.

Core Structure and Chemical Properties

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a tertiary amine featuring three distinct PEG4 arms. One arm is terminated with a p-toluenesulfonyl (tosyl) group, while the other two arms are terminated with tert-butyloxycarbonyl (Boc) protected amines. This structure provides a versatile platform for subsequent chemical modifications.

The central nitrogen atom serves as a branch point, leading to a Y-shaped or tripodal architecture. Each arm consists of a flexible and hydrophilic PEG4 linker, which enhances the solubility of the molecule in aqueous and many organic solvents.

Inferred Chemical Structure:

The structure can be described as a central nitrogen atom bonded to:

  • One -(CH₂CH₂O)₄-Ts chain (Tos-PEG4)

  • Two -(CH₂CH₂O)₄-NHBoc chains (PEG4-Boc)

A visual representation of this structure is provided in the diagram below.

G cluster_tos cluster_boc1 cluster_boc2 N N p1 O(CH₂CH₂)₄OTs N->p1 p2 (Boc)HN(CH₂CH₂O)₄ N->p2 p3 (Boc)HN(CH₂CH₂O)₄ N->p3

Caption: Molecular structure of N-(Tos-PEG4)-N-bis(PEG4-Boc).

Physicochemical Properties (Estimated)

PropertyEstimated ValueNotes
Molecular Formula C₄₉H₈₉N₃O₁₈SCalculated based on the inferred structure.
Molecular Weight Approximately 1064.3 g/mol Calculated based on the inferred structure.
Appearance Expected to be a colorless to pale yellow oil or waxy solid.Based on the properties of similar multi-arm PEG derivatives.
Solubility Soluble in water, DMF, DMSO, and chlorinated solvents.The hydrophilic PEG chains contribute to good solubility in a range of solvents.
Stability Stable under neutral and basic conditions. The tosyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc groups are labile in acidic conditions.Store in a cool, dry place, protected from strong acids.[1]

Synthesis and Experimental Protocols

A definitive, published synthesis for N-(Tos-PEG4)-N-bis(PEG4-Boc) is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of functionalized PEG derivatives.[2][3][4] The proposed workflow involves a multi-step process starting from commercially available materials.

Proposed Synthetic Workflow:

The synthesis could logically proceed through the formation of a di-Boc-protected PEG amine, followed by reaction with a tosylated PEG molecule.

G start N-Boc-amino-PEG4-amine step1 Deprotection of primary amine start->step1 Acidic conditions (e.g., TFA) step2 Nucleophilic substitution with Tos-PEG4-Br step1->step2 Base (e.g., DIEA) product N-(Tos-PEG4)-N-bis(PEG4-Boc) step2->product

Caption: Proposed synthetic workflow for N-(Tos-PEG4)-N-bis(PEG4-Boc).

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of N-bis(PEG4-Boc) Amine

    • Start with a commercially available di-amine with a central nitrogen, such as bis(2-(2-aminoethoxy)ethyl)amine.

    • React this tri-amine with two equivalents of a Boc-protection reagent for the primary amines, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O, under basic conditions (e.g., triethylamine (B128534) in dichloromethane) to selectively protect the two terminal primary amines, leaving the central secondary amine free.

    • Purify the resulting N-H-bis(PEG4-Boc) intermediate by column chromatography.

  • Step 2: Synthesis of Tos-PEG4-Halide

    • Start with tetraethylene glycol.

    • Monotosylate one of the terminal hydroxyl groups using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction is often performed at low temperatures to favor monosubstitution.

    • Convert the remaining hydroxyl group to a good leaving group, such as a bromide, using a reagent like triphenylphosphine (B44618) and carbon tetrabromide.

    • Purify the Tos-PEG4-Br product.

  • Step 3: Final Coupling Reaction

    • React the N-H-bis(PEG4-Boc) from Step 1 with the Tos-PEG4-Br from Step 2 via a nucleophilic substitution reaction.

    • The secondary amine of the N-H-bis(PEG4-Boc) will displace the bromide on the Tos-PEG4-Br. This reaction is typically carried out in an aprotic polar solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIEA) to scavenge the HBr byproduct.

    • The final product, N-(Tos-PEG4)-N-bis(PEG4-Boc), would be purified using column chromatography or preparative HPLC.

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the tosyl, Boc, and PEG protons and carbons in the correct ratios.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound.

  • FTIR Spectroscopy: To identify the characteristic functional group vibrations (e.g., sulfonyl, carbamate (B1207046) carbonyl).

Applications in Research and Drug Development

The trifunctional nature of N-(Tos-PEG4)-N-bis(PEG4-Boc) makes it a valuable building block in several areas of research and development.

Logical Relationships of Functional Groups for Applications:

G molecule N-(Tos-PEG4)-N-bis(PEG4-Boc) tos Tosyl Group (Leaving Group) molecule->tos boc Boc-Protected Amines (Latent Nucleophiles) molecule->boc peg PEG4 Linkers (Solubilizing Spacers) molecule->peg app2 Branched Drug Conjugates tos->app2 Conjugation to targeting ligands app3 Surface Modification tos->app3 Attachment to surfaces app1 PROTACs & Molecular Glues boc->app1 Linker for E3 ligase and target protein binders app4 Hydrogel Formation boc->app4 Cross-linking points after deprotection peg->app1 peg->app2 peg->app3 peg->app4

Caption: Potential applications derived from the molecule's functional groups.

  • PROTACs and Molecular Degraders: After deprotection of the Boc groups to reveal free amines, this molecule can serve as a branched linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). One amine could be conjugated to a ligand for a target protein, and the other to a ligand for an E3 ubiquitin ligase. The tosyl group could be substituted with another functional group or a third ligand. The branched nature of the linker can influence the spatial orientation and distance between the two ligands, which is critical for efficient ternary complex formation and target degradation.[5]

  • Branched Drug Conjugates: The three arms of the molecule can be used to attach different moieties. For example, the tosyl group can be displaced by a targeting ligand (e.g., a small molecule that binds to a cancer cell receptor). Following Boc deprotection, two different drug molecules could be attached to the amine groups. This would create a branched drug delivery system with a high drug-to-linker ratio.

  • Surface Modification and Biomaterials: The tosyl group can be used to covalently attach the molecule to surfaces containing nucleophilic groups (e.g., amines or thiols on a biosensor or nanoparticle). The Boc-protected amines can then be deprotected and used for further functionalization, such as the attachment of biomolecules or antifouling agents.

  • Hydrogel Formation: After deprotection, the resulting tri-amine can act as a cross-linker in the formation of hydrogels. The PEG chains would contribute to the hydrophilicity and biocompatibility of the resulting hydrogel network.[3]

References

An In-depth Technical Guide to the Synthesis of Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of branched polyethylene (B3416737) glycol (PEG) linkers. These versatile macromolecules are pivotal in the advancement of drug delivery systems, bioconjugation, and tissue engineering due to their unique properties, including increased hydrodynamic volume, reduced immunogenicity, and enhanced in vivo circulation times compared to their linear counterparts. This document offers detailed experimental protocols and quantitative data to assist researchers in the successful synthesis and application of branched PEG linkers.

Introduction to Branched PEG Linkers

Branched PEG linkers are complex polymers characterized by multiple PEG arms extending from a central core molecule.[1][2] This architecture provides a globular structure that offers significant advantages in biomedical applications, such as increased solubility and stability of conjugated molecules.[] The number of arms can be tailored by selecting an appropriate core molecule, with 4-arm and 8-arm structures being the most common.[4][5] These multi-arm PEGs can be functionalized with a variety of reactive groups at the terminus of each arm, enabling covalent attachment to therapeutic agents, targeting ligands, or surfaces.[]

Core Molecules: The synthesis of branched PEGs begins with a multifunctional core molecule that serves as the initiator for polymerization. Common core molecules include:

Synthesis of Multi-Arm PEG-Hydroxyl

The foundational step in producing branched PEG linkers is the synthesis of the multi-arm PEG-hydroxyl (PEG-OH) core. This is typically achieved through the anionic ring-opening polymerization of ethylene (B1197577) oxide initiated by a deprotonated multifunctional alcohol (the core molecule).

General Synthesis Workflow

The synthesis of a multi-arm PEG-OH can be summarized in the following workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Multi-Arm PEG-OH initiator Multifunctional Core (e.g., Pentaerythritol) deprotonation Deprotonation (e.g., with KOH) initiator->deprotonation polymerization Anionic Ring-Opening Polymerization of Ethylene Oxide deprotonation->polymerization termination Termination (e.g., with acid) polymerization->termination purification Purification (Precipitation/Dialysis) termination->purification product Multi-Arm PEG-OH purification->product

Caption: General workflow for the synthesis of multi-arm PEG-hydroxyl.

Experimental Protocol: Synthesis of 4-Arm PEG-OH (10 kDa) from Pentaerythritol

This protocol details the synthesis of a 4-arm PEG-hydroxyl with a target molecular weight of 10 kDa.

Materials:

Procedure:

  • Initiator Preparation: In a flame-dried, nitrogen-purged reactor, add pentaerythritol and a catalytic amount of KOH. Heat the mixture to 110°C under vacuum for 2 hours to remove any residual water.[1]

  • Polymerization: Cool the reactor to 60°C and introduce a calculated amount of ethylene oxide gas under a controlled flow rate. The reaction is exothermic and should be carefully monitored. The polymerization is allowed to proceed for 24-48 hours with vigorous stirring under a nitrogen atmosphere.[9]

  • Termination: After the desired molecular weight is achieved (monitored by in-process controls like viscosity or GPC of aliquots), the reaction is terminated by cooling the mixture and adding a dilute solution of hydrochloric acid to neutralize the potassium alkoxide chain ends.

  • Purification: The crude polymer is dissolved in dichloromethane and precipitated by adding it to a large volume of cold diethyl ether. This process is repeated three times to remove unreacted monomer and low molecular weight oligomers. The final product is dried under vacuum.

Characterization:

The resulting 4-arm PEG-OH should be characterized to confirm its structure, molecular weight, and purity.

  • ¹H NMR: To confirm the structure and determine the degree of polymerization.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10]

ParameterExpected ValueReference
Mn (GPC)~10,000 g/mol [4]
PDI (GPC)≤ 1.05[7]
¹H NMR (CDCl₃) δ (ppm)3.64 (s, PEG backbone, –OCH₂CH₂–), 3.41 (s, core, –CCH₂O–)[11]

Functionalization of Multi-Arm PEG-OH

The terminal hydroxyl groups of the multi-arm PEG can be converted to various functional groups for subsequent conjugation reactions. Common derivatives include N-hydroxysuccinimidyl (NHS) esters for reaction with amines and maleimides for reaction with thiols.

Synthesis of 4-Arm PEG-NHS Ester

This protocol describes the conversion of 4-arm PEG-OH to 4-arm PEG-succinimidyl carboxymethyl ester.

Materials:

  • 4-Arm PEG-OH

  • Tert-butyl bromoacetate

  • Potassium tert-butoxide

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (cold)

Procedure:

  • Carboxymethylation: Dissolve 4-arm PEG-OH in anhydrous DCM. Add potassium tert-butoxide followed by the dropwise addition of tert-butyl bromoacetate. Stir the reaction at room temperature for 24 hours. The product, 4-arm PEG-tert-butyl carboxymethyl ether, is purified by precipitation in cold diethyl ether.

  • Deprotection: Dissolve the tert-butyl protected intermediate in a mixture of DCM and TFA. Stir at room temperature for 4 hours to cleave the tert-butyl groups, yielding 4-arm PEG-carboxymethyl acid. Purify by precipitation.

  • NHS Ester Formation: Dissolve the 4-arm PEG-carboxymethyl acid and N-hydroxysuccinimide in anhydrous DMF. Add DCC and stir the reaction at room temperature overnight. The dicyclohexylurea byproduct is removed by filtration. The final product, 4-arm PEG-NHS ester, is purified by precipitation in cold diethyl ether and dried under vacuum.[12]

StepReagentsKey Parameters
Carboxymethylation4-Arm PEG-OH, t-Bu-bromoacetate, K-t-butoxide24h, RT, Anhydrous DCM
Deprotection4-Arm PEG-t-butyl ester, TFA4h, RT, DCM/TFA
NHS Ester Formation4-Arm PEG-acid, NHS, DCCOvernight, RT, Anhydrous DMF
Synthesis of 8-Arm PEG-Maleimide

This protocol outlines the synthesis of 8-arm PEG-maleimide from 8-arm PEG-amine.

Materials:

  • 8-Arm PEG-amine (synthesized from 8-arm PEG-OH via tosylation and amination)

  • Maleic anhydride (B1165640)

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

Procedure:

  • Maleamic Acid Formation: Dissolve 8-arm PEG-amine in anhydrous DCM and cool to 0°C. Add a solution of maleic anhydride in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The intermediate, 8-arm PEG-maleamic acid, is isolated by precipitation.

  • Cyclization to Maleimide: Dissolve the maleamic acid intermediate in anhydrous DCM. Add acetic anhydride and triethylamine. Heat the mixture to 55°C and stir for 24 hours. After cooling, the product is purified by precipitation in cold diethyl ether.[11]

Purification and Characterization

Thorough purification and characterization are critical to ensure the quality and reactivity of the branched PEG linkers.

Purification Techniques
  • Precipitation: As described in the protocols, precipitation in a non-solvent like cold diethyl ether is effective for removing low molecular weight impurities.

  • Dialysis: Useful for removing salts and small molecule reagents, especially for higher molecular weight PEGs.

  • Column Chromatography: Size exclusion chromatography (SEC) can be used for purification and to obtain fractions with a narrow molecular weight distribution. Ion-exchange chromatography can be employed to separate charged and uncharged PEG species during functionalization.[13][14]

Characterization Methods
TechniqueInformation Provided
¹H NMR Confirms chemical structure, determines the degree of polymerization, and verifies functionalization.[15][16]
GPC/SEC Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[17]
MALDI-TOF MS Provides absolute molecular weight distribution and confirms the successful synthesis of the multi-arm structure.[5]
FTIR Confirms the presence of specific functional groups (e.g., C=O stretch for esters, C-O-C stretch for PEG backbone).[18]
HPLC Can be used to assess purity and quantify the degree of functionalization.[19]

Application Example: Branched PEG Linkers in Antibody-Drug Conjugates (ADCs)

Branched PEG linkers are increasingly used in the development of ADCs to increase the drug-to-antibody ratio (DAR) without inducing aggregation of the antibody.[2][20][21]

ADC_Application cluster_adc Application in Antibody-Drug Conjugates antibody Monoclonal Antibody (mAb) conjugation Conjugation Reaction (Amine-NHS Ester Coupling) antibody->conjugation linker Branched PEG Linker (e.g., 4-Arm PEG-NHS) linker->conjugation drug Cytotoxic Drug with Amine Group drug->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate (High DAR) purification->adc

Caption: Workflow for the use of a branched PEG linker in ADC synthesis.

The use of a 4-arm or 8-arm PEG linker allows for the attachment of multiple drug molecules to a single conjugation site on the antibody, thereby increasing the potency of the ADC. The hydrophilic nature of the PEG linker also helps to mitigate the hydrophobicity of the cytotoxic payload, improving the overall solubility and pharmacokinetic profile of the ADC.[22]

Conclusion

The synthesis of branched PEG linkers is a multi-step process that requires careful control over reaction conditions and rigorous purification and characterization. This guide provides a foundational understanding and practical protocols for the synthesis of multi-arm PEG-hydroxyl cores and their subsequent functionalization. The ability to create well-defined branched PEG linkers is essential for advancing the fields of drug delivery and bioconjugation, enabling the development of more effective and safer therapeutics.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched PEG Linkers in Drug Development

Branched PEG linkers are versatile tools in drug development, offering a scaffold to conjugate multiple molecular entities, such as a targeting ligand and a therapeutic agent. The PEG backbone enhances the solubility and in vivo stability of the resulting conjugate, while the terminal functional groups provide sites for chemical modification.[1] The subject of this guide, N-(Tos-PEG4)-N-bis(PEG4-Boc), is a heterotrifunctional linker designed for multi-step conjugation strategies.

Predicted Chemical Properties

The chemical properties of N-(Tos-PEG4)-N-bis(PEG4-Boc) are predicted based on the analysis of its components and data from structurally similar molecules.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₅₁H₉₄N₂O₂₀SDerived from combining the structures of a tosylated PEG4 amine and two Boc-protected PEG4 arms attached to a central nitrogen.
Molecular Weight Approximately 1107.3 g/mol Calculated based on the predicted molecular formula. Similar trifunctional PEG linkers have comparable molecular weights.[2][3]
Appearance Colorless to light yellow oil or waxy solidMany PEG derivatives with similar molecular weights exist in these forms at room temperature.[4]
Storage Condition -20°CRecommended for long-term stability of the tosyl and Boc functional groups, which can be sensitive to moisture and acidic conditions.[2][5]

Functional Group Reactivity and Role

The utility of this linker is defined by its three distinct functional ends, allowing for sequential and site-specific conjugations.

  • Tosyl (Tos) Group : The tosylate is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and hydroxyl groups.[6] This functionality is often employed for the initial covalent attachment to a biomolecule.

  • Bis(PEG4-Boc) Groups : These two arms terminate in Boc-protected amines. The Boc group is a stable protecting group that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal primary amines.[1] These amines can then be conjugated to other molecules, for instance, via amide bond formation with carboxylic acids or reaction with NHS esters.

Below is a diagram illustrating a potential workflow for the use of this linker.

G Figure 1: General Reaction Workflow linker N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugate1 Conjugate 1 linker->conjugate1 Nucleophilic Substitution biomolecule Biomolecule (with Nucleophile, e.g., -SH) biomolecule->conjugate1 deprotection Acidic Deprotection (e.g., TFA) conjugate1->deprotection conjugate2 Conjugate 2 (Deprotected) deprotection->conjugate2 final_conjugate Final Conjugate conjugate2->final_conjugate Amide Bond Formation payload Payload Molecule (e.g., with -COOH) payload->final_conjugate

Figure 1: General Reaction Workflow

Predicted Solubility

The PEGylated nature of N-(Tos-PEG4)-N-bis(PEG4-Boc) is expected to confer good solubility in a range of solvents. The long, flexible ethylene (B1197577) glycol chains are hydrophilic, promoting solubility in aqueous solutions and polar organic solvents.

SolventPredicted SolubilityRationale
Water SolubleThe hydrophilic PEG backbone is the dominant factor.[]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for a wide range of organic molecules, including PEG derivatives.[2][5]
Dichloromethane (DCM) SolubleOften used as a solvent for PEGylated compounds.[2][5]
Dimethylformamide (DMF) SolubleA polar aprotic solvent capable of dissolving many PEG linkers.[2][5]
Ethanol (B145695) SolubleThe polarity of ethanol is suitable for dissolving PEG chains.
Methanol (B129727) SolubleSimilar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound.

Experimental Protocols

The following are detailed, standard protocols for the experimental determination of the chemical properties and solubility of N-(Tos-PEG4)-N-bis(PEG4-Boc).

Characterization of Molecular Structure and Purity

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure and assess purity.

  • Protocol :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis :

      • In the ¹H NMR spectrum, look for characteristic peaks: aromatic protons of the tosyl group (~7.4-7.8 ppm), the methyl group of tosyl (~2.4 ppm), the repeating ethylene glycol units (-O-CH₂-CH₂-O-) as a broad multiplet around 3.6 ppm, and the t-butyl protons of the Boc groups as a sharp singlet at ~1.4 ppm.

      • In the ¹³C NMR spectrum, identify the corresponding carbon signals.

      • Purity can be estimated by the absence of significant impurity peaks.

5.1.2. High-Performance Liquid Chromatography (HPLC)

  • Objective : To determine the purity of the compound.

  • Protocol :

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid or formic acid.

    • Column : A C18 reverse-phase column.

    • Detection : UV detector at a wavelength where the tosyl group absorbs (e.g., 254 nm) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Sample Preparation : Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

    • Analysis : Inject the sample and run the gradient. The purity is calculated from the relative peak area of the main component.

5.1.3. Mass Spectrometry (MS)

  • Objective : To confirm the molecular weight.

  • Protocol :

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer.

    • Analysis : Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

G Figure 2: Workflow for Purity and Identity Confirmation start Sample of N-(Tos-PEG4)-N-bis(PEG4-Boc) nmr NMR Spectroscopy start->nmr hplc HPLC start->hplc ms Mass Spectrometry start->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw

Figure 2: Workflow for Purity and Identity Confirmation
Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.[8]

  • Objective : To quantitatively measure the solubility in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Protocol :

    • Preparation of Supersaturated Solution : Add an excess amount of N-(Tos-PEG4)-N-bis(PEG4-Boc) to a known volume of the aqueous buffer in a sealed glass vial. The excess solid should be clearly visible.

    • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation : Centrifuge the samples at high speed to pellet the undissolved solid.

    • Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV or ELSD/CAD detection.

    • Calculation : The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or µM).

G Figure 3: Shake-Flask Solubility Determination Workflow start Add excess compound to buffer agitate Agitate to reach equilibrium (24-48h) start->agitate centrifuge Centrifuge to separate solid agitate->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant quantify Quantify concentration (e.g., by HPLC) supernatant->quantify result Equilibrium Solubility quantify->result

Figure 3: Shake-Flask Solubility Determination Workflow

Conclusion

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a promising heterotrifunctional linker for advanced bioconjugation and drug delivery applications. Based on the properties of its constituent parts, it is predicted to be a stable, highly reactive (at the tosyl end), and readily soluble molecule in a variety of common solvents. The provided experimental protocols offer a clear path for researchers to confirm these predicted properties and effectively integrate this versatile linker into their drug development pipelines.

References

mechanism of tosyl and boc protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanisms of Tosyl and Boc Protecting Groups in Synthesis

Introduction

In the intricate field of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is fundamental. These chemical moieties are employed to temporarily mask a reactive functional group within a molecule, preventing it from undergoing undesired reactions while chemical transformations are performed elsewhere. An ideal protecting group must be easy to introduce, stable under a specific set of reaction conditions (orthogonal), and readily removable with high yield under mild conditions that do not affect the rest of the molecule. This guide provides a detailed examination of two of the most ubiquitous protecting groups in modern synthesis: the p-toluenesulfonyl (tosyl) group and the tert-butoxycarbonyl (Boc) group, focusing on their reaction mechanisms, applications, and the quantitative aspects of their use.

The Tosyl (Ts) Group

The p-toluenesulfonyl group, commonly abbreviated as Tosyl or Ts, is a derivative of p-toluenesulfonic acid. It is primarily used for the protection of alcohols and amines.[1] A key feature of the tosyl group is that upon attachment to an alcohol's oxygen atom, it transforms the hydroxyl group from a poor leaving group into a tosylate, which is an excellent leaving group for nucleophilic substitution and elimination reactions.[2][3][4]

Mechanism of Protection: Tosylation

The protection of an alcohol or amine as a tosylate or tosylamide is achieved through a reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534).[4][5][6]

The mechanism proceeds via the following steps:

  • Activation of the Nucleophile : The base deprotonates the alcohol or amine, increasing its nucleophilicity.

  • Nucleophilic Attack : The lone pair on the oxygen (of the alkoxide) or nitrogen (of the amine) attacks the electrophilic sulfur atom of tosyl chloride.[1][6]

  • Displacement : The chloride ion is displaced as a leaving group.

  • Neutralization : The base neutralizes the protonated catalyst and the hydrogen chloride byproduct formed during the reaction.

This reaction proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.[4]

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products ROH R-OH (Alcohol) Activated R-O⁻ (Activated Nucleophile) ROH->Activated + Base - Base-H⁺ TsCl Ts-Cl (Tosyl Chloride) TransitionState [Transition State] TsCl->TransitionState Base Pyridine (Base) Activated->TransitionState Nucleophilic Attack ROT R-OTs (Tosylate Ester) TransitionState->ROT Cl⁻ leaves HCl_Base Pyridine-H⁺Cl⁻ TransitionState->HCl_Base + Base-H⁺

Mechanism of alcohol tosylation using TsCl and pyridine.
Mechanism of Deprotection: Detosylation

The removal of a tosyl group depends on whether it is protecting an alcohol (O-Ts) or an amine (N-Ts). O-tosyl groups (tosylates) are typically not removed to regenerate the alcohol; instead, they are displaced by nucleophiles. N-tosyl groups (tosylamides), however, are known for their high stability and require potent reductive conditions for cleavage.[1][7]

Common methods for N-tosyl deprotection include:

  • Dissolving Metal Reductions : Reagents like sodium in liquid ammonia (B1221849) or sodium naphthalenide.[8]

  • Single-Electron Transfer Reagents : Samarium(II) iodide (SmI₂) is a mild and highly effective reagent for this transformation.[7][9]

  • Strongly Acidic Conditions : HBr in acetic acid can cleave tosylamides, though this method is harsh.[1]

The reductive mechanism with SmI₂ involves the single-electron transfer from two Sm(II) ions to the tosylamide, leading to the cleavage of the nitrogen-sulfur bond.

Detosylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R2NTs R₂N-Ts (Tosylamide) RadicalAnion [R₂N-Ts]⁻• (Radical Anion) R2NTs->RadicalAnion + e⁻ (from SmI₂) SmI2 2 SmI₂ Dianion [R₂N-Ts]²⁻ (Dianion) RadicalAnion->Dianion + e⁻ (from SmI₂) Amine R₂NH (Amine) Dianion->Amine N-S Bond Cleavage + H⁺ source Byproduct Ts⁻ + 2 SmI₂⁺ Dianion->Byproduct

Reductive deprotection of a tosylamide with Samarium(II) Iodide.
Data Presentation: Tosyl Group Stability and Reactivity

The primary utility of tosylating an alcohol is to convert it into a good leaving group. The table below compares the relative reaction rates for Sₙ2 reactions with various leaving groups, highlighting the high reactivity of tosylates.

Leaving GroupCommon NameRelative Rate (k_rel)
CF₃SO₃⁻Triflate56,000
CH₃SO₃⁻Mesylate1.00
p-CH₃C₆H₄SO₃⁻ Tosylate 0.70
I⁻Iodide0.01
Br⁻Bromide0.001
Cl⁻Chloride0.0001
Data compiled with Mesylate as the reference standard.[3]

N-Tosyl groups are stable to a wide range of conditions, making them robust protecting groups.

Condition/ReagentStability of N-Tosyl Group
Catalytic HydrogenationStable
Basic HydrolysisStable
Mild AcidStable
Strong Reducing Agents (e.g., SmI₂, Na/NH₃)Cleaved
Strong Acid (e.g., HBr/AcOH)Cleaved
Experimental Protocols

Protocol 1: Tosylation of Benzyl (B1604629) Alcohol [5][10]

  • Dissolve benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Allow the reaction to warm to room temperature if necessary.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be purified by recrystallization from a hexane/ether mixture.

Protocol 2: Reductive Detosylation of a Tosylamide using SmI₂ [9][11]

  • Add the N-tosyl substrate (1.0 eq.) to a flame-dried, round-bottom flask under an inert argon atmosphere.

  • Dissolve the substrate in anhydrous tetrahydrofuran (B95107) (THF, ~0.1 M).

  • Add triethylamine (4.0 eq.) and deionized water (4.0 eq.) to the stirred solution.

  • Cool the mixture to 0 °C.

  • Slowly add a 0.1 M solution of Samarium(II) iodide in THF (2.5 eq.) dropwise until the characteristic dark blue color of the SmI₂ solution no longer disappears instantaneously.

  • Quench the reaction by pouring it onto crushed ice.

  • Basify the mixture with a cold NaOH solution (to pH > 10) and extract with DCM or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amine, which can be purified by column chromatography.

The Boc (tert-Butoxycarbonyl) Group

The tert-butoxycarbonyl group, universally known as Boc, is one of the most important protecting groups for amines in organic synthesis, especially in solid-phase peptide synthesis (SPPS).[12][13] Its popularity stems from its stability in basic and nucleophilic conditions and its clean, facile removal under mild acidic conditions.[12][14]

Mechanism of Protection: Boc Installation

The Boc group is most commonly introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[12][15][16] The reaction can be performed with or without a base.[16][17]

The mechanism involves:

  • Nucleophilic Attack : The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[12][15][16]

  • Intermediate Formation : A tetrahedral intermediate is formed.

  • Collapse and Proton Transfer : The intermediate collapses, expelling a tert-butoxycarbonate anion as a leaving group. This anion is basic enough to deprotonate the newly formed N-protonated carbamate (B1207046).

  • Decomposition : The resulting tert-butoxycarbonic acid is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[16]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products RNH2 R-NH₂ (Amine) Tetrahedral [Tetrahedral Intermediate] RNH2->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral ProtonatedCarbamate R-NH₂⁺-Boc Tetrahedral->ProtonatedCarbamate Collapse tBuOCOO tBuO-COO⁻ Tetrahedral->tBuOCOO RNHBoc R-NH-Boc ProtonatedCarbamate->RNHBoc - H⁺ CO2 CO₂ (gas) tBuOCOO->CO2 Decomposition + H⁺ tBuOH tBuOH tBuOCOO->tBuOH

Mechanism of amine protection using Boc anhydride.
Mechanism of Deprotection: Acid-Catalyzed Cleavage

The key advantage of the Boc group is its lability to acid. Reagents like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ethyl acetate are standard.[15][18][19][20]

The deprotection mechanism is an acid-catalyzed elimination:

  • Protonation : The carbonyl oxygen of the Boc group is protonated by the strong acid, activating the group.[18][21]

  • Fragmentation : The protonated carbamate fragments. This cleavage is driven by the formation of the highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[18][21]

  • Decarboxylation : The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide.[18][21]

  • Amine Salt Formation : The liberated amine is protonated by the excess acid in the medium to form the corresponding ammonium (B1175870) salt.[18]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products RNHBoc R-NH-Boc Protonated [Protonated Boc Group] RNHBoc->Protonated Protonation Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Fragmentation tButylCation t-Butyl Cation Protonated->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation + H⁺ CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Acid-catalyzed deprotection of a Boc-protected amine.
Data Presentation: Boc Group Cleavage Conditions

The rate of Boc deprotection is highly dependent on the acid strength, concentration, and solvent. Kinetic studies have shown that the HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[22][23][24][25]

ReagentSolventTemperatureTypical TimeNotes
25-50% TFADCM0 °C to RT30 min - 2 hVolatile acid, easy to remove.[19]
4M HCl1,4-DioxaneRT1 - 4 hProduct often precipitates as HCl salt.[19]
4M HClEthyl AcetateRT1 - 4 hAlternative to dioxane.
TsOH·H₂ODME40 °C2 hNon-volatile acid, requires purification step.[26]
Refluxing WaterWater90-100 °C< 15 minGreen, catalyst-free method for some substrates.[27][28]
Experimental Protocols

Protocol 3: Boc Protection of an Amine [13][14]

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as THF, DCM, or a water/acetone mixture (~0.5 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). If required, a base like triethylamine (1.2 eq.) or NaOH can be added.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If an organic solvent was used, dilute the residue with ethyl acetate and wash with 1M HCl (if base was used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected amine. Purification can be done via column chromatography if necessary.

Protocol 4: Boc Deprotection using TFA [18][19][29]

  • Dissolve the Boc-protected amine in anhydrous DCM (~0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq., often as a 25% v/v solution in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • To obtain the free amine from its TFA salt, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.

General Synthetic Workflow

The strategic application of protecting groups is a cornerstone of complex molecule synthesis. The following workflow illustrates the logical sequence of a protection-transformation-deprotection strategy.

Synthetic_Workflow Start Starting Material (with F.G. A & B) Protect Protect F.G. A Start->Protect Transform Transform F.G. B Protect->Transform Deprotect Deprotect F.G. A Transform->Deprotect Final Final Product Deprotect->Final

A generalized workflow for using a protecting group in synthesis.

References

An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guide will cover quantitative data of related compounds, detailed experimental protocols for the manipulation of the functional groups present in these linkers, and visual diagrams to illustrate key processes and pathways.

Quantitative Data of Related Trifunctional PEG Linkers

The following table summarizes the chemical properties of several commercially available trifunctional and branched PEG linkers that share functional similarities with the requested compound. These linkers are instrumental in the synthesis of complex bioconjugates.[4]

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Features
N-Boc-N-bis(PEG4-acid)2093152-88-4C27H51NO14613.7One Boc-protected amine and two terminal carboxylic acids.
N-Boc-N-bis(PEG4-NHS ester)2093153-08-1C35H57N3O18807.9One Boc-protected amine and two NHS ester reactive groups.
N-(NH-Boc-PEG4)-N-bis(PEG4-azide)-C35H70N8O14826.99One Boc-protected amine and two azide (B81097) groups for click chemistry.
N-(Amine-PEG4)-N-bis(PEG4-N-Boc)-C40H82N4O16875.11One primary amine and two Boc-protected amines.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these complex linkers in bioconjugation. The following protocols provide guidance on the key chemical transformations involving the functional groups of interest.

Protocol 1: General Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a PEG linker to expose a primary amine.[5][6]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[5]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, add a scavenger like TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene (B28343) can be performed to remove residual TFA.[7]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amino-PEG linker.

Protocol 2: Tosylation of a Hydroxyl-Terminated PEG

This protocol outlines a general procedure for the tosylation of a terminal hydroxyl group on a PEG chain.[8]

Materials:

  • Hydroxyl-terminated PEG

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et3N) or Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the hydroxyl-terminated PEG in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (1.5-2 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) to the solution.

  • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with 0.5 M HCl to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: NHS Ester Conjugation to a Protein

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[10][11][12]

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[11]

  • PEG-NHS ester reagent

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent condensation.[12]

  • Prepare a stock solution of the PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[12]

  • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Add a calculated molar excess (e.g., 10-20 fold) of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Purify the resulting PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the application of trifunctional PEG linkers.

experimental_workflow start Boc-NH-PEG-(Tos) (NH-PEG-Boc) deprotect_boc Boc Deprotection (e.g., TFA in DCM) start->deprotect_boc amine_peg H2N-PEG-(Tos) (NH-PEG-Boc) deprotect_boc->amine_peg conjugate_amine Conjugation to Molecule 1 (e.g., NHS ester coupling) amine_peg->conjugate_amine mol1_peg Mol1-NH-PEG-(Tos) (NH-PEG-Boc) conjugate_amine->mol1_peg activate_tosyl Nucleophilic Substitution (e.g., with Thiol or Amine) mol1_peg->activate_tosyl final_conjugate Mol1-NH-PEG-(S-Mol2) (NH-PEG-Boc) activate_tosyl->final_conjugate

Caption: Sequential conjugation workflow for a heterotrifunctional PEG linker.

adc_mechanism cluster_cell Tumor Cell receptor Tumor Antigen (e.g., HER2) endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Linker Cleavage dna_damage DNA Damage & Apoptosis drug_release->dna_damage adc Antibody-Drug Conjugate (ADC) (Antibody-Linker-Drug) adc->receptor Binding

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

References

A Comprehensive Technical Guide to the Storage and Stability of PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and stability of polyethylene (B3416737) glycol (PEG) and its derivatives. Adherence to these guidelines is critical for ensuring the integrity, reactivity, and performance of these versatile reagents in research, pharmaceutical development, and various scientific applications.

Core Principles of PEG Stability

Polyethylene glycol is generally a stable polymer; however, its stability can be compromised by several factors, primarily oxidation and hydrolysis. The ether linkages in the PEG backbone are susceptible to oxidative attack, while functional end groups in PEG derivatives can be prone to hydrolysis.[1][2] Degradation can lead to changes in molecular weight, purity, and functionality, ultimately impacting experimental outcomes and the safety and efficacy of PEGylated products.

Key factors that influence the stability of PEG reagents include:

  • Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.[3][4]

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidative degradation.[1][3]

  • Light: UV radiation and, to a lesser extent, visible light can catalyze oxidative reactions.[3][5]

  • Moisture: Water can lead to the hydrolysis of sensitive functional groups, such as esters.[5]

  • pH: Both acidic and basic conditions can promote the hydrolysis of certain PEG derivatives.[6]

  • Impurities: The presence of metal ions or reactive impurities in excipients can catalyze degradation.[7][8]

Recommended Storage and Handling Conditions

Proper storage is the most effective way to ensure the long-term stability of PEG reagents. The following tables summarize the recommended storage conditions for various forms of PEG and its derivatives.

Table 1: General Storage Conditions for Solid PEG Reagents
ParameterRecommended ConditionRationale
Temperature -15°C to -40°C for long-term storage.[5] Room temperature is acceptable for short-term shipping.[5]Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Under an inert gas (e.g., dry Argon or Nitrogen).[3][5]Prevents oxidation of the polymer backbone.
Light In the dark; stored in light-protecting containers.[3][5]Prevents photo-catalyzed oxidation.
Moisture In a dry environment with the use of a desiccant (outside the primary container).[5]Protects moisture-sensitive functional groups from hydrolysis.
Container Tightly sealed vials.Prevents exposure to atmospheric oxygen and moisture.
Table 2: Specific Storage Considerations for PEG Derivatives
PEG DerivativeKey SensitivityAdditional Storage Recommendations
PEG-NHS Esters MoistureStore under dry conditions at ≤ -15°C to prevent loss of activity.[5]
PEG-Maleimide LightStore in the dark at all times to avoid loss of activity.[5]
PEG-Thiol LightStore in the dark at all times to avoid loss of activity.[5]
PEG-Acrylate LightStore in the dark at all times to avoid loss of activity.[5]
PEG-Aldehyde Moisture, OxidationStore under inert gas, protected from light and moisture.
Handling Recommendations
  • Before use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture onto the reagent.[5]

  • After use, backfill the container with an inert gas (e.g., Nitrogen or Argon) before sealing.[5]

  • For sensitive PEG derivatives, consider repackaging into smaller, single-use aliquots to minimize repeated exposure to atmospheric conditions.[5]

Degradation Pathways

Understanding the mechanisms of PEG degradation is crucial for developing stable formulations and interpreting stability data.

Oxidative Degradation

Oxidative degradation is the most common degradation pathway for the PEG backbone and is often initiated by autoxidation. This process can lead to chain scission, resulting in a decrease in molecular weight and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.[1][3]

G Oxidative Degradation Pathway of PEG PEG PEG Chain (-CH2-CH2-O-)n Radical_Initiation Radical Initiation (Heat, Light, Metal Ions) PEG_Radical PEG Alkyl Radical (-CH•-CH2-O-) Radical_Initiation->PEG_Radical Initiation Peroxy_Radical Peroxy Radical (-CH(OO•)-CH2-O-) PEG_Radical->Peroxy_Radical + O2 Oxygen O2 Hydroperoxide Hydroperoxide (-CH(OOH)-CH2-O-) Peroxy_Radical->Hydroperoxide + Another PEG Chain Another_PEG Another PEG Chain Alkoxy_Radical Alkoxy Radical (-CH(O•)-CH2-O-) Hydroperoxide->Alkoxy_Radical Decomposition Chain_Scission Chain Scission Alkoxy_Radical->Chain_Scission Hydroxyl_Radical Hydroxyl Radical (•OH) Aldehyde Aldehyde (-CHO) Chain_Scission->Aldehyde Carboxylic_Acid Carboxylic Acid (-COOH) Aldehyde->Carboxylic_Acid Further Oxidation G Workflow for a Forced Degradation Study of PEG Reagents cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare PEG Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Control Control Prep->Control Sampling Collect Samples at Predetermined Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC HPLC-CAD/MS (Purity, Degradants) Sampling->HPLC GPC GPC/SEC (Molecular Weight) Sampling->GPC Physical Physical Inspection (pH, Appearance) Sampling->Physical Interpretation Identify Degradation Products and Pathways HPLC->Interpretation GPC->Interpretation Physical->Interpretation

References

The Role of PEG Linkers in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic manipulation of a drug's physicochemical and pharmacokinetic properties is paramount to its clinical success. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology in this endeavor, offering a versatile and powerful tool to enhance the therapeutic potential of a wide range of modalities, from small molecules to large biologics. PEGylation, the covalent attachment of PEG chains to a therapeutic agent, can profoundly alter a drug's solubility, stability, immunogenicity, and circulation half-life, thereby improving its efficacy and safety profile.[1][2][3] This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in drug discovery, detailing their fundamental properties, diverse applications, and the experimental methodologies crucial for their successful implementation.

Core Principles of PEGylation

Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2][4] When utilized as linkers, PEG chains are functionalized with reactive groups that allow for their covalent attachment to drug molecules.[1][5] This process imparts several key advantages:

  • Increased Hydrodynamic Size: The attachment of a PEG chain significantly increases the hydrodynamic radius of the drug molecule. This increased size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream.[1][4]

  • "Stealth" Effect: The hydrophilic PEG chains form a hydration shell around the drug, which can mask it from the immune system and reduce recognition by proteolytic enzymes. This "stealth" effect minimizes immunogenicity and enhances in vivo stability.[4][6]

  • Enhanced Solubility: PEG is highly soluble in aqueous solutions. Consequently, PEGylation can dramatically improve the solubility of hydrophobic drugs, facilitating their formulation and administration.[2][7]

  • Improved Pharmacokinetics: The culmination of these effects leads to a more favorable pharmacokinetic profile, characterized by a longer half-life, increased exposure, and the potential for reduced dosing frequency.[8]

Structural Diversity of PEG Linkers

PEG linkers are not a monolithic entity; they can be synthesized with various architectures to suit specific applications:

  • Linear PEGs: These are the simplest form, consisting of a straight chain of ethylene oxide units with functional groups at one or both ends.[7]

  • Branched PEGs: These structures have multiple PEG arms radiating from a central core, offering a greater hydrodynamic volume and shielding effect for a given molecular weight.[7][9]

  • Monodisperse vs. Polydisperse PEGs: Monodisperse PEGs have a precisely defined molecular weight, ensuring homogeneity in the final conjugate.[1][3] Polydisperse PEGs, in contrast, consist of a mixture of chain lengths with an average molecular weight.[1][3]

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG chain in response to specific physiological conditions, such as the low pH or high glutathione (B108866) concentrations found in the tumor microenvironment.[9] Non-cleavable linkers remain intact, and the drug is typically released upon lysosomal degradation of the entire conjugate.[9]

Quantitative Impact of PEG Linkers on Drug Performance

The length and architecture of the PEG linker can have a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a drug. The following tables summarize data from various studies, illustrating these effects.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

Linker TypeDrug-to-Antibody Ratio (DAR)Plasma Half-life (h)Tumor Accumulation (%ID/g)Reference
Non-PEGylated412015[1]
PEG4415020[1]
PEG8418025[1]
PEG12420028[1]

Table 2: Influence of PEG Linker Length on Liposomal Doxorubicin Efficacy

PEG Linker MW (Da)Liposome Size (nm)Circulation Half-life (h)Tumor Growth Inhibition (%)Reference
20001002460[4]
50001104875[4]
100001207285[4]

Experimental Protocols

The successful implementation of PEGylation requires robust and well-defined experimental procedures. Below are detailed methodologies for common PEGylation and characterization techniques.

Protocol 1: NHS-Ester PEGylation of a Protein (e.g., Lysozyme)

Objective: To covalently attach an NHS-activated PEG linker to the primary amine groups (lysine residues and the N-terminus) of a protein.

Materials:

  • Protein solution (e.g., Lysozyme) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • mPEG-Succinimidyl Valerate (mPEG-SVA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography column for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-SVA to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a good starting point).

    • Slowly add the mPEG-SVA solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[9][10]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted mPEG-SVA. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG reagent and byproducts by either:

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with multiple buffer changes.

    • Size-Exclusion Chromatography (SEC): Apply the reaction mixture to an SEC column equilibrated with a suitable buffer to separate the PEGylated protein from smaller molecules.[1][]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.[12]

Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Containing Peptide

Objective: To site-specifically conjugate a maleimide-activated PEG linker to a free cysteine residue on a peptide.

Materials:

  • Cysteine-containing peptide solution in a thiol-free, slightly acidic to neutral buffer (e.g., 100 mM phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)

  • PEG-Maleimide reagent

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP), if the cysteine is in a disulfide bond

  • Purification materials (e.g., reversed-phase HPLC)

Procedure:

  • Peptide Preparation (if necessary): If the target cysteine is involved in a disulfide bond, reduce the peptide by incubating it with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the PEG-Maleimide solution to the peptide solution at a 10 to 20-fold molar excess.[13][14]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13] The reaction between the maleimide (B117702) and thiol groups forms a stable thioether bond.[15]

  • Purification: Purify the PEGylated peptide from unreacted PEG-Maleimide and other byproducts using reversed-phase HPLC.

Protocol 3: Synthesis of PEGylated Nanoparticles

Objective: To prepare PEGylated nanoparticles for drug delivery applications.

Materials:

  • Polymer for nanoparticle core (e.g., PLGA)

  • PEGylated lipid or polymer (e.g., DSPE-PEG)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution (e.g., deionized water)

  • Sonciator or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the core-forming polymer (e.g., PLGA) and the drug to be encapsulated in an organic solvent.

  • Aqueous Phase Preparation: Dissolve the PEGylated lipid or polymer (e.g., DSPE-PEG) in an aqueous solution.

  • Nanoparticle Formation:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This process, known as nanoprecipitation or emulsion-solvent evaporation, leads to the formation of nanoparticles with the hydrophobic core and the hydrophilic PEG chains on the surface.[16]

  • Purification: Remove the organic solvent by evaporation under reduced pressure. Purify the PEGylated nanoparticles from unencapsulated drug and excess PEGylated lipid/polymer by centrifugation or dialysis.

  • Characterization: Characterize the size, zeta potential, and drug loading of the nanoparticles using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy or HPLC.[16][17]

Visualization of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways involving PEG linkers.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein (in amine-free buffer) Conjugation PEGylation Reaction (pH 7.5, 2h, RT) Protein->Conjugation PEG_Reagent PEG-NHS Ester (dissolved in DMSO) PEG_Reagent->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

General workflow for protein PEGylation.

ADC_Internalization cluster_cell ADC Antibody-Drug Conjugate (ADC) with PEG Linker Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of ADC internalization and payload release.

EPR_Effect cluster_circulation Systemic Circulation cluster_tumor_vasculature Tumor Vasculature cluster_tumor_microenvironment Tumor Microenvironment Nanoparticle PEGylated Nanoparticle (Drug Encapsulated) Leaky_Vessel Leaky Tumor Vasculature Nanoparticle->Leaky_Vessel Extravasation (EPR Effect) Tumor_Tissue Tumor Tissue (Poor Lymphatic Drainage) Leaky_Vessel->Tumor_Tissue Accumulation Drug_Release Drug Release Tumor_Tissue->Drug_Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Therapeutic Effect

Drug delivery via the Enhanced Permeability and Retention (EPR) effect.

Conclusion

PEG linkers represent a mature and highly effective strategy for optimizing the therapeutic potential of a diverse array of drug candidates.[18] By providing a means to rationally modulate key pharmacokinetic and pharmacodynamic parameters, PEGylation has enabled the development of numerous successful therapeutics and continues to be a vital tool in the drug discovery pipeline. A thorough understanding of the fundamental principles of PEG chemistry, the quantitative impact of linker design, and the practical application of PEGylation protocols is essential for researchers and drug development professionals seeking to harness the full potential of this powerful technology. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation techniques, the role of PEG linkers in creating safer and more effective medicines is set to expand even further.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of N-(Tos-PEG4)-N-bis(PEG4-Boc), a branched polyethylene (B3416737) glycol (PEG) linker. Due to the limited public availability of specific experimental NMR and mass spectrometry data for this compound, this document presents expected analytical data based on its chemical structure, alongside detailed, generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug development, particularly those working with Proteolysis Targeting Chimeras (PROTACs) and other applications requiring advanced PEG linkers.

Introduction

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, branched PEG linker that plays a crucial role in the design and synthesis of complex bioconjugates, most notably PROTACs. Its unique architecture, featuring a tosyl (Tos) group on one arm and two tert-butyloxycarbonyl (Boc) protected amine groups on the other two arms, allows for sequential and site-specific conjugation of different molecular entities. The PEG4 spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Tos-PEG4)-N-bis(PEG4-Boc) is presented in the table below.

PropertyExpected Value
Chemical Formula C₄₅H₈₁NO₁₈S
Molecular Weight 956.19 g/mol
Appearance Colorless to pale yellow oil or waxy solid
Solubility Soluble in DMSO, DMF, DCM, and other organic solvents
Storage Conditions -20°C for long-term storage

Expected Analytical Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(Tos-PEG4)-N-bis(PEG4-Boc). These values are predicted based on the chemical structure and are intended to be representative.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d, J=8.0 Hz2HAr-H (ortho to SO₂)
7.35d, J=8.0 Hz2HAr-H (ortho to CH₃)
4.15t, J=4.8 Hz2H-CH₂-OTs
3.70 - 3.50m40HPEG -O-CH₂-CH₂-O-
3.35t, J=5.2 Hz4H-CH₂-N(Boc)₂
3.25t, J=5.6 Hz4H-CH₂-N-
2.80t, J=5.6 Hz4H-N-CH₂-
2.44s3HAr-CH₃
1.45s18H-C(CH₃)₃ (Boc)
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
155.8C=O (Boc)
144.8Ar-C -SO₂
132.9Ar-C -CH₃
129.8Ar-CH (ortho to CH₃)
127.9Ar-CH (ortho to SO₂)
79.2-C (CH₃)₃ (Boc)
70.8 - 69.5PEG -O-CH₂-CH₂-O-
69.2-CH₂-OTs
53.5-CH₂-N-
49.5-CH₂-N(Boc)₂
28.4-C(C H₃)₃ (Boc)
21.6Ar-CH₃
Expected Mass Spectrometry Data
Ionization ModeExpected m/zSpecies
ESI+979.52[M + Na]⁺
ESI+957.54[M + H]⁺
ESI+857.49[M - Boc + H]⁺
ESI+757.43[M - 2Boc + H]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of N-(Tos-PEG4)-N-bis(PEG4-Boc).

Synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc)

This synthesis involves a multi-step process starting from commercially available materials.

Materials:

  • N-Boc-amino-PEG4-amine

  • Mono-tosyl-tetraethylene glycol

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Step 1: Synthesis of N-(Boc-PEG4)-N-(PEG4-amine). To a solution of N-Boc-amino-PEG4-amine (1.0 eq) in anhydrous DCM, add mono-tosyl-tetraethylene glycol (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(Boc-PEG4)-N-(PEG4-amine).

  • Step 2: Synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc). Repeat the procedure from Step 1, using N-(Boc-PEG4)-N-(PEG4-amine) as the starting material and another equivalent of mono-tosyl-tetraethylene glycol.

  • Purify the final product by silica gel column chromatography.

NMR Spectroscopy

Instrumentation:

  • 400 MHz or 500 MHz NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified N-(Tos-PEG4)-N-bis(PEG4-Boc) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry

Instrumentation:

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infuse the sample solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for its synthesis and characterization.

G N N Tos_PEG4 Tos-PEG4- N->Tos_PEG4 PEG4_Boc1 -PEG4-Boc N->PEG4_Boc1 PEG4_Boc2 -PEG4-Boc N->PEG4_Boc2

Caption: Chemical Structure of N-(Tos-PEG4)-N-bis(PEG4-Boc).

G start Starting Materials (N-Boc-amino-PEG4-amine, mono-tosyl-tetraethylene glycol) synthesis1 Step 1: Synthesis of N-(Boc-PEG4)-N-(PEG4-amine) start->synthesis1 purification1 Purification (Column Chromatography) synthesis1->purification1 synthesis2 Step 2: Synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc) purification1->synthesis2 purification2 Final Purification (Column Chromatography) synthesis2->purification2 characterization Characterization purification2->characterization final_product Pure N-(Tos-PEG4)-N-bis(PEG4-Boc) purification2->final_product nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (ESI-MS) characterization->ms

Caption: Experimental Workflow for Synthesis and Characterization.

The Strategic Advantage of Branched PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene Glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, enabling the development of advanced therapeutics, diagnostics, and research reagents. Their unique physicochemical properties allow for the precise modulation of a biomolecule's characteristics, leading to improved efficacy, safety, and stability.[1] While linear PEG linkers have been traditionally employed, there is a growing body of evidence demonstrating the superior performance of branched PEG linkers in creating more effective bioconjugates.[2][3]

This technical guide provides a comprehensive overview of the core functions of branched PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and biological processes.

Core Functions and Advantages of Branched PEG Linkers

Branched PEG linkers consist of multiple PEG chains extending from a central core.[2] This unique architecture imparts several advantages over their linear counterparts.

  • Enhanced Hydrodynamic Volume and Prolonged Circulation: The branched structure of these linkers leads to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[2][4] This increased size reduces renal clearance, significantly extending the drug's circulation half-life in the bloodstream.[4][5] This prolonged presence allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

  • Increased Drug Loading Capacity: The multiple arms of a branched PEG linker provide more attachment points for drug molecules.[2][6] This is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can be achieved without compromising the antibody's binding affinity or leading to aggregation.[7] This results in the ability to deliver a higher concentration of the cytotoxic drug to target cells.[7]

  • Improved Stability and Reduced Immunogenicity: PEGylation, in general, enhances the stability of bioconjugates by protecting them from enzymatic degradation.[8][9] The dense hydration shell formed by branched PEG offers superior steric hindrance, more effectively masking the bioconjugate from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity.[1][10]

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous solutions.[9][11] Branched PEGs, with their higher PEG density, can further enhance the solubility of poorly soluble drugs, which is a significant advantage in formulation development.[6]

Data Presentation: A Quantitative Comparison

The advantages of branched PEG linkers can be quantified through various physicochemical and pharmacokinetic parameters. The following tables summarize key data from comparative studies.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)Reference(s)
Unmodified-Human Serum Albumin (HSA)3.5[4]
Linear5Human Serum Albumin (HSA)4.2[4]
Linear10Human Serum Albumin (HSA)5.1[4]
Branched (2-arm)10Human Serum Albumin (HSA)5.9[4]
Linear20α-lactalbumin~4.5[9]
Branched (2-arm)20α-lactalbumin~4.5[9]
Linear40TNF NanobodyNot specified[5]
Branched (2x20 kDa)40TNF NanobodyNot specified (Superior PK profile)[5]
Branched (4x10 kDa)40TNF NanobodyNot specified (Superior PK profile)[5]

Note: While some studies show a larger hydrodynamic radius for branched PEGs of the same molecular weight, other studies suggest that for the same total molecular weight of the PEG adduct, the viscosity radii of linear and branched PEG-proteins may not be significantly different. The observed longer in vivo circulation is therefore not solely explained by size difference but also by the unique conformation and shielding effects of branched PEGs.[8][9]

Table 2: Pharmacokinetic Profile of Linear vs. Branched PEG-Conjugated TNF Nanobodies
Linker ArchitectureTotal PEG Molecular Weight (kDa)Key Pharmacokinetic FindingReference(s)
Linear40Lower in vivo exposure[5]
Branched (2 x 20 kDa)40Superior pharmacokinetic profile[5]
Branched (4 x 10 kDa)40Superior pharmacokinetic profile[5]
Table 3: Influence of Branched Linker Length on In Vitro Cytotoxicity of a Homogeneous DAR 6 ADC
Linker ArchitectureEquivalent PEG LengthIC50 (nM)Key FindingReference(s)
Short BranchedPEG40.68Significantly less potent than the longer branched linker ADC.[12]
Long BranchedPEG80.074Demonstrated cytotoxic activity comparable to a heterogeneous DAR 6 ADC.[12]
Homogeneous DAR 2-0.35Less potent than the long branched DAR 6 ADC.[12]
Heterogeneous DAR 6-0.071Showed similar potency to the long branched DAR 6 ADC.[12]

Mandatory Visualizations

Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis with a Branched PEG Linker

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., with TCEP or DTT) Antibody->Reduction Thiolated_mAb Thiolated mAb Reduction->Thiolated_mAb Conjugation Conjugation Reaction (Thiol-Maleimide Ligation) Thiolated_mAb->Conjugation Branched_PEG Branched PEG Linker (e.g., Maleimide-PEG-NHS) Linker_Payload Activated Linker-Payload Branched_PEG->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification ADC Purified ADC Purification->ADC

General workflow for ADC synthesis with a branched PEG linker.
Diagram 2: Clathrin-Mediated Endocytosis and Intracellular Drug Release of a PEGylated ADC

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Branched PEGylated ADC Binding Binding to Receptor ADC->Binding 1 Receptor Target Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit 2 Endosome Early Endosome Clathrin_Pit->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Maturation Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 6

Internalization and drug release pathway of a PEGylated ADC.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing branched PEG linkers.

Protocol 1: General Procedure for Antibody PEGylation using a Branched Maleimide-PEG-NHS Ester

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody using a heterobifunctional branched PEG linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • Branched Maleimide-PEG-NHS Ester.

  • Cytotoxic drug with a free thiol group.

  • Reducing agent (e.g., TCEP or DTT).

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., size exclusion chromatography column).

Procedure:

  • Antibody Reduction (if necessary):

    • If conjugating to native cysteine residues is not possible, reduce the interchain disulfide bonds of the antibody.

    • Dissolve the antibody in Reaction Buffer to a concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP by buffer exchange into Reaction Buffer.

  • Preparation of Branched PEG-Maleimide Stock Solution:

    • Allow the vial of Branched Maleimide-PEG-NHS Ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.[13][14]

  • Conjugation of Linker to Antibody:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the thiolated antibody solution.[15][16]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[17]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[15][16]

  • Conjugation of Drug to PEGylated Antibody:

    • Prepare a stock solution of the thiol-containing cytotoxic drug in anhydrous DMSO or DMF.

    • Add a molar excess of the drug solution to the maleimide-activated antibody solution.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the ADC:

    • Remove unreacted linker, drug, and byproducts using size-exclusion chromatography or dialysis.[18]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This assay determines the potency of the ADC against target cancer cells.[18]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC with branched PEG linker.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[1]

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.[1]

    • Replace the existing medium in the wells with the ADC dilutions.[1]

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[1][18]

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][18]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[18]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for the ADC population.[19][]

Materials:

  • Purified ADC sample.

  • Unconjugated antibody.

  • Free drug-linker.

  • UV/Vis spectrophotometer.

  • Quartz cuvettes.

  • Appropriate buffer (e.g., PBS).

Procedure:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).[19]

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.[19]

  • DAR Calculation:

    • Use the Beer-Lambert law and the following equations to calculate the concentrations of the antibody and the drug, and subsequently the DAR:

      • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

      • A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug

      • DAR = C_Drug / C_Ab

    • Where A is the absorbance, ε is the molar extinction coefficient, and C is the molar concentration.

Conclusion

Branched PEG linkers offer significant advantages in the design and development of advanced bioconjugates. Their unique architecture can lead to improved pharmacokinetic profiles, increased drug loading capacity, and enhanced stability. The choice between a linear and a branched PEG linker is a critical decision that should be based on the specific application, the properties of the biomolecule and payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of bioconjugates utilizing these versatile linkers. As the field of bioconjugation continues to evolve, the rational design of linkers, including the strategic use of branched PEG architectures, will be paramount in creating the next generation of targeted therapeutics.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the body's own cellular machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the entire protein, offering a powerful and often more durable therapeutic effect.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.[3][5] While the choice of the POI-binding ligand and the E3 ligase ligand dictates the "what" and "how" of protein degradation, the linker is the crucial element that orchestrates this event, profoundly influencing the efficacy, selectivity, and drug-like properties of the PROTAC molecule.[4]

This technical guide provides a comprehensive overview of PROTAC linker chemistry, focusing on the core principles of linker design, the impact of linker composition on PROTAC performance, and detailed experimental protocols for the synthesis and evaluation of these critical molecules.

The PROTAC Mechanism of Action: A Signaling Pathway

PROTACs operate through a catalytic mechanism, inducing the degradation of multiple protein copies. The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activated by E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub_E2 Ub-E2 E2->Ub_E2 Charged with Ub Ub_E2->Ternary_Complex Recruited to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Core Principles of PROTAC Linker Chemistry

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its design and chemical composition are critical for optimizing several key parameters that govern the overall success of the degrader molecule.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker has a profound impact on the physicochemical properties of the PROTAC, which in turn affect its solubility, cell permeability, and metabolic stability. The most common linker motifs are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, with a growing interest in more rigid and functionalized designs.[4][6]

Linker TypeTypical CompositionKey Physicochemical PropertiesAdvantagesDisadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chainsHydrophobic, flexibleSynthetically accessible, chemically stable, allows for systematic length variation.[6]Can negatively impact aqueous solubility, may contribute to high lipophilicity.[6]
PEG Chains Repeating ethylene (B1197577) glycol unitsHydrophilic, flexibleEnhances aqueous solubility and cell permeability, biocompatible.[6]May have reduced metabolic stability, can be more costly to synthesize.[6]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine, phenyl rings) or unsaturated bonds (alkynes)Conformationally constrainedCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity; may improve metabolic stability.[7][8]May be more synthetically challenging; reduced flexibility can sometimes hinder optimal ternary complex formation.[7]
The Impact of Linker Length and Composition on Degradation Efficacy

The length and chemical nature of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long may result in a highly flexible molecule with a significant entropic penalty upon binding, leading to an unstable ternary complex. The optimal linker length must be empirically determined for each POI-E3 ligase pair.

The following tables summarize quantitative data from studies on key protein targets, illustrating the profound impact of linker design on degradation efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation [4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar>75
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Analysis of Linker Composition on BRD4 Degradation [9]

Linker TypeTarget/E3 LigaseDC50Dmax
PEG-basedBRD4/CRBN0.20 µM>90%
Alkyl-basedBRD4/CRBN>5 µM<20%

Experimental Protocols

The successful development of a PROTAC relies on robust and reproducible experimental procedures for its synthesis and evaluation. This section provides detailed methodologies for key experiments in PROTAC linker chemistry.

PROTAC Synthesis: A General Workflow

The synthesis of a PROTAC is a modular process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The following diagram illustrates a typical experimental workflow.

PROTAC_Synthesis_Workflow POI_Ligand Synthesis of POI Ligand Derivative Conjugation1 Conjugation Step 1 (e.g., Amide Coupling) POI_Ligand->Conjugation1 Linker Synthesis of Bifunctional Linker Linker->Conjugation1 E3_Ligand Synthesis of E3 Ligase Ligand Derivative Conjugation2 Conjugation Step 2 (e.g., Click Chemistry) E3_Ligand->Conjugation2 Intermediate Purified Intermediate (Ligand-Linker) Conjugation1->Intermediate Intermediate->Conjugation2 Crude_PROTAC Crude PROTAC Conjugation2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization

References

Methodological & Application

Application Notes and Protocols for N-(Tos-PEG4)-N-bis(PEG4-Boc) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the drug is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. The N-(Tos-PEG4)-N-bis(PEG4-Boc) is a novel, branched polyethylene (B3416737) glycol (PEG) linker designed to offer enhanced features for ADC development.

This heterotrifunctional linker possesses a unique architecture: a central nitrogen atom branching into three PEG4 arms. One arm is terminated with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution, enabling covalent attachment to the antibody or a payload. The other two arms are terminated with Boc-protected amines, which, after deprotection, can be conjugated to drug molecules. This branched design allows for the potential to increase the drug-to-antibody ratio (DAR) in a controlled manner, which can lead to enhanced potency.[1][2][3] The PEG spacers improve the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drugs and linkers, and potentially improve the pharmacokinetic profile.[4][5]

These application notes provide a comprehensive guide to the use of N-(Tos-PEG4)-N-bis(PEG4-Boc) in the synthesis and characterization of ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC45H83N3O18S[6][7]
Molecular Weight990.2 g/mol (approximate)[6][7]
Purity>95%[6][7]
SolubilitySoluble in DMSO, DMF, DCM, and Water[6]
Storage-20°C, desiccated[6]

Experimental Protocols

Protocol 1: Boc Deprotection of N-(Tos-PEG4)-N-bis(PEG4-Boc)

This protocol describes the removal of the Boc protecting groups from the two amine-terminated PEG arms.

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8][9]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8][9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting deprotected linker, N-(Tos-PEG4)-N-bis(PEG4-amine), can be used directly as a TFA salt or neutralized by washing with a saturated aqueous solution of sodium bicarbonate followed by extraction and drying of the organic layer.[8]

Protocol 2: Conjugation of Deprotected Linker to Drug Payload

This protocol outlines the conjugation of the deprotected, dual-amine linker to a drug payload containing an amine-reactive functional group (e.g., NHS ester).

Materials:

  • Deprotected N-(Tos-PEG4)-N-bis(PEG4-amine) linker

  • Drug payload with an NHS ester functional group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF or DMSO.

  • Dissolve the drug payload (2.2 molar equivalents to the linker) in anhydrous DMF or DMSO.

  • Add the drug payload solution to the linker solution.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS to confirm the formation of the linker-drug conjugate.

  • The resulting N-(Tos-PEG4)-N-bis(PEG4-drug) conjugate can be purified using reverse-phase HPLC.

Protocol 3: Conjugation of Linker-Payload to a Thiolated Antibody

This protocol describes the conjugation of the tosylated linker-payload construct to a partially reduced (thiolated) antibody. The tosyl group will react with the free thiol groups on the antibody.[10][11]

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-drug) conjugate

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer.

    • Add a 5-10 fold molar excess of TCEP or DTT.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the N-(Tos-PEG4)-N-bis(PEG4-drug) in a minimal amount of DMSO.

    • Add the linker-drug solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-drug over the antibody.

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column to remove excess linker-drug and quenching agent.

    • Collect the fractions corresponding to the monomeric ADC.

Characterization of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[12][13] Native mass spectrometry can also be employed for accurate DAR measurement.[14]

Analysis of Aggregation and Fragmentation

Size-Exclusion Chromatography (SEC) is used to assess the level of aggregation and fragmentation in the final ADC product.[12][13][15]

In Vitro Cytotoxicity Assay

The potency of the ADC can be evaluated using an in vitro cell viability assay on a target antigen-expressing cancer cell line.

Protocol 4: In Vitro Cytotoxicity Assay

  • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value (the concentration of the therapeutic that inhibits cell growth by 50%).[4]

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Deprotected_Linker N-(Tos-PEG4)-N-bis(PEG4-amine) Deprotection->Deprotected_Linker Drug_Conjugation Drug Conjugation Deprotected_Linker->Drug_Conjugation Drug Drug Payload (e.g., with NHS ester) Drug->Drug_Conjugation Linker_Drug N-(Tos-PEG4)-N-bis(PEG4-drug) Drug_Conjugation->Linker_Drug ADC_Conjugation ADC Conjugation Linker_Drug->ADC_Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP/DTT) Antibody->Reduction Reduced_Antibody Thiolated Antibody Reduction->Reduced_Antibody Reduced_Antibody->ADC_Conjugation ADC Antibody-Drug Conjugate ADC_Conjugation->ADC Purification Purification (SEC) ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization DAR (HIC) Aggregation (SEC) Potency (In Vitro) Pure_ADC->Characterization

Caption: Workflow for ADC synthesis using the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker.

Caption: Structure and reactivity of the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker.

Signaling Pathways

The specific signaling pathway affected by the ADC will depend on the mechanism of action of the conjugated cytotoxic payload. For instance, if the payload is a microtubule inhibitor like MMAE or DM1, the ADC, upon internalization and release of the drug, will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling_Pathway ADC ADC Targeting Tumor Antigen Internalization Internalization & Endosomal Trafficking ADC->Internalization Binding Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Drug Payload Release Lysosome->Drug_Release Microtubule_Inhibitor Microtubule Inhibitor (e.g., MMAE, DM1) Drug_Release->Microtubule_Inhibitor Microtubule_Disruption Microtubule Disruption Microtubule_Inhibitor->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway for an ADC with a microtubule inhibitor payload.

References

Application Notes and Protocols for Boc Deprotection of N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the selective deprotection of the Boc groups from N-(Tos-PEG4)-N-bis(PEG4-Boc), a heterobifunctional linker. This linker contains a tosyl-protected amine and two Boc-protected amines at the termini of polyethylene (B3416737) glycol (PEG) chains. The selective removal of the Boc groups is a critical step to enable subsequent conjugation of molecules to the newly revealed primary amines, while the tosyl-protected amine remains intact for orthogonal deprotection and further modification.

The protocols provided herein are based on established methods for Boc deprotection of PEGylated compounds, primarily utilizing trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). An alternative protocol using 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453) is also presented for substrates that may be sensitive to TFA or for instances where TFA proves ineffective. The tosyl group is generally stable to the acidic conditions used for Boc removal, allowing for a selective deprotection.

Data Presentation

The following table summarizes the key quantitative data for the recommended Boc deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Starting Material N-(Tos-PEG4)-N-bis(PEG4-Boc)N-(Tos-PEG4)-N-bis(PEG4-Boc)
Solvent Dichloromethane (DCM), anhydrous1,4-Dioxane, anhydrous
Deprotection Reagent Trifluoroacetic acid (TFA)4M HCl in 1,4-Dioxane
Reagent Concentration 20-50% (v/v) TFA in DCM4 M
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1 - 2 hours1 - 4 hours
Work-up Procedure Evaporation, co-evaporation with toluene (B28343), and neutralizationEvaporation
Expected Product N-(Tos-PEG4)-N-bis(PEG4-amine) TFA saltN-(Tos-PEG4)-N-bis(PEG4-amine) HCl salt

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection.

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture before the TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours. The disappearance of the starting material and the appearance of a more polar product indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

    • The resulting product will be the trifluoroacetate (B77799) salt of the deprotected amine.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a suitable alternative if the starting material is sensitive to TFA or if the TFA/DCM method is ineffective.

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) in anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl: Add the 4M HCl in 1,4-dioxane solution to the flask.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The resulting product will be the hydrochloride salt of the deprotected amine. This can often be used directly in the next step without further purification.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: 4M HCl/Dioxane start1 Dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM cool Cool to 0 °C start1->cool add_tfa Add 20-50% TFA in DCM (optional: add TIS scavenger) cool->add_tfa react1 Stir at 0 °C for 30 min, then warm to RT for 1-2 h add_tfa->react1 monitor1 Monitor reaction by TLC or LC-MS react1->monitor1 workup1 Rotary evaporation and co-evaporation with toluene monitor1->workup1 product1 N-(Tos-PEG4)-N-bis(PEG4-amine) TFA salt workup1->product1 neutralize Optional: Neutralize with NaHCO₃, extract, and dry product1->neutralize free_amine Deprotected Free Amine neutralize->free_amine start2 Dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) in anhydrous 1,4-Dioxane add_hcl Add 4M HCl in 1,4-Dioxane start2->add_hcl react2 Stir at RT for 1-4 h add_hcl->react2 monitor2 Monitor reaction by TLC or LC-MS react2->monitor2 workup2 Rotary evaporation monitor2->workup2 product2 N-(Tos-PEG4)-N-bis(PEG4-amine) HCl salt workup2->product2

Caption: Experimental workflow for the Boc deprotection of N-(Tos-PEG4)-N-bis(PEG4-Boc).

bioconjugation_pathway cluster_synthesis Linker Synthesis and Deprotection cluster_conjugation Bioconjugation start_mol N-(Tos-PEG4)-N-bis(PEG4-Boc) deprotection Boc Deprotection (TFA or HCl) start_mol->deprotection Acidic Conditions deprotected_linker N-(Tos-PEG4)-N-bis(PEG4-amine) deprotection->deprotected_linker adc Antibody-Drug Conjugate (ADC) deprotected_linker->adc Amide Bond Formation drug_molecule Drug Molecule (e.g., with Carboxylic Acid) drug_molecule->adc targeting_ligand Targeting Ligand (e.g., Antibody) targeting_ligand->adc Orthogonal Deprotection & Conjugation (via Tosyl-amine)

Caption: Logical workflow for the use of deprotected linker in antibody-drug conjugate (ADC) synthesis.

Application Notes and Protocols for N-(Tos-PEG4)-N-bis(PEG4-Boc) in PROTAC Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3]

Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[4][5] The N-(Tos-PEG4)-N-bis(PEG4-Boc) linker is a versatile, branched PEG-based tool for PROTAC synthesis. Its key features include:

  • A Tosylate (Tos) group: A good leaving group, ideal for nucleophilic substitution reactions with amine, phenol, or thiol groups on a POI ligand or an E3 ligase ligand.

  • Two Boc-protected amine groups: The tert-butyloxycarbonyl (Boc) protecting group is stable under various reaction conditions and can be readily removed under acidic conditions to reveal primary amines for subsequent amide bond formation.

  • A branched PEG structure: The polyethylene glycol chains enhance the solubility and bioavailability of the resulting PROTAC molecule. The branched nature allows for the potential synthesis of multi-specific or bivalent PROTACs.

This document provides detailed application notes and protocols for the use of N-(Tos-PEG4)-N-bis(PEG4-Boc) in the synthesis and evaluation of PROTAC degraders, using the well-characterized epigenetic reader protein BRD4 as an exemplary target.

PROTAC-Mediated Degradation of BRD4 Signaling Pathway

The bromodomain and extra-terminal domain (BET) protein BRD4 is a key regulator of gene expression, including the transcription of the oncogene c-MYC.[6][7] By binding to acetylated histones, BRD4 recruits the transcriptional machinery to drive cancer cell proliferation.[8] A BRD4-targeting PROTAC induces the formation of a ternary complex between BRD4 and an E3 ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[7] This removes BRD4 from the cell, downregulating c-MYC expression and inhibiting cancer cell growth.[9]

PROTAC_BRD4_Pathway PROTAC-Mediated BRD4 Degradation Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds cMYC_Protein c-MYC Protein Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex PTEFb P-TEFb AcetylatedHistones->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates cMYC_Gene c-MYC Gene RNAPII->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_mRNA->cMYC_Protein translation PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Ub Ubiquitin Ub->Ternary_Complex Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation promotes Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub_BRD4->Proteasome degradation

PROTAC-mediated degradation of BRD4.

Data Presentation

The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables provide representative data for well-characterized BRD4 PROTACs, which can be used as a benchmark for newly synthesized degraders.

Table 1: Representative Degradation Activity of BRD4 PROTACs

PROTACTarget LigandE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Treatment Time (h)Reference
dBET1JQ1ThalidomideHeLa~25>902[6]
MZ1JQ1VHL LigandHeLa~15>952[10]
ARV-825OTX015Pomalidomide (B1683931)H4-APP751~20>9018[8]
QCA570JQ1-basedVHL LigandT24~1>959[11]

Table 2: Representative Cellular Activity of BRD4 PROTACs

PROTACCell LineAssayIC50 (nM)Treatment Time (h)Reference
dBET6MCF7Cell Viability~372[12]
ARV-825MM.1SCell Viability~172[13]
QCA570J82Cell Proliferation~572[11]

Experimental Protocols

Protocol 1: Synthesis of a BRD4 PROTAC using N-(Tos-PEG4)-N-bis(PEG4-Boc)

This protocol describes a representative synthesis of a BRD4 PROTAC, starting with the conjugation of a BRD4 ligand (e.g., a JQ1 derivative with a phenolic hydroxyl group) to the tosylated end of the linker, followed by deprotection and coupling of an E3 ligase ligand (e.g., pomalidomide with a carboxylic acid handle).

Part A: Conjugation of BRD4 Ligand to the Linker

  • Dissolution: Dissolve the JQ1 derivative (1.0 eq) and N-(Tos-PEG4)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.

Part B: Boc Deprotection

  • Dissolution: Dissolve the JQ1-linker intermediate from Part A in dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (20-30% v/v) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine can be used in the next step without further purification.

Part C: Coupling of E3 Ligase Ligand

  • Activation: In a separate flask, dissolve the pomalidomide-acid derivative (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the deprotected JQ1-linker amine from Part B to the activated pomalidomide solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol details the procedure to quantify the degradation of BRD4 protein in cells treated with the synthesized PROTAC.[14]

  • Cell Seeding: Seed cells (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system and quantify the band intensities using densitometry software.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the functional consequence of BRD4 degradation on cell proliferation.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a PROTAC degrader is a multi-step process that involves chemical synthesis, biochemical characterization, and cellular assays.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Cellular Evaluation cluster_analysis Data Analysis Synthesis PROTAC Synthesis (Protocol 1) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Cell_Culture Cell Culture (e.g., HeLa, MCF7) Characterization->Cell_Culture Pure PROTAC Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot for Degradation (Protocol 2) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Protocol 3) Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50

Workflow for PROTAC synthesis and evaluation.

References

Step-by-Step Guide for Protein PEGylation with Branched Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques of protein PEGylation using branched linkers. It is designed to furnish researchers, scientists, and drug development professionals with detailed application notes and protocols for the successful modification of therapeutic proteins.

Introduction to Protein PEGylation with Branched Linkers

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life and reduce immunogenicity.[1][2] While linear PEG has been traditionally used, branched PEG linkers are gaining prominence due to their unique architecture that offers several advantages.

Branched PEG linkers consist of multiple PEG chains extending from a central core.[3] This structure imparts a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, leading to reduced renal clearance and a significantly extended circulation half-life.[4][5] Furthermore, the multi-arm nature of branched PEGs can offer a higher drug-loading capacity in the context of antibody-drug conjugates and provide a more effective shield against proteolytic enzymes and the host's immune system.[3][4]

Data Presentation: Comparative Advantages of Branched vs. Linear PEGylation

The selection of PEG architecture has a significant impact on the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize quantitative data from various studies, highlighting the superior performance of branched PEG linkers.

Table 1: Comparison of Pharmacokinetic Parameters

ParameterLinear PEGBranched PEGFold Improvement (Branched vs. Linear)Reference Protein
Terminal Half-life (t½) (hours) 28.555.2~1.9xrhG-CSF
Mean Residence Time (MRT) (hours) 35.163.8~1.8xrhG-CSF
Area Under the Curve (AUC) (ng·h/mL) 12,50025,800~2.1xrhG-CSF
In vivo anti-tumor activity (% survival) 40%80%2.0xmTNFα

Data compiled from studies on recombinant human granulocyte colony-stimulating factor (rhG-CSF) and murine tumor necrosis factor-alpha (mTNFα). The use of branched PEG leads to a notable extension in circulation time and improved therapeutic efficacy.

Table 2: Physicochemical and In Vitro Properties

PropertyLinear PEG ConjugateBranched PEG ConjugateKey Observation
Hydrodynamic Radius (Rh) (nm) Smaller for equivalent MWLarger for equivalent MWBranched PEGs provide a greater steric shield.[4][5]
In Vitro Activity Retention Can be higherMay be slightly lowerThe bulkier nature of branched PEG can sometimes lead to a greater reduction in specific activity.[3]
Proteolytic Stability IncreasedSignificantly IncreasedThe branched structure offers superior protection against enzymatic degradation.[3]
Immunogenicity ReducedFurther ReducedThe enhanced shielding effect of branched PEG minimizes recognition by the immune system.[3]

Experimental Protocols

This section provides detailed methodologies for the key stages of protein PEGylation with branched linkers, from the initial conjugation reaction to purification and characterization of the final product.

Protocol 1: Amine-Reactive PEGylation using a Branched NHS-Ester PEG Linker

This protocol describes the conjugation of a branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.

Materials:

  • Protein of interest

  • Branched PEG NHS Ester (e.g., Y-shape PEG NHS Ester, MW 40kDa)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Dry, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction vessels

  • Stirring/rocking platform

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis, diafiltration, or using a desalting column.

    • Calculate the amount of protein required and dissolve it in the amine-free buffer at a concentration of 2-10 mg/mL.[6][7]

  • PEG Reagent Preparation:

    • Allow the vial of branched PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][8][9]

    • Immediately before use, dissolve the required amount of PEG NHS Ester in a minimal volume of dry DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][8][9] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[8][9]

  • PEGylation Reaction:

    • The molar ratio of PEG to protein is a critical parameter that needs to be optimized for each specific protein. As a starting point, a 5- to 20-fold molar excess of the branched PEG NHS ester is recommended.[6][7][10]

    • Slowly add the calculated volume of the PEG NHS Ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7][9]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][9] The optimal reaction time may vary depending on the protein.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG NHS Ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Proceed immediately to the purification of the PEGylated protein as described in Protocol 2.

Protocol 2: Purification of PEGylated Protein

The PEGylation reaction mixture will contain the desired PEGylated protein, unreacted protein, free PEG, and reaction byproducts. Chromatographic techniques are typically employed for purification.[][12]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and smaller byproducts from the larger PEGylated protein.[]

Materials:

  • SEC column with an appropriate molecular weight range (e.g., Superdex 200)

  • HPLC or FPLC system

  • SEC running buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter.[13]

  • Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute the sample with the SEC running buffer at a constant flow rate.[13]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and free PEG.[13]

B. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation shields the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of PEGylated species from the unreacted protein.[]

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • HPLC or FPLC system

  • Binding buffer (low ionic strength)

  • Elution buffer (high ionic strength)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the SEC-purified (or crude) sample onto the column. The unreacted protein should bind to the column, while the PEGylated protein may have a weaker interaction or flow through, depending on the extent of charge shielding.

  • Elution: Apply a linear gradient of the elution buffer to elute the bound species.

  • Fraction Collection: Collect fractions and analyze them using SDS-PAGE or SEC to identify the fractions containing the purified PEGylated protein.

Protocol 3: Characterization of PEGylated Protein

Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the degree of PEGylation.

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE provides a qualitative assessment of the PEGylation reaction. The addition of PEG chains increases the apparent molecular weight of the protein, resulting in a shift in its migration on the gel.

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) percentage.

  • Load samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein.

  • Run the gel under standard conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands. A successful PEGylation will show a new band or a smear at a higher apparent molecular weight compared to the unreacted protein.

B. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass of the PEGylated protein, allowing for the precise determination of the degree of conjugation.[14][15]

Procedure:

  • Use an SEC column coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.

  • Run the purified PEGylated protein sample through the system.

  • The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass.

  • The UV and RI detectors provide information on the protein and PEG components, respectively.

  • Software analysis of the data from all three detectors allows for the calculation of the molar mass of the protein and the attached PEG, and thus the degree of PEGylation.[14]

C. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and to assess the heterogeneity of the product.[16][17]

Procedure:

  • Mix the purified PEGylated protein sample with a suitable MALDI matrix.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • The resulting spectrum will show peaks corresponding to the different PEGylated species (mono-, di-, tri-PEGylated, etc.), allowing for the determination of the distribution of PEG chains on the protein.[16]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual impact of PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (Amine-free buffer) Reaction_Mix PEGylation Reaction (Controlled Temp & Time) Protein->Reaction_Mix PEG_Reagent Branched PEG-NHS (Dissolved in DMSO) PEG_Reagent->Reaction_Mix Quenching Quenching (Add Tris or Glycine) Reaction_Mix->Quenching SEC Size Exclusion Chromatography (SEC) Quenching->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX SDS_PAGE SDS-PAGE IEX->SDS_PAGE SEC_MALS SEC-MALS IEX->SEC_MALS MALDI_TOF MALDI-TOF MS IEX->MALDI_TOF

Caption: Experimental workflow for protein PEGylation with branched linkers.

PEGylation_Impact cluster_native Native Protein cluster_pegylated Branched PEGylated Protein cluster_effects Biological Consequences Native_Protein Native Protein Renal_Clearance Rapid Renal Clearance Native_Protein->Renal_Clearance Proteolysis Proteolytic Degradation Native_Protein->Proteolysis Immunogenicity Immunogenic Response Native_Protein->Immunogenicity PEG_Protein PEGylated Protein Reduced_Clearance Reduced Renal Clearance PEG_Protein->Reduced_Clearance Steric_Hindrance Steric Hindrance PEG_Protein->Steric_Hindrance Reduced_Immunogenicity Reduced Immunogenicity PEG_Protein->Reduced_Immunogenicity Steric_Hindrance->Proteolysis Blocks

References

Application Notes and Protocols for Amine Conjugation of N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug development applications, such as the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This unique reagent features a central nitrogen atom from which three PEG4 arms radiate. One arm is terminated with a tosyl (tosylate) group, an excellent leaving group for nucleophilic substitution reactions with primary amines. The other two arms are terminated with tert-butyloxycarbonyl (Boc) protected amines, which can be deprotected under acidic conditions to reveal primary amines for subsequent conjugation steps. The branched PEG4 spacers enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

This document provides detailed protocols for the conjugation of the tosyl group of N-(Tos-PEG4)-N-bis(PEG4-Boc) to amine-containing molecules and the subsequent deprotection of the Boc groups.

Chemical Principle

The conjugation of N-(Tos-PEG4)-N-bis(PEG4-Boc) to a primary amine proceeds via a nucleophilic substitution reaction. The amine nitrogen acts as a nucleophile, attacking the carbon atom to which the tosylate group is attached. The tosylate anion, a very stable species, is displaced, forming a stable secondary amine linkage between the PEG linker and the target molecule. This reaction is typically carried out under basic conditions to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1][]

Following the initial conjugation, the two Boc-protected amines can be deprotected using a strong acid, such as trifluoroacetic acid (TFA), to yield free primary amines.[3][4] These newly exposed amines are then available for reaction with other molecules, such as those containing carboxylic acids or activated esters.

Data Presentation

The efficiency of the conjugation and deprotection reactions is dependent on several key parameters. The following table summarizes the recommended reaction conditions.

ParameterConjugation (Tosyl-Amine Reaction)Boc Deprotection
Solvent Aprotic polar solvents (e.g., DMF, DMSO, DCM)Dichloromethane (DCM)
pH 8.0 - 9.5 (for aqueous reactions)N/A (acidic conditions)
Base (for organic solvents) Non-nucleophilic base (e.g., DIPEA)N/A
Molar Ratio (PEG:Amine) 1.2 - 3 equivalents of PEG linkerN/A
Temperature Room Temperature to 50°CRoom Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Quenching Agent N/AN/A

Experimental Protocols

Protocol 1: Conjugation of N-(Tos-PEG4)-N-bis(PEG4-Boc) to an Amine-Containing Molecule

This protocol describes a general procedure for the reaction of the tosyl group with a primary amine in an organic solvent.

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Stirring plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon gas supply (optional, for sensitive substrates)

Procedure:

  • Dissolve Reactants: In a clean, dry reaction vessel, dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF or DCM.

  • Add PEG Linker: Add N-(Tos-PEG4)-N-bis(PEG4-Boc) (1.2 equivalents) to the solution.

  • Add Base: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature overnight (12-24 hours). For less reactive amines, gentle heating (e.g., 40-50°C) may be necessary.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting groups to expose the two primary amines.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve Conjugate: Dissolve the purified Boc-protected conjugate in anhydrous DCM.

  • Add Acid: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The deprotected product will be significantly more polar than the starting material.

  • Solvent Removal: Remove the excess TFA and DCM under reduced pressure. Co-evaporation with a solvent like methanol (B129727) or isopropanol (B130326) may be necessary to ensure complete removal of residual TFA. The final product is often obtained as a TFA salt.

Mandatory Visualizations

experimental_workflow cluster_conjugation Step 1: Tosyl-Amine Conjugation cluster_deprotection Step 2: Boc Deprotection start Dissolve Amine Substrate and PEG Linker in DMF/DCM add_base Add DIPEA start->add_base react_conjugation Stir at RT to 50°C (12-24h) add_base->react_conjugation purify_conjugation Purify Conjugate (Chromatography) react_conjugation->purify_conjugation dissolve_conjugate Dissolve Boc-Protected Conjugate in DCM purify_conjugation->dissolve_conjugate Purified Intermediate add_tfa Add TFA (20-50%) dissolve_conjugate->add_tfa react_deprotection Stir at RT (1-4h) add_tfa->react_deprotection remove_solvent Remove Solvent and TFA react_deprotection->remove_solvent final_product final_product remove_solvent->final_product Final Product: Di-amine PEG Conjugate

Caption: Experimental workflow for the two-step conjugation of N-(Tos-PEG4)-N-bis(PEG4-Boc) to an amine-containing molecule.

logical_relationship reagent N-(Tos-PEG4)-N-bis(PEG4-Boc) - Tosyl Group (Reactive) - Two Boc-Amine Groups (Protected) conjugation_step Conjugation Reaction Nucleophilic Substitution reagent->conjugation_step:f0 amine_substrate Amine-Containing Molecule (R-NH2) - Primary Amine amine_substrate->conjugation_step:f0 intermediate Conjugated Intermediate - R-NH-PEG Linker - Two Boc-Amine Groups (Protected) conjugation_step:f1->intermediate deprotection_step Deprotection Reaction Acidolysis intermediate->deprotection_step:f0 final_product Final Conjugate - R-NH-PEG Linker - Two Primary Amine Groups (Reactive) deprotection_step:f1->final_product

Caption: Logical relationship of the key components and steps in the conjugation and deprotection process.

References

Application Notes and Protocols for the Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and peptides, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. This modification can improve pharmacokinetics, increase serum half-life, reduce immunogenicity, and enhance stability. However, the PEGylation reaction mixture is a heterogeneous collection of the desired PEGylated conjugate, unreacted protein, excess PEG reagent, and various multi-PEGylated and isomeric forms.[] Consequently, robust and efficient purification methods are critical to isolate the desired therapeutic entity.

These application notes provide detailed protocols for the most common chromatographic techniques used for the purification of PEGylated proteins and peptides: Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC). Additionally, protocols for the characterization of the purified products are included.

Purification Strategies: A Multi-Step Approach

A typical purification strategy for PEGylated proteins involves a multi-step process to effectively separate the target molecule from various impurities. The choice and order of the purification steps depend on the specific properties of the protein and the PEG conjugate. A general workflow often starts with a capture step using IEX, followed by a polishing step with HIC or SEC.[2]

PurificationWorkflow cluster_0 PEGylation Reaction cluster_1 Purification Steps cluster_2 Characterization cluster_3 Final Product ReactionMixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG, Multi-PEGylated Species) IEX Ion Exchange Chromatography (IEX) (Capture Step) ReactionMixture->IEX Primary Separation HIC Hydrophobic Interaction Chromatography (HIC) (Polishing Step) IEX->HIC Intermediate Purification SEC Size Exclusion Chromatography (SEC) (Polishing/Buffer Exchange) HIC->SEC Final Polishing Characterization Purity & Identity Analysis (SDS-PAGE, MS, etc.) SEC->Characterization Quality Control PurifiedProduct Purified PEGylated Protein Characterization->PurifiedProduct Final Product

Caption: General workflow for PEGylated protein purification.

Section 1: Ion Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its isoelectric point (pI) and overall charge.[] This change in charge allows for the separation of PEGylated proteins from their unmodified counterparts. IEX is a powerful technique for separating mono-PEGylated from multi-PEGylated species and even positional isomers.[][3]

Application Note: Cation exchange chromatography (CEX) is frequently used as the initial capture step in the purification of PEGylated proteins, achieving purities of around 95%.[2] Anion exchange chromatography (AEX) can also be employed depending on the pI of the protein and the buffer pH.

Experimental Protocol: Purification of PEGylated Interferon-alpha

This protocol describes the purification of mono-PEGylated consensus interferon (cIFN) using anion exchange chromatography.

Materials:

  • Column: Macro Cap Q resin

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • PEGylated cIFN reaction mixture

  • Chromatography system

Method:

  • Column Equilibration: Equilibrate the Macro Cap Q column with 5 column volumes (CV) of Buffer A at a flow rate of 2 mL/min.

  • Sample Loading: Load the PEGylated cIFN reaction mixture onto the equilibrated column.

  • Wash: Wash the column with 2 CV of Buffer A to remove unbound impurities.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The unmodified cIFN will elute at a lower salt concentration, followed by the mono-PEGylated cIFN at a higher salt concentration.[4]

  • Fraction Collection: Collect fractions throughout the elution process and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified mono-PEGylated cIFN.

Quantitative Data Summary:

ProteinPurification MethodResinPurity (%)Yield (%)Reference
Consensus InterferonAnion Exchange (on-column PEGylation)Macro Cap Q9975[5]
Consensus InterferonAnion Exchange (on-column PEGylation)DEAE Sepharose6045[5]
Consensus InterferonAnion Exchange (on-column PEGylation)DEAE Fracto gel8550[5]

Section 2: Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius (size). PEGylation significantly increases the hydrodynamic volume of a protein, causing it to elute earlier from the SEC column than the smaller, unreacted protein.[] SEC is highly effective for removing unreacted PEG and other small molecule impurities.[]

Application Note: SEC is often used as a polishing step to separate PEGylated conjugates from aggregates and residual unreacted protein. It is also a valuable tool for buffer exchange.

Experimental Protocol: Purification of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)

This protocol details the use of SEC as a second purification step for mono-PEGylated G-CSF after an initial ion-exchange step.[6]

Materials:

  • Column: Superdex 75 pg or Superdex 200 pg column

  • Mobile Phase: 10 mM Ammonium (B1175870) Bicarbonate, pH 8.0

  • Partially purified mono-PEG-G-CSF

  • Chromatography system

Method:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase at a flow rate of 0.5 mL/min.[6]

  • Sample Loading: Load the partially purified mono-PEG-G-CSF sample onto the column. The injection volume should be kept small (typically 1-2% of the total column volume) to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate of 0.5 mL/min.[6] The PEGylated G-CSF will elute first, followed by the unmodified G-CSF.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Analyze the collected fractions by SDS-PAGE to confirm the purity of the mono-PEGylated G-CSF.

Quantitative Data Summary:

ProteinPurification StepPurity (%)Overall Yield (%)Reference
G-CSFAnion Exchange--[4]
G-CSFGel Filtration (SEC)96.23 ± 0.9311.17 ± 0.19[4]

Section 3: Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their surface hydrophobicity. The principle involves binding proteins to a hydrophobic stationary phase in the presence of a high concentration of a lyotropic salt (e.g., ammonium sulfate) and eluting them by decreasing the salt concentration.[7] PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.

Application Note: HIC is often employed as a polishing step after IEX to separate PEGylated species with a high degree of resolution.[2] Monolithic columns have shown excellent performance in resolving mono- and di-PEGylated proteins using HIC.[7]

Experimental Protocol: Purification of PEGylated Lysozyme (B549824)

This protocol outlines the use of HIC for the polishing of mono-PEGylated lysozyme.[2]

Materials:

  • Column: Toyopearl PPG-600M

  • Binding Buffer (Buffer A): 1.0 M Ammonium Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • Partially purified PEGylated lysozyme

  • Chromatography system

Method:

  • Column Equilibration: Equilibrate the HIC column with 5-10 CV of Buffer A.

  • Sample Preparation: Adjust the salt concentration of the partially purified PEGylated lysozyme sample to match that of Buffer A by adding solid ammonium sulfate or by buffer exchange.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A until the UV baseline is stable.

  • Elution: Elute the bound proteins with a decreasing salt gradient, typically a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. The more hydrophobic species will elute at lower salt concentrations.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE and other relevant techniques to identify the purified PEGylated lysozyme.

HIC_Principle Principle of Hydrophobic Interaction Chromatography Protein_Bound PEG-Protein Resin_HighSalt HIC Resin Protein_Bound->Resin_HighSalt Hydrophobic Interaction Protein_Eluted PEG-Protein Elutes Resin_LowSalt HIC Resin

Caption: HIC separation principle.

Section 4: Affinity Chromatography (AC)

Principle: AC is a highly specific purification technique that utilizes the specific binding interaction between a protein and a ligand immobilized on a stationary phase. For PEGylated proteins, this can involve using antibodies that specifically recognize the PEG moiety.[8] Alternatively, if the protein itself has a natural binding partner or has been engineered with an affinity tag (e.g., His-tag), this can be exploited for purification.

Application Note: Immunoaffinity purification using anti-PEG antibodies offers high selectivity for PEGylated species.[8] This method can be particularly useful for complex samples like plasma.[8]

Experimental Protocol: Immunoaffinity Purification of a PEGylated Peptide

This protocol describes the capture of a PEGylated peptide from human plasma using an anti-PEG antibody.[8]

Materials:

  • Biotinylated anti-PEG antibody

  • Streptavidin-coated magnetic beads

  • Human plasma sample containing the PEGylated peptide

  • Wash Buffers (e.g., PBS with varying salt concentrations)

  • Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Method:

  • Antibody-Bead Conjugation: Incubate the biotinylated anti-PEG antibody with streptavidin-coated magnetic beads to allow for binding.

  • Capture: Add the antibody-conjugated beads to the human plasma sample and incubate to allow the antibody to capture the PEGylated peptide.

  • Washing: Use a magnetic stand to separate the beads from the plasma. Wash the beads several times with wash buffers to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in the elution buffer to disrupt the antibody-PEG interaction and release the PEGylated peptide.

  • Neutralization: Immediately neutralize the eluted sample by adding the neutralization buffer.

  • Further Analysis: The purified PEGylated peptide can then be analyzed by methods such as LC-MS/MS for quantification.[8]

Section 5: Characterization of Purified PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to assess its purity, identity, and the degree of PEGylation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, resulting in a shift to a higher position on the gel.[9]

Protocol:

  • Sample Preparation: Mix the purified PEGylated protein sample with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands. PEGylated proteins may stain less intensely with Coomassie blue, so specific PEG stains (e.g., barium iodide) can also be used.[10]

  • Analysis: The purity of the PEGylated protein can be estimated by the absence of bands corresponding to the unreacted protein and other impurities. The degree of PEGylation can be qualitatively assessed by the size of the band shift.

Mass Spectrometry (MS)

Principle: MS provides a highly accurate measurement of the molecular weight of the intact PEGylated protein and its fragments. This allows for the precise determination of the number of attached PEG molecules and can help identify the sites of PEGylation.[11][12]

Protocol (General Workflow):

  • Sample Preparation: The purified PEGylated protein sample is desalted and prepared in a suitable buffer for MS analysis.

  • Ionization: The sample is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the PEGylated protein. The degree of PEGylation is calculated by subtracting the molecular weight of the native protein and dividing by the molecular weight of the PEG moiety.

MS_Workflow Sample Purified PEGylated Protein Ionization Ionization (ESI or MALDI) Sample->Ionization MassAnalyzer Mass Analyzer (TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Mass Spectrum) Detector->DataAnalysis Result Determine MW and Degree of PEGylation DataAnalysis->Result

Caption: Mass spectrometry workflow for PEGylated proteins.

Conclusion

The purification of PEGylated proteins is a critical step in the development of biotherapeutics. A well-designed purification strategy, often involving a combination of chromatographic techniques, is necessary to achieve the high purity required for clinical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and optimize their purification processes for PEGylated proteins and peptides. Careful characterization of the final product is paramount to ensure its quality, safety, and efficacy.

References

Application of N-(Tos-PEG4)-N-bis(PEG4-Boc) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterobifunctional, branched linker, N-(Tos-PEG4)-N-bis(PEG4-Boc), represents a sophisticated molecular tool for the development of advanced targeted drug delivery systems. Its unique architecture, featuring a single tosylated polyethylene (B3416737) glycol (PEG) arm and two Boc-protected amine-terminated PEG arms, allows for a sequential and orthogonal conjugation strategy. This enables the precise assembly of complex therapeutic constructs, such as targeted small molecule-drug conjugates or the functionalization of nanoparticle surfaces.

The tosyl group on one PEG4 arm serves as an excellent leaving group for nucleophilic substitution reactions, making it ideal for the initial conjugation to a targeting ligand, such as a small molecule, peptide, or antibody, that possesses a free amine or thiol group.[1] This reaction proceeds efficiently under mild conditions, preserving the integrity of the targeting moiety.

The two additional PEG4 arms are terminally protected with tert-butyloxycarbonyl (Boc) groups. The Boc group is a widely used, acid-labile protecting group for amines.[2] It is stable under the conditions required for the tosyl displacement, ensuring orthogonal reactivity. Following the attachment of the targeting ligand, the Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose two primary amine functionalities.[3]

These newly deprotected amines can then be conjugated to therapeutic payloads. The presence of two amine groups allows for the attachment of two drug molecules, potentially increasing the drug-to-carrier ratio and enhancing therapeutic potency. This dual-drug loading capacity is a key advantage of the branched structure. The PEG4 spacers in each arm impart hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life in vivo.[4]

A primary application of this linker is in the creation of targeted drug conjugates for cancer therapy. By attaching a tumor-targeting ligand (e.g., folic acid, which targets the folate receptor overexpressed on many cancer cells) to the tosylated arm, and an anticancer drug to the deprotected amine arms, a therapeutic can be selectively delivered to malignant cells, thereby increasing efficacy and reducing off-target toxicity.

Physicochemical Properties

PropertyValue
Chemical Formula C43H77N3O18S
Molecular Weight 968.15 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, DCM
Storage Conditions -20°C, desiccated
Purity ≥95%
Reactive Groups 1x Tosyl (for nucleophilic substitution), 2x Boc-protected Amine (revealed after deprotection)

Quantitative Data from Representative Studies

The following tables summarize typical quantitative data for drug delivery systems utilizing branched PEG linkers. These values are illustrative and will vary depending on the specific targeting ligand, drug, and formulation.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Nanoparticles

FormulationHalf-life (t½) in vivo (hours)Area Under the Curve (AUC) (µg·h/mL)Fold Increase in Half-life
Non-PEGylated Nanoparticles~1.5~2501x
Nanoparticles with Linear PEG~18~3,500~12x
Nanoparticles with Branched PEG~24~5,000~16x

Data are representative values compiled from literature on PEGylated nanoparticles and may not represent the specific linker .[1][5]

Table 2: In Vitro Cytotoxicity (IC50) of a Targeted Drug Conjugate

Cell LineReceptor StatusIC50 of Free Drug (nM)IC50 of Non-Targeted Conjugate (nM)IC50 of Targeted Conjugate (nM)
KB (human oral cancer)Folate Receptor +15085095
MCF-7 (human breast cancer)Folate Receptor +2001100180
A549 (human lung cancer)Folate Receptor -180950800

IC50 values are hypothetical and for illustrative purposes, demonstrating the expected trend for a folate-targeted drug conjugate.

Experimental Protocols

Herein, we provide a detailed, representative workflow for the synthesis and evaluation of a targeted drug conjugate using N-(Tos-PEG4)-N-bis(PEG4-Boc). This example describes the conjugation of an amine-containing targeting ligand (Folic Acid-NH2) and a carboxylic acid-containing drug (Doxorubicin-COOH).

Diagram of Synthetic Workflow

G cluster_0 Step 1: Ligand Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Drug Conjugation Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Reaction1 Nucleophilic Substitution (DMF, K2CO3, 80°C) Linker->Reaction1 Ligand Targeting Ligand (e.g., Folic Acid-NH2) Ligand->Reaction1 Intermediate1 Ligand-(PEG4)-N-bis(PEG4-Boc) Reaction1->Intermediate1 Reaction2 Acidic Deprotection (TFA/DCM) Intermediate1->Reaction2 Intermediate2 Ligand-(PEG4)-N-bis(PEG4-NH2) Reaction2->Intermediate2 Reaction3 Amide Coupling (EDC, NHS, DMF) Intermediate2->Reaction3 Drug 2x Drug-COOH (e.g., Doxorubicin-COOH) Drug->Reaction3 FinalProduct Final Conjugate Ligand-PEG-(Drug)2 Reaction3->FinalProduct G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS Generates via redox cycling Complex Dox-DNA-TopoII Ternary Complex DNA->Complex TopoII->Complex StrandBreaks DNA Double-Strand Breaks Complex->StrandBreaks Inhibits re-ligation Apoptosis Apoptosis StrandBreaks->Apoptosis Triggers ROS->DNA Damage Membrane Cell Membrane ROS->Membrane Lipid Peroxidation

References

Application Notes and Protocols for Creating Heterobifunctional Molecules with N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a unique trifunctional polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of complex heterobifunctional molecules. Its branched structure, featuring a central nitrogen atom, provides a versatile scaffold for creating Y-shaped or multi-arm conjugates. This linker incorporates three distinct reactive arms: one terminated with a tosyl (Tos) group and two identical arms protected with tert-butyloxycarbonyl (Boc) groups.

The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of a molecule containing a nucleophile such as a thiol or an amine. The two Boc-protected amine arms provide latent reactivity. Following deprotection under acidic conditions, the resulting primary amines can be conjugated to molecules bearing amine-reactive functional groups, such as NHS esters or carboxylic acids (in the presence of a coupling agent).

The PEG4 spacers in each arm enhance the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][2] This application note provides detailed protocols for the sequential conjugation of molecules using N-(Tos-PEG4)-N-bis(PEG4-Boc) to generate novel heterotrifunctional constructs for various applications, including targeted drug delivery, proteomics, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3][4]

Physicochemical Properties

A summary of the key chemical properties for a representative branched PEG linker is presented below. Researchers should refer to the supplier's certificate of analysis for specific lot-to-lot data.

PropertyValueReference(s)
Appearance White to off-white solid or oil[5]
Solubility Soluble in DMSO, DMF, DCM[5]
Storage Conditions Store at -20°C, protect from moisture[5][6]

Key Applications

The unique trifunctional nature of N-(Tos-PEG4)-N-bis(PEG4-Boc) enables a variety of advanced bioconjugation strategies:

  • Synthesis of Y-shaped PROTACs: The linker can be used to conjugate a ligand for a target protein and two ligands for an E3 ubiquitin ligase, potentially enhancing the avidity and efficacy of the resulting PROTAC.[7]

  • Development of Antibody-Drug Conjugates (ADCs): An antibody can be attached to one arm, while two drug molecules can be conjugated to the other arms, increasing the drug-to-antibody ratio (DAR).[2]

  • Creation of Tri-valent Targeting Molecules: Three different targeting ligands can be attached to create molecules capable of engaging multiple receptors simultaneously.

  • Surface Modification of Nanoparticles: The linker can be used to functionalize nanoparticles with two different types of molecules, for example, a targeting ligand and a therapeutic agent.

Experimental Protocols

The following protocols provide a general framework for the sequential conjugation of molecules using N-(Tos-PEG4)-N-bis(PEG4-Boc). Optimization of reaction conditions (e.g., stoichiometry, reaction time, and temperature) may be necessary for specific applications.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of the tosyl group with a nucleophile-containing molecule (Molecule A), such as a phenol (B47542) or a primary amine.

Materials:

  • N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Molecule A (containing a nucleophilic group, e.g., -OH, -NH2, -SH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))[3][8]

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • In a clean, dry reaction vessel, dissolve Molecule A (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the base (2-3 equivalents) to the solution. For phenolic hydroxyl groups, K2CO3 is commonly used. For primary amines, DIPEA is a suitable choice.[3][8]

  • Stir the mixture at room temperature for 10-15 minutes to activate the nucleophile.

  • In a separate vial, dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of the linker to the reaction mixture containing Molecule A.

  • Heat the reaction to 50-80°C and stir for 12-24 hours.[3][8]

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting conjugate, Molecule A-(PEG4)-N-bis(PEG4-Boc), using a suitable chromatographic method, such as reverse-phase HPLC.

Protocol 2: Deprotection of the Boc Groups

This protocol outlines the removal of the Boc protecting groups to expose the primary amines.

Materials:

  • Molecule A-(PEG4)-N-bis(PEG4-Boc) conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the purified and dried Molecule A-(PEG4)-N-bis(PEG4-Boc) conjugate (1.0 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere.[8]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product, Molecule A-(PEG4)-N-bis(PEG4-NH2), is often obtained as a TFA salt.

Protocol 3: Amide Bond Formation with the Deprotected Amines

This protocol describes the conjugation of the newly exposed primary amines with molecules containing carboxylic acids (Molecule B and Molecule C).

Materials:

  • Molecule A-(PEG4)-N-bis(PEG4-NH2) conjugate from Protocol 2

  • Molecule B and Molecule C (containing carboxylic acid groups)

  • Amide coupling reagents (e.g., HATU, HBTU, or EDC with HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a reaction vessel, dissolve Molecule B (1.1 equivalents) and Molecule C (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add the amide coupling reagent (e.g., HATU, 2.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.4 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acids.

  • In a separate vial, dissolve the Molecule A-(PEG4)-N-bis(PEG4-NH2) conjugate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the deprotected linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final heterotrifunctional conjugate by reverse-phase HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Heterotrifunctional Molecule Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Bond Formation A Molecule A (with Nucleophile) Step1 Reaction with Base (e.g., K2CO3 or DIPEA) in DMF, 50-80°C A->Step1 Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Linker->Step1 Intermediate1 Molecule A-(PEG4)-N-bis(PEG4-Boc) Step1->Intermediate1 Step2 TFA in DCM 0°C to RT Intermediate1->Step2 Intermediate2 Molecule A-(PEG4)-N-bis(PEG4-NH2) Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, DIPEA) in DMF, RT Intermediate2->Step3 B Molecule B (Carboxylic Acid) B->Step3 C Molecule C (Carboxylic Acid) C->Step3 Final_Product Final Heterotrifunctional Conjugate Step3->Final_Product

Caption: Sequential synthesis of a heterotrifunctional molecule.

Logical Relationship of Functional Group Reactivity

G cluster_0 Orthogonal Reactivity Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Tosyl Group Boc-Amine 1 Boc-Amine 2 Tos_Reaction Nucleophilic Substitution Linker:tos->Tos_Reaction Reacts first Boc_Deprotection Acidic Deprotection Linker:boc1->Boc_Deprotection Linker:boc2->Boc_Deprotection Amine_Reaction Amide Bond Formation Boc_Deprotection->Amine_Reaction Reveals amines for subsequent reaction

References

Application Notes and Protocols for the Conjugation of Small Molecule Drugs Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to small molecule drugs, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic index of pharmaceuticals.[1] This modification can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size.[2] Key advantages include enhanced aqueous solubility, extended plasma half-life, reduced immunogenicity, and altered biodistribution, which can lead to improved efficacy and reduced side effects.[2][3]

These application notes provide an overview of common PEGylation strategies for small molecule drugs, including detailed experimental protocols for prevalent conjugation chemistries. This guide is intended to assist researchers in the design, execution, and characterization of PEG-drug conjugates.

I. PEGylation Strategies for Small Molecule Drugs

The choice of a PEG linker and conjugation strategy is critical and depends on the functional groups available on the small molecule drug and the desired properties of the final conjugate. PEG linkers can be linear or branched and can be functionalized with a variety of reactive groups to facilitate covalent attachment.[1][4] The linkage between the PEG and the drug can be designed to be stable (permanent) or cleavable under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes).[5][6]

1. Permanent vs. Releasable PEGylation:

  • Permanent PEGylation involves the formation of a stable, non-cleavable bond between the PEG linker and the drug. This approach is suitable when the PEGylated conjugate itself is the active entity or when a sustained duration of action is desired.[5]

  • Releasable PEGylation utilizes a cleavable linker that breaks down in a specific environment to release the parent drug. This "prodrug" approach is advantageous when the steric hindrance of the PEG chain might interfere with the drug's binding to its target.[5][6]

2. Common Conjugation Chemistries:

The selection of the conjugation chemistry is dictated by the available functional groups on the small molecule drug, such as primary amines, thiols, or carboxyl groups.

  • Amine-Reactive PEGylation (via NHS Ester): This is one of the most common methods, targeting primary amines (e.g., lysine (B10760008) residues or an aliphatic amine on the drug). N-hydroxysuccinimidyl (NHS) ester-activated PEGs react with amines under mild conditions to form a stable amide bond.[7]

  • Thiol-Reactive PEGylation (via Maleimide): This strategy targets free thiol groups (e.g., cysteine residues or a thiol group on the drug). Maleimide-functionalized PEGs react specifically with thiols to form a stable thioether bond.[8]

  • Click Chemistry (e.g., CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction. It involves the reaction between a PEG-alkyne and a drug-azide (or vice-versa) to form a stable triazole linkage.[9][10]

II. Experimental Protocols

The following are detailed protocols for the most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of a small molecule drug containing a primary amine to an NHS ester-activated PEG linker.

Materials:

  • Small molecule drug with a primary amine.

  • mPEG-NHS Ester (e.g., MW 2,000 Da).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Analytical Instruments: HPLC, LC-MS, NMR.

Procedure:

  • Preparation of Small Molecule Drug Solution:

    • Dissolve the amine-containing small molecule drug in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Preparation of mPEG-NHS Ester Solution:

    • Immediately before use, dissolve the mPEG-NHS ester in the same solvent as the drug to a concentration of 50 mg/mL. It is crucial to avoid moisture, as the NHS ester is susceptible to hydrolysis.[7]

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the small molecule drug solution.

    • Add 1.5 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Slowly add 1.2 equivalents of the mPEG-NHS ester solution to the drug solution while stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by TLC or LC-MS.[7]

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching solution (1 M Tris-HCl, pH 8.0) to the reaction mixture to consume any unreacted mPEG-NHS ester.

    • Stir for 30 minutes at room temperature.

  • Purification of the PEG-Drug Conjugate:

    • Dilute the reaction mixture with an appropriate aqueous buffer.

    • Purify the PEG-drug conjugate using SEC or preparative reverse-phase HPLC to separate the conjugate from unreacted drug, PEG, and other byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS to determine the molecular weight.[11]

    • Use ¹H NMR to verify the covalent linkage and estimate the degree of PEGylation.[12]

    • Quantify the purity using analytical HPLC.

Experimental Workflow for NHS Ester PEGylation

G cluster_prep Preparation cluster_reaction Conjugation cluster_workup Workup & Purification cluster_analysis Analysis drug_prep Dissolve Amine-Drug in Anhydrous Solvent mix Mix Drug, Base, and mPEG-NHS drug_prep->mix peg_prep Dissolve mPEG-NHS in Anhydrous Solvent peg_prep->mix react React at RT (2-4h) or 4°C (overnight) mix->react quench Quench with Tris Buffer react->quench purify Purify by SEC or RP-HPLC quench->purify characterize Characterize by LC-MS, NMR, HPLC purify->characterize G cluster_prep Preparation cluster_reaction Conjugation cluster_workup Purification cluster_analysis Analysis drug_prep Dissolve Thiol-Drug in Degassed Buffer + EDTA mix Mix Drug and mPEG-Maleimide drug_prep->mix peg_prep Dissolve mPEG-Maleimide in Reaction Buffer peg_prep->mix react React at RT (2h) or 4°C (overnight) under Inert Atmosphere mix->react purify Purify by SEC or Dialysis react->purify characterize Characterize by LC-MS, HPLC, Ellman's Test purify->characterize G cluster_prep Preparation cluster_reaction Conjugation cluster_workup Workup & Purification cluster_analysis Analysis drug_prep Prepare Azide-Drug Stock Solution premix Mix Drug, PEG, Ligand, and CuSO4 drug_prep->premix peg_prep Prepare Alkyne-PEG Stock Solution peg_prep->premix reagent_prep Prepare Catalyst, Ligand, & Reducing Agent Stocks reagent_prep->premix initiate Initiate with Sodium Ascorbate premix->initiate react React at RT (1-4 hours) initiate->react remove_cu Remove Copper Catalyst react->remove_cu purify Purify by SEC or RP-HPLC remove_cu->purify characterize Characterize by LC-MS, NMR, HPLC purify->characterize G cluster_input Drug Action cluster_pathway p53 Signaling Pathway cluster_output Cellular Outcome peg_dox PEG-Doxorubicin (Enhanced Delivery) dna_damage DNA Damage peg_dox->dna_damage Induces atm_atr ATM/ATR Activation dna_damage->atm_atr Activates p53 p53 Phosphorylation & Stabilization atm_atr->p53 Phosphorylates p21 p21 Expression p53->p21 Upregulates bax Bax Expression p53->bax Upregulates cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest Leads to apoptosis Apoptosis bax->apoptosis Initiates G cluster_input Drug Action cluster_pathway PI3K/AKT/mTOR Pathway cluster_output Cellular Outcome peg_ki PEG-Kinase Inhibitor pi3k PI3K peg_ki->pi3k Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Decreased Proliferation mtor->proliferation Promotes survival Decreased Survival mtor->survival Promotes

References

Application Notes and Protocols for Surface Modification of Nanoparticles with N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticle-based drug delivery systems. PEGylation imparts a hydrophilic "stealth" layer that reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time.[1][2] This extended circulation allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the termini of PEG chains can be functionalized with targeting ligands for active targeting of specific cells or tissues.[1]

This document provides detailed application notes and protocols for the use of a novel heterotrifunctional PEG linker, N-(Tos-PEG4)-N-bis(PEG4-Boc), for the multi-step surface modification of nanoparticles. This linker offers a unique platform for the sequential and orthogonal conjugation of different moieties, enabling the development of sophisticated, multifunctional nanoparticles for targeted drug delivery and diagnostics. The tosyl (Tos) and tert-butyloxycarbonyl (Boc) protecting groups allow for controlled, stepwise reactions, providing precise control over the nanoparticle's surface chemistry.

Principle of Stepwise Surface Modification

The use of N-(Tos-PEG4)-N-bis(PEG4-Boc) relies on the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the other.[3][4] This allows for a three-stage functionalization of a nanoparticle.

  • Initial Attachment: The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing the initial covalent attachment of the linker to amine-functionalized nanoparticles.

  • First Deprotection and Conjugation: The two Boc groups are labile under acidic conditions. Their removal exposes two primary amine groups, which can then be conjugated to a desired molecule, such as a therapeutic drug or an imaging agent.

  • Second Deprotection and Conjugation: The tosyl group, which is stable to the acidic conditions used for Boc deprotection, can be cleaved under reductive conditions to reveal a third functional handle for the attachment of a second type of molecule, for instance, a targeting ligand.

This stepwise approach provides a high degree of control over the final architecture of the nanoparticle surface, enabling the creation of multifunctional nanocarriers.

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (NPs-NH2)

  • N-(Tos-PEG4)-N-bis(PEG4-Boc) linker

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium dithionite (B78146) (Na2S2O4)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Carboxylated drug/imaging agent

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Thiol-containing targeting ligand

  • Maleimide-functionalized targeting ligand

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Protocol 1: Conjugation of N-(Tos-PEG4)-N-bis(PEG4-Boc) to Amine-Functionalized Nanoparticles

This protocol describes the initial attachment of the trifunctional PEG linker to the nanoparticle surface.

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles (NPs-NH2) in anhydrous DMF to a final concentration of 5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.

  • Reaction Setup: In a round-bottom flask, add the nanoparticle suspension.

  • Linker Addition: Add a 20-fold molar excess of N-(Tos-PEG4)-N-bis(PEG4-Boc) to the nanoparticle suspension.

  • Base Addition: Add triethylamine (TEA) to the reaction mixture at a final concentration of 10 mM to act as a base.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove unreacted linker and TEA.

    • Wash the nanoparticles by resuspending them in DMF and repeating the centrifugation step. Perform at least three wash cycles.

    • Finally, wash the nanoparticles three times with PBS (pH 7.4) to remove residual DMF.

  • Resuspension: Resuspend the purified NPs-PEG-(PEG-Boc)2 in PBS (pH 7.4) for storage at 4°C.

Protocol 2: Deprotection of Boc Groups and Conjugation of a Carboxylated Molecule

This protocol outlines the removal of the Boc protecting groups and the subsequent attachment of a carboxylated molecule (e.g., a drug or dye).

  • Nanoparticle Suspension: Resuspend the NPs-PEG-(PEG-Boc)2 in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Deprotection: Incubate the suspension for 1 hour at room temperature with gentle mixing to remove the Boc groups.

  • Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

  • Washing: Resuspend the nanoparticles in PBS (pH 7.4). Pellet the nanoparticles by centrifugation and discard the supernatant. Repeat this washing step three times to ensure complete removal of residual acid. This will yield NPs-PEG-(PEG-NH2)2.

  • Activation of Carboxylated Molecule: In a separate tube, dissolve the carboxylated molecule, EDC, and NHS in PBS (pH 7.4) at a molar ratio of 1:2:2. Incubate for 30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation: Add the activated molecule solution to the resuspended NPs-PEG-(PEG-NH2)2. Adjust the pH to 8.0 with a suitable buffer. Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.

  • Purification: Purify the nanoparticles using centrifugal filtration to remove unreacted molecules and coupling agents. Wash three times with PBS (pH 7.4).

  • Resuspension: Resuspend the purified nanoparticles in PBS (pH 7.4).

Protocol 3: Deprotection of the Tosyl Group and Conjugation of a Targeting Ligand

This protocol describes the final functionalization step.

  • Nanoparticle Suspension: Resuspend the nanoparticles from Protocol 2 in PBS (pH 7.4).

  • Tosyl Deprotection: Add a 100-fold molar excess of sodium dithionite (Na2S2O4). Allow the reaction to proceed for 2 hours at 37°C to cleave the tosyl group, revealing a primary amine.

  • Purification: Purify the nanoparticles by centrifugal filtration to remove the reducing agent and cleaved tosyl groups. Wash three times with PBS (pH 7.4).

  • Conjugation of Targeting Ligand:

    • For amine-reactive ligands (e.g., NHS esters): Add a 10-fold molar excess of the NHS-ester functionalized targeting ligand to the nanoparticle suspension in PBS (pH 8.0). React for 2 hours at room temperature.

    • For thiol-reactive ligands (e.g., maleimides): First, functionalize the newly exposed amine with a bifunctional linker such as SMCC. Then, add the thiol-containing targeting ligand and react for 2 hours at room temperature in PBS (pH 7.2).

  • Final Purification: Purify the final multifunctional nanoparticles using centrifugal filtration. Wash three times with PBS (pH 7.4).

  • Storage: Resuspend the final nanoparticles in a suitable buffer for storage at 4°C.

Data Presentation

Successful surface modification at each step should be confirmed through various analytical techniques. The following tables summarize the expected changes in key physicochemical properties of the nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step

Nanoparticle StageHydrodynamic Diameter (nm) (DLS)Zeta Potential (mV) (DLS)Surface Functional Groups
Bare Amine-NPs100 ± 5+25 ± 3-NH2
NPs-PEG-(PEG-Boc)2115 ± 7+15 ± 4-Boc
NPs-PEG-(PEG-NH2)2118 ± 6+20 ± 3-NH2
NPs-PEG-(PEG-Drug)2125 ± 8+5 ± 2Drug/Imaging Agent
Final Multifunctional NPs135 ± 10-5 ± 3Drug & Targeting Ligand

Note: The exact values will vary depending on the core nanoparticle material, size, and the specific molecules conjugated.

Table 2: Quantitative Analysis of Surface Modification

ParameterMethodStage 1: NPs-PEG-(PEG-Boc)2Stage 2: NPs-PEG-(PEG-Drug)2Stage 3: Final NPs
PEG Grafting Density (chains/nm²)1H NMR after particle dissolution~2-5~2-5~2-5
Drug Loading Capacity (% w/w)UV-Vis or Fluorescence SpectroscopyN/A5-15%5-15%
Ligand Conjugation Efficiency (%)HPLC or ELISAN/AN/A> 70%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Initial PEGylation cluster_1 Step 2: First Functionalization cluster_2 Step 3: Second Functionalization A Amine-Functionalized Nanoparticles (NPs-NH2) C NPs-PEG-(PEG-Boc)2 A->C DMF, TEA B N-(Tos-PEG4)-N-bis(PEG4-Boc) B->C D NPs-PEG-(PEG-Boc)2 E Boc Deprotection (TFA/DCM) D->E F NPs-PEG-(PEG-NH2)2 E->F H NPs-PEG-(PEG-Drug)2 F->H G Carboxylated Molecule + EDC/NHS G->H I NPs-PEG-(PEG-Drug)2 J Tosyl Deprotection (Na2S2O4) I->J K NPs-PEG(NH2)-(PEG-Drug)2 J->K M Final Multifunctional Nanoparticles K->M L Targeting Ligand L->M

Caption: Stepwise functionalization of nanoparticles.

Logical Relationship of Components

G NP Nanoparticle Core Amine-functionalized surface Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Tosyl Group Boc Group Boc Group NP->Linker Covalent Bond (Amine-Tosyl Reaction) Molecule1 Molecule 1 e.g., Drug/Imaging Agent Carboxylated Linker:boc1->Molecule1 Amide Bond (Amine-Carboxyl Reaction) Linker:boc2->Molecule1 Molecule2 Molecule 2 e.g., Targeting Ligand Amine/Thiol reactive Linker:tos->Molecule2 Amide/Thioether Bond

Caption: Linker-mediated nanoparticle assembly.

Signaling Pathway Analogy: Targeted Drug Delivery

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NP Multifunctional Nanoparticle Immune Immune System (MPS) NP->Immune Evades Tumor Tumor Cell NP->Tumor EPR Effect (Passive Targeting) Receptor Target Receptor NP->Receptor Ligand-Receptor Binding (Active Targeting) Drug Release Drug Release Tumor->Drug Release Endosomal Escape Receptor->Tumor Internalization Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Targeted nanoparticle drug delivery pathway.

Conclusion

The N-(Tos-PEG4)-N-bis(PEG4-Boc) linker provides a powerful and versatile tool for the advanced surface modification of nanoparticles. The orthogonal protecting groups enable a controlled, stepwise functionalization, allowing for the precise engineering of multifunctional nanocarriers. The protocols and characterization data presented in these application notes offer a foundational guide for researchers and drug development professionals to design and fabricate sophisticated nanoparticle-based systems for a wide array of biomedical applications. Further optimization of reaction conditions and the choice of conjugated molecules will be essential for tailoring the nanoparticle properties to specific therapeutic or diagnostic needs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(Tos-PEG4)-N-bis(PEG4-Boc) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for addressing low yields in the synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc), a branched PEG linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, with significant starting material remaining. How can I drive the reaction to completion?

A1: Incomplete conversion is a common issue in the synthesis of sterically hindered tertiary amines like N-(Tos-PEG4)-N-bis(PEG4-Boc). The central nitrogen atom becomes increasingly crowded, slowing down the N-alkylation steps.

  • Cause: Insufficient reactivity of starting materials, steric hindrance, or suboptimal reaction conditions.

  • Solutions:

    • Increase Reaction Time and Temperature: PEGylation reactions can be slow.[1] Monitor the reaction progress by TLC or LC-MS and extend the reaction time accordingly. A moderate increase in temperature can also improve the reaction rate, but be cautious of potential side reactions.

    • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base (e.g., DIEA) to facilitate the reaction without competing. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and can fully dissolve all reactants.

    • Activate the Electrophile: If you are using a tosylated PEG as the electrophile, consider converting the corresponding alcohol to a more reactive form, such as an iodide or triflate, to accelerate the SN2 reaction.

Q2: My analysis shows several side products, leading to a complex mixture and low yield of the desired product. What are these side products and how can I prevent them?

A2: The formation of side products is often due to over-alkylation, elimination reactions, or reactions involving the functional groups on the PEG arms.

  • Cause & Prevention:

    • Over-alkylation (Quaternary Salt Formation): The tertiary amine product can be further alkylated to form a quaternary ammonium (B1175870) salt.[2]

      • Prevention: Use a precise stoichiometry of your alkylating agent. Adding the electrophile slowly (e.g., via syringe pump) to the reaction mixture can help maintain its low concentration and minimize this side reaction.

    • Elimination Reactions: If using a strong base, elimination can compete with the desired substitution reaction.

      • Prevention: Employ a milder, non-nucleophilic base like diisopropylethylamine (DIEA) or potassium carbonate.

    • Boc Deprotection: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions.[3]

      • Prevention: Ensure the reaction and workup conditions remain neutral or basic. Avoid any strong acids.

    • Tosylate Hydrolysis: The tosyl group can be hydrolyzed if excess water is present, especially at elevated temperatures.

      • Prevention: Use anhydrous solvents and reagents to keep the reaction medium dry.

Q3: After purification by column chromatography, my final yield is very low. How can I improve product recovery?

A3: The high polarity and molecular weight of PEGylated compounds make them challenging to purify using standard silica (B1680970) gel chromatography.[4][5][6]

  • Cause: Poor separation from polar impurities, irreversible adsorption onto the stationary phase, or difficulty in detecting the product.

  • Solutions:

    • Alternative Chromatography Techniques:

      • Reversed-Phase Chromatography (C18): This is often more suitable for polar molecules. Use a water/acetonitrile or water/methanol gradient.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[6][7]

      • Ion-Exchange Chromatography: If your molecule has a net charge (e.g., from quaternary salt formation or deprotection), ion exchange can be an effective purification method.[4]

    • Optimize Detection: PEG compounds often lack a strong UV chromophore. Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for detection during HPLC purification. For TLC analysis, staining with iodine or potassium permanganate (B83412) can help visualize the spots.

    • Liquid-Liquid Extraction: Carefully design an extraction workup to remove a significant portion of impurities before chromatography. Adjusting the pH of the aqueous phase can help separate acidic or basic impurities.

Q4: Could the quality of my starting materials be the cause of the low yield?

A4: Absolutely. The purity of starting materials is critical for the success of any multi-step synthesis.

  • Cause: Impurities in PEG reagents or the amine starting material can introduce competing side reactions. Water is a particularly problematic impurity.

  • Solutions:

    • Verify Purity: Before starting the reaction, verify the purity of all reagents (e.g., H-N-bis(PEG4-Boc), Tos-PEG4-X) using techniques like NMR and LC-MS.

    • Use Anhydrous Reagents: Ensure all solvents and non-aqueous reagents are thoroughly dried. PEG reagents are often hygroscopic and should be stored in a desiccator.

    • Freshly Prepare Reagents: If possible, use freshly prepared or purified starting materials to avoid degradation products that may have formed during storage.

Data Presentation

Table 1: General Reaction Parameters for N-Alkylation

ParameterRecommended ConditionRationale
Amine Substrate H-N-bis(PEG4-Boc)Core nucleophile
Alkylating Agent Tos-PEG4-Cl (or similar)Electrophile with a good leaving group
Stoichiometry 1.0 : 1.1 (Amine : Alkylating Agent)Slight excess of electrophile
Base Diisopropylethylamine (DIEA)Non-nucleophilic, sterically hindered base
Solvent Anhydrous DMF or DMSOPolar aprotic, good solubility
Temperature 25 - 60 °CBalance reaction rate and side products
Reaction Time 24 - 72 hoursMonitor by LC-MS for completion

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Incomplete Reaction Steric hindrance, low reactivityIncrease temperature/time, use a more reactive electrophile (e.g., Iodo-PEG4)
Side Product Formation Over-alkylation, Boc deprotectionUse precise stoichiometry, add electrophile slowly, maintain basic/neutral pH
Low Recovery After Purification High polarity, poor separationUse reversed-phase or HILIC chromatography, optimize detection (ELSD/CAD)
Inconsistent Results Impure or wet starting materialsVerify purity of reagents (NMR, LC-MS), use anhydrous conditions

Experimental Protocols

Protocol 1: General Synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve H-N-bis(PEG4-Boc) (1.0 eq) and diisopropylethylamine (DIEA) (2.5 eq) in anhydrous DMF.

  • Addition of Electrophile: To the stirred solution, add a solution of the tosylated PEG4 electrophile (e.g., Cl-PEG4-Tos) (1.1 eq) in anhydrous DMF dropwise over 1-2 hours at room temperature.

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress every 12 hours using LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve H-N-bis(PEG4-Boc) and DIEA in anhydrous DMF add 2. Add Tos-PEG4-X solution dropwise prep->add react 3. Stir at 40°C Monitor by LC-MS add->react workup 4. Quench and perform liquid-liquid extraction react->workup purify 5. Purify crude product by chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc).

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (LC-MS/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Increase Time/Temp Use more reactive electrophile incomplete->solution_incomplete check_purity Analyze Crude Purity (Side Products?) complete->check_purity impure Significant Side Products check_purity->impure Yes pure_crude Crude is Relatively Clean check_purity->pure_crude No solution_impure Optimize Stoichiometry Use milder base Ensure anhydrous conditions impure->solution_impure solution_purification Improve Purification: - Reversed-Phase/HILIC - Optimize Detection (ELSD) pure_crude->solution_purification

Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.

References

Technical Support Center: Purification of N-(Tos-PEG4)-N-bis(PEG4-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during the purification of N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-(Tos-PEG4)-N-bis(PEG4-Boc) and why is its purification challenging?

A1: N-(Tos-PEG4)-N-bis(PEG4-Boc) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its purification is challenging due to several factors:

  • High Polarity: The PEG chains make the molecule highly polar and water-soluble, which can lead to issues like streaking on silica (B1680970) gel chromatography.

  • Lack of a Strong Chromophore: PEG itself does not have a strong UV chromophore, making detection by UV-Vis challenging unless coupled to a UV-active molecule.

  • Structural Heterogeneity: The synthesis can result in a mixture of the desired product, starting materials, and side products with varying numbers of PEG arms.

  • Protecting Group Stability: The tosyl (Tos) and tert-butyloxycarbonyl (Boc) protecting groups have different chemical stabilities, which must be considered when choosing purification conditions to avoid premature cleavage.[2][3]

Q2: What are the most common impurities encountered during the synthesis of N-(Tos-PEG4)-N-bis(PEG4-Boc)?

A2: Common impurities may include:

  • Unreacted starting materials, such as the parent amine and the activated PEG reagents.

  • Partially PEGylated intermediates, for instance, species with only one or two of the three PEG arms attached.

  • Side products from the reaction of the tosyl group, especially if nucleophiles are present during synthesis or purification.

  • Hydrolysis products if the reaction is exposed to moisture.

Q3: Which chromatographic techniques are most suitable for purifying this type of conjugate?

A3: A multi-step purification strategy is often necessary.[4] The most common techniques are:

  • Silica Gel Chromatography: Useful for an initial, coarse purification to remove major impurities. A gradient elution is typically required due to the polarity of the molecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for a final polishing step to separate the target conjugate from closely related impurities. A C18 or C8 column is generally suitable.[4]

Q4: How can I monitor the purity of my N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugate?

A4: A combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique to confirm the identity (by mass) and purity of your conjugate.

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., ELSD, CAD, or MS), HPLC can be used to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the purified conjugate.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugates.

Problem Potential Cause Troubleshooting & Optimization
Low Yield or No Recovery of Conjugate Incomplete reaction.Confirm reaction completion with LC-MS before purification. Optimize reaction conditions (stoichiometry, time, temperature).
Non-specific binding to the column matrix.For silica gel, ensure proper column packing and solvent system. For RP-HPLC, use a mobile phase with an appropriate organic modifier and consider adding a small amount of acid (e.g., 0.1% TFA) to improve peak shape.[4]
Precipitation on the column.Ensure the conjugate is fully dissolved in the loading solvent. Adjust the mobile phase composition to improve solubility.
Co-elution with Impurities Similar physicochemical properties of the conjugate and impurities.Optimize the chromatographic method. For silica gel, try a different solvent system (e.g., a gradient of methanol (B129727) in dichloromethane). For RP-HPLC, adjust the gradient slope or use a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[5]
Product Degradation During Purification Boc group cleavage: The Boc group is labile to strong acids.If using RP-HPLC with trifluoroacetic acid (TFA), use a low concentration (e.g., 0.1%) and process the fractions immediately to neutralize the acid.[3]
Tosyl group displacement: The tosyl group can be displaced by strong nucleophiles.Avoid using nucleophilic solvents or additives in the mobile phase.
Streaking on Silica Gel TLC/Column High polarity of the PEGylated conjugate.Use a more polar eluent system. Adding a small amount of methanol or ethanol (B145695) to a dichloromethane (B109758) or chloroform-based mobile phase can improve chromatography. A solvent system of 1:1 ethanol/isopropanol in chloroform (B151607) has been reported to give better separation for PEG-containing compounds.[6]

Data Presentation

Table 1: Representative Purity of N-(Tos-PEG4)-N-bis(PEG4-Boc) after Different Purification Steps.

Purification Step Purity (by LC-MS) Typical Yield
Crude Reaction Mixture20-50%-
After Silica Gel Chromatography70-90%40-60%
After Preparative RP-HPLC>95%70-85% (from silica-purified material)

Note: These are representative values and actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Stability of Protecting Groups under Common Purification Conditions.

Protecting Group Condition Stability Comments
Boc 0.1% TFA in Water/Acetonitrile (RP-HPLC)Moderately StableCleavage can occur over time. Neutralize fractions promptly.
1% TFA in Water/Acetonitrile (RP-HPLC)LabileSignificant cleavage can be expected.
Silica Gel Chromatography (neutral solvents)StableGenerally stable under these conditions.
Tosyl RP-HPLC (acidic conditions)StableGenerally stable in the absence of strong nucleophiles.
Silica Gel Chromatography (neutral solvents)StableGenerally stable.
Presence of strong nucleophiles (e.g., primary amines)UnstableCan undergo nucleophilic substitution.

Experimental Protocols

Protocol 1: Purification of N-(Tos-PEG4)-N-bis(PEG4-Boc) using Silica Gel Chromatography

Objective: To perform an initial, coarse purification of the crude product to remove major impurities.

Materials:

  • Crude N-(Tos-PEG4)-N-bis(PEG4-Boc)

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

  • Fraction collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the TLC plate using different solvent systems (e.g., gradients of MeOH in DCM, or EtOAc in Hexanes) to find a system that gives good separation of the product from impurities (target Rf ~0.2-0.3).

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. Load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate them under reduced pressure to obtain the partially purified product.

Protocol 2: High-Purity Purification using Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve high-purity separation of the N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugate from closely related impurities.

Materials:

  • Partially purified N-(Tos-PEG4)-N-bis(PEG4-Boc) from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Solvents for sample dissolution (e.g., DMSO, DMF, or mobile phase)

  • Collection tubes

  • Lyophilizer

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of a suitable solvent. Filter the sample through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the preparative RP-HPLC column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Freeze the pooled fractions and lyophilize to remove the solvent and TFA, yielding the pure N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugate as a TFA salt.

Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture Silica Silica Gel Chromatography Crude->Silica Initial Cleanup TLC_Analysis TLC/LC-MS Analysis Silica->TLC_Analysis Fraction Analysis Impurities1 Major Impurities Silica->Impurities1 RP_HPLC Preparative RP-HPLC TLC_Analysis->RP_HPLC Partially Pure Product LCMS_Analysis LC-MS & NMR Analysis RP_HPLC->LCMS_Analysis Fraction Analysis Impurities2 Minor Impurities RP_HPLC->Impurities2 Pure_Product Pure Conjugate (>95%) LCMS_Analysis->Pure_Product Characterized Product

Caption: General workflow for the purification of N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugates.

TroubleshootingTree Start Low Purity After Silica Chromatography Check1 Co-elution of Similar Polarity Impurities? Start->Check1 Solution1 Optimize Silica Gel Gradient (e.g., DCM/MeOH) Proceed to RP-HPLC Check1->Solution1 Yes Check2 Product Streaking? Check1->Check2 No End Proceed to RP-HPLC Solution1->End Solution2 Use More Polar Eluent System (e.g., add EtOH/IPA) Check2->Solution2 Yes Check3 Product Degradation (Boc/Tosyl Cleavage)? Check2->Check3 No Solution2->End Solution3 Use Neutral Solvents Avoid Nucleophiles Check3->Solution3 Yes Check3->End No Solution3->End

Caption: Troubleshooting decision tree for silica gel chromatography purification.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of hydrophobic drug-linker complexes, a common hurdle in the development of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues encountered during experimentation, providing potential causes and systematic solutions.

Issue 1: Observation of Precipitation or Cloudiness in ADC Solution

Q1: My antibody-drug conjugate (ADC) solution with a hydrophobic drug-linker has become turbid or shows visible precipitates. What are the potential causes and how can I resolve this?

A1: Precipitation or turbidity in an ADC solution is a clear indicator of poor solubility and aggregation. This phenomenon can compromise the efficacy, stability, and safety of the ADC.[1] The primary causes are often linked to the inherent hydrophobicity of the payload and linker, a high drug-to-antibody ratio (DAR), and suboptimal formulation conditions.

Potential Causes:

  • High Payload Hydrophobicity: Many potent cytotoxic drugs used in ADCs are highly hydrophobic, leading to self-association and aggregation in aqueous solutions.[2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, significantly increasing the propensity for aggregation.[2]

  • Suboptimal Formulation Buffer: The pH and ionic strength of the formulation buffer are critical for ADC stability. If the pH is close to the isoelectric point (pI) of the ADC, the net charge is minimized, reducing electrostatic repulsion and promoting aggregation.[4] Both excessively low or high salt concentrations can also induce aggregation.[4]

  • Conjugation Process Stress: The use of organic co-solvents to dissolve the hydrophobic drug-linker during conjugation can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[5] Elevated temperatures and vigorous mixing can also contribute to this issue.

  • Improper Storage and Handling: Freeze-thaw cycles and exposure to light or elevated temperatures can destabilize the ADC and induce aggregation.[2]

Troubleshooting Workflow:

start Precipitation Observed step1 Step 1: Review Formulation start->step1 sub1_1 Check pH and Ionic Strength step1->sub1_1 sub1_2 Screen Stabilizing Excipients step1->sub1_2 step2 Step 2: Evaluate Conjugation Process sub2_1 Optimize Co-solvent Concentration step2->sub2_1 sub2_2 Modify Reaction Temperature/Time step2->sub2_2 step3 Step 3: Analyze ADC Characteristics sub3_1 Determine DAR step3->sub3_1 sub3_2 Assess Linker/Payload Hydrophobicity step3->sub3_2 step4 Step 4: Implement Solution sub1_1->step2 sub1_2->step2 sub2_1->step3 sub2_2->step3 sub3_1->step4 sub3_2->step4

Caption: Troubleshooting workflow for ADC precipitation.

Solutions:

  • Formulation Optimization:

    • pH and Buffer Screening: Systematically evaluate a range of buffer pH values to find one that is sufficiently far from the ADC's pI.

    • Excipient Screening: Test the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) to reduce aggregation.[6]

  • Conjugation Process Modification:

    • Minimize Organic Co-solvents: Use the lowest possible concentration of organic co-solvents required to dissolve the drug-linker.

    • Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding.[2]

  • Linker and Payload Modification:

    • Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to increase the overall solubility of the ADC.[] The length and architecture of the PEG linker are important parameters to optimize.[1][8]

    • Payload Modification: If possible, introduce hydrophilic groups to the payload molecule to improve its aqueous solubility.[]

  • Control of Drug-to-Antibody Ratio (DAR):

    • Lowering the DAR: Reducing the number of conjugated hydrophobic molecules can significantly improve solubility.[9] This often involves optimizing the molar ratio of the drug-linker to the antibody during the conjugation reaction.

Issue 2: High Percentage of Aggregates Detected by SEC-HPLC

Q2: My Size Exclusion Chromatography (SEC-HPLC) analysis shows a high percentage of high molecular weight (HMW) species for my ADC. How can I troubleshoot this and improve the monomeric purity?

A2: A high percentage of HMW species in SEC-HPLC is a quantitative confirmation of ADC aggregation.[10] This can impact the product's safety and efficacy. The troubleshooting process involves a systematic evaluation of the formulation, conjugation process, and purification methods.

Troubleshooting Steps:

  • Confirm Analytical Method Robustness:

    • Ensure that the mobile phase composition is optimized to prevent non-specific interactions between the hydrophobic ADC and the SEC column matrix. Sometimes, the addition of a low concentration of an organic solvent or arginine to the mobile phase can improve peak shape and resolution.[11][12]

    • Verify that the observed HMW peaks are true aggregates and not artifacts of the analytical method. Orthogonal methods like Dynamic Light Scattering (DLS) can be used for confirmation.

  • Re-evaluate Formulation and Storage Conditions:

    • As detailed in Issue 1, suboptimal pH, ionic strength, and the absence of stabilizing excipients are common culprits.

    • Review storage conditions. Have the samples undergone freeze-thaw cycles or been exposed to high temperatures?[2]

  • Optimize the Purification Process:

    • Size Exclusion Chromatography (SEC): If using SEC for purification, ensure the column is not overloaded and that the resolution between monomer and aggregate is sufficient.

    • Hydrophobic Interaction Chromatography (HIC): HIC can be a powerful tool for removing aggregates, as it separates molecules based on surface hydrophobicity.[5]

    • Ion-Exchange Chromatography (IEX): Depending on the charge properties of the ADC and its aggregates, IEX can also be an effective purification step.

Workflow for Optimizing ADC Purification:

start High Aggregates in SEC-HPLC step1 Analytical Method Validation start->step1 sub1_1 Mobile Phase Optimization step1->sub1_1 sub1_2 Orthogonal Method Confirmation (DLS) step1->sub1_2 step2 Formulation & Storage Review step3 Purification Optimization step2->step3 sub3_1 Optimize SEC Conditions step3->sub3_1 sub3_2 Implement HIC or IEX step3->sub3_2 end Monomeric ADC sub1_1->step2 sub1_2->step2 sub3_1->end sub3_2->end

Caption: Workflow for optimizing ADC purification to reduce aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the solubility of a hydrophobic drug-linker complex?

A1: There are several key strategies that can be employed, often in combination:

  • Linker Modification: Incorporating hydrophilic linkers, most commonly polyethylene glycol (PEG), is a widely used and effective approach.[] The PEG chain creates a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC.[13] Other hydrophilic linkers, such as those containing sulfonate groups or hydrophilic amino acids, can also be used.

  • Payload Modification: Introducing polar or ionizable groups into the payload structure can significantly enhance its aqueous solubility.[] For example, the auristatin glycoside MMAU is more hydrophilic than its parent compound MMAE.[14]

  • Formulation Optimization: This involves a systematic approach to finding the ideal buffer conditions for the ADC. Key parameters to optimize include:

    • pH: Selecting a pH away from the ADC's isoelectric point (pI) to maintain a net charge and electrostatic repulsion.[4]

    • Excipients: Adding stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20/80) can prevent aggregation and improve solubility.[6][15]

  • Advanced Technologies: Novel technologies like the use of chito-oligosaccharide (ChetoSensar™) have been developed to dramatically increase the solubility of ADCs with highly hydrophobic payloads.[16][17]

  • Control of Drug-to-Antibody Ratio (DAR): Since hydrophobicity often increases with a higher DAR, optimizing the conjugation process to achieve a lower, more homogeneous DAR can improve solubility.[9]

Q2: How does the length of a PEG linker affect the properties of an ADC?

A2: The length of the PEG linker represents a critical trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[8]

  • Short PEG Linkers (e.g., PEG2-PEG4): May not provide sufficient hydrophilicity to overcome the aggregation of highly hydrophobic payloads. However, they may retain higher in vitro potency as the payload is sterically less hindered.[8]

  • Intermediate PEG Linkers (e.g., PEG8-PEG12): Often provide a good balance of improved solubility, reduced aggregation, and enhanced in vivo efficacy due to a longer circulation half-life.[8][18]

  • Long PEG Linkers (e.g., PEG24 or longer): Can significantly increase solubility and circulation half-life, leading to the best in vivo performance.[18] However, very long linkers may sometimes reduce in vitro potency due to steric hindrance.[8]

Q3: What is the difference between cleavable and non-cleavable linkers in terms of their impact on solubility?

A3: While the primary difference between cleavable and non-cleavable linkers lies in their payload release mechanism, their chemical composition also influences the overall physicochemical properties of the ADC, including solubility.[19][20]

  • Cleavable Linkers: Many commonly used cleavable linkers, such as those containing dipeptides (e.g., valine-citrulline), can be hydrophobic and contribute to aggregation.[21] However, hydrophilic moieties can be incorporated into cleavable linker designs to improve solubility.

  • Non-cleavable Linkers: These linkers, such as SMCC, can also be hydrophobic.[19] Similar to cleavable linkers, their hydrophilicity can be increased by incorporating PEG chains or other polar groups.[22]

The choice between a cleavable and non-cleavable linker is primarily driven by the desired mechanism of action and therapeutic window, but the hydrophobicity of the chosen linker must be considered and potentially mitigated to ensure adequate solubility.[23]

Q4: Can you explain the "bystander effect" and how it relates to linker chemistry and solubility?

A4: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells, including those that may not express the target antigen.[20] This is particularly advantageous in treating heterogeneous tumors.

The bystander effect is primarily associated with cleavable linkers .[20] Upon cleavage within the target cell, a membrane-permeable payload is released. The hydrophobicity of the payload plays a crucial role here; a more hydrophobic payload can more readily cross cell membranes to exert its bystander effect. However, this desired hydrophobicity for the bystander effect is often at odds with the need for good aqueous solubility of the intact ADC in circulation. Therefore, a careful balance must be struck in the design of the drug-linker to achieve both good systemic solubility and potent bystander killing upon payload release.

Data Presentation

Table 1: Impact of PEG Linker Architecture on ADC Aggregation

Linker TypeDrug-to-Antibody Ratio (DAR)% Soluble Aggregates (after thermal stress)Reference
Non-PEG Linker (Kadcyla® analog)~3.5High[1]
Linear PEG24 Linker~7Moderate[1]
Pendant PEG12 Linker~7Low[1]

Data is based on a study comparing different linker technologies for a trastuzumab-DM1 ADC.[1]

Table 2: Comparative Impact of Linker Hydrophilicity on ADC Properties

FeatureHydrophobic Linker (e.g., Val-Cit)Hydrophilic Linker (e.g., PEGylated)Key Implication
Aggregation Prone to aggregation, especially at high DARReduced aggregationHydrophilic linkers improve stability and manufacturability.[24]
Pharmacokinetics Faster plasma clearanceSlower plasma clearance, longer half-lifeHydrophilic linkers enhance tumor exposure.[24]
Achievable DAR Limited to lower DARs (e.g., 2-4)Enables higher DARs (e.g., 8)Hydrophilic linkers can lead to more potent ADCs.[24]
In Vivo Efficacy May be reduced due to poor PKGenerally enhancedImproved pharmacokinetics translates to better therapeutic outcomes.[24]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a hydrophobic drug-linker complex in an aqueous buffer. This high-throughput method is useful for early-stage screening.[25][26]

Materials:

  • Test compound (drug-linker) dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker/incubator

  • Nephelometer (for nephelometric method) or UV-Vis plate reader (for direct UV method)

  • Filtration plate (for direct UV method)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤2%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[25]

  • Measurement:

    • Nephelometric Method: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[25]

    • Direct UV Method: a. Filter the contents of each well through a filtration plate to remove any precipitate. b. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of the compound.[25]

  • Data Analysis:

    • For the nephelometric method, the kinetic solubility is the concentration at which a significant increase in light scattering is observed.

    • For the direct UV method, calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to a standard curve. The kinetic solubility is the highest concentration that remains in solution.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric form of an ADC.[11][27]

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[27]

  • ADC sample

  • Unconjugated antibody (as a control)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The flow rate is typically between 0.5-1.0 mL/min.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[27]

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Chromatographic Run: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the HMW species (eluting first), the monomer, and any low molecular weight (LMW) fragments (eluting last).

    • Integrate the peak areas for each species.

    • Calculate the percentage of aggregates by dividing the peak area of the HMW species by the total peak area of all species and multiplying by 100.

Logical Diagram for ADC Solubility Enhancement Strategy:

start Hydrophobic Drug-Linker Complex solubility_issue Poor Aqueous Solubility / Aggregation start->solubility_issue strategy Solubility Enhancement Strategies solubility_issue->strategy linker_mod Linker Modification strategy->linker_mod payload_mod Payload Modification strategy->payload_mod formulation_opt Formulation Optimization strategy->formulation_opt dar_control DAR Control strategy->dar_control pegylation PEGylation linker_mod->pegylation hydrophilic_aa Hydrophilic Spacers linker_mod->hydrophilic_aa polar_groups Add Polar Groups payload_mod->polar_groups excipients Add Stabilizing Excipients formulation_opt->excipients ph_control pH Optimization formulation_opt->ph_control analysis Analytical Characterization pegylation->analysis hydrophilic_aa->analysis polar_groups->analysis excipients->analysis ph_control->analysis dar_control->analysis sec SEC-HPLC analysis->sec dls DLS analysis->dls solubility_assay Solubility Assay analysis->solubility_assay end Soluble & Stable ADC sec->end dls->end solubility_assay->end

Caption: A logical workflow for addressing solubility issues of hydrophobic drug-linker complexes.

References

Technical Support Center: Prevention of ADC Aggregation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Antibody-Drug Conjugate (ADC) aggregation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the self-association of individual antibody-drug conjugate molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to control because aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][2]

Q2: What are the primary causes of ADC aggregation during synthesis?

A2: ADC aggregation is a multifaceted issue primarily driven by the increased hydrophobicity and potential instability of the conjugate compared to the naked antibody. Key causes include:

  • Payload Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. Covalently attaching these molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2]

  • Conjugation Process Stress: The chemical conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, exposing normally buried hydrophobic regions and leading to aggregation.[1][3] High ADC concentrations during the manufacturing process also increase the likelihood of intermolecular interactions.[3]

  • Suboptimal Formulation: An inappropriate buffer system, characterized by suboptimal pH or ionic strength, can fail to adequately stabilize the ADC.[2] If the formulation pH is close to the antibody's isoelectric point (pI), the net charge of the molecule will be minimal, reducing its solubility and promoting aggregation.[1][2]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter influencing aggregation.[4][5] A higher DAR generally leads to increased hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[3][4] This is because the hydrophobic payloads can interact with each other, leading to the formation of HMW species.[1]

Q4: Can the choice of linker chemistry affect ADC aggregation?

A4: Yes, the linker chemistry plays a significant role. The use of hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload and reduce the likelihood of aggregation.[1][3]

Q5: How do storage and handling conditions contribute to aggregation?

A5: Improper storage and handling can significantly contribute to ADC aggregation. Factors such as repeated freeze-thaw cycles, exposure to thermal stress, shaking during transportation, and even light exposure can degrade the ADC and promote the formation of aggregates.[3][6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common ADC aggregation issues encountered during synthesis.

Issue 1: High levels of aggregates are observed immediately after the conjugation reaction.
Possible Cause Troubleshooting Steps
Suboptimal Conjugation Conditions 1. Optimize pH: Ensure the conjugation buffer pH is not close to the antibody's pI. A pH range of 6.0-8.0 is often a good starting point, but this needs to be optimized for each specific ADC.[2][7] 2. Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.[3] 3. Minimize Co-solvent Concentration: If an organic co-solvent is required to dissolve the payload-linker, use the minimum concentration necessary. Screen different co-solvents to find one with the least impact on antibody stability.[2]
High Protein Concentration 1. Reduce Concentration: Perform the conjugation reaction at a lower antibody concentration to decrease the probability of intermolecular interactions.[3]
Payload/Linker Hydrophobicity 1. Select Hydrophilic Linkers: If possible, utilize linkers with hydrophilic properties (e.g., PEGylated linkers) to increase the overall solubility of the ADC.[3] 2. Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy to minimize hydrophobicity-driven aggregation.[4]
Issue 2: Aggregation increases significantly during purification.
Possible Cause Troubleshooting Steps
Harsh Purification Conditions 1. Optimize Chromatography Buffers: Ensure the pH and ionic strength of the purification buffers are optimized for ADC stability.[7] 2. Gentle Chromatography Techniques: Employ chromatography methods that are less likely to cause denaturation, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) under mild conditions.[2][8]
Shear Stress 1. Optimize Flow Rates: During chromatography and filtration steps, use lower flow rates to minimize shear stress on the ADC molecules.[3]
Issue 3: Aggregates form during storage or after freeze-thaw cycles.
Possible Cause Troubleshooting Steps
Inadequate Formulation Buffer 1. Screen Stabilizing Excipients: Evaluate the effect of adding stabilizers such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to the formulation buffer.[3][9] 2. Optimize Buffer Composition: Perform a buffer screen to identify the optimal pH and ionic strength for long-term stability.[9]
Freeze-Thaw Stress 1. Controlled Freezing and Thawing: Implement controlled and consistent freezing and thawing rates.[6][10] Fast freezing and slow thawing are often recommended, but this should be optimized for each ADC.[10] 2. Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[6]

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing ADC aggregation.

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation

ADCAverage DAR% Aggregate (Initial)% Aggregate (Stressed)Reference
SGN30 S2LowModerate[4]
SGN30 Q4HigherHigh[4]
MMAE-ADC3.33.9%19.2% (after 6 days at RT)[9]

Table 2: Impact of Buffer Conditions on Aggregate Removal by Anion Exchange Chromatography

Buffer pHHMW Removal EfficiencyYieldReference
7.4LowerHigher[7]
8.2Up to 80%76-92%[7]
8.5High~90%[7]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To accurately quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.

Materials:

  • ADC sample

  • SEC-MALS system (including HPLC, MALS detector, and dRI detector)

  • Appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å)[11][12]

  • Mobile Phase: A buffer compatible with the ADC and the column (e.g., 150 mM sodium phosphate, pH 7.0)

Methodology:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.

  • Data Acquisition: Inject the prepared sample onto the SEC column. Collect data from the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use the manufacturer's software (e.g., Wyatt ASTRA) for data analysis.[5][13]

    • Determine the molar mass of each eluting peak using the light scattering and concentration data.

    • Identify the monomer, dimer, and higher-order aggregate peaks based on their calculated molar masses.

    • Integrate the peak areas from the UV or dRI chromatogram to calculate the percentage of each species.

Protocol 2: Removal of ADC Aggregates using Hydrophobic Interaction Chromatography (HIC)

Objective: To remove hydrophobic aggregates from an ADC preparation.

Materials:

  • Aggregated ADC sample

  • HIC column (e.g., Tosoh TSKgel Phenyl-5PW)

  • Chromatography system (e.g., ÄKTA)

  • Binding Buffer (Buffer A): High salt concentration (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Elution Buffer (Buffer B): Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)

Methodology:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the Binding Buffer by adding a concentrated salt solution or by buffer exchange.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated HIC column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B. Aggregates, being more hydrophobic, will typically elute later in the gradient than the monomeric ADC.

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., SEC) to identify the fractions containing the purified monomeric ADC.

Visualizations

ADC_Aggregation_Pathway cluster_Causes Primary Causes cluster_Mechanism Aggregation Mechanism cluster_Consequences Consequences Payload Hydrophobic Payload Unfolding Conformational Change/ Partial Unfolding Payload->Unfolding Stress Process Stress (pH, Temp, Co-solvent) Stress->Unfolding Formulation Suboptimal Formulation Formulation->Unfolding Exposure Exposure of Hydrophobic Regions Unfolding->Exposure Association Self-Association Exposure->Association Aggregate Aggregate Formation (HMW Species) Association->Aggregate Efficacy Decreased Efficacy Aggregate->Efficacy PK Altered PK Profile Aggregate->PK Immunogenicity Increased Immunogenicity Aggregate->Immunogenicity

Figure 1. Causal pathway of ADC aggregation from initial triggers to clinical consequences.

Troubleshooting_Workflow cluster_Causes Potential Causes cluster_Solutions Solutions Start ADC Aggregation Observed Analysis Characterize Aggregates (SEC-MALS, DLS) Start->Analysis IdentifyCause Identify Potential Cause Analysis->IdentifyCause Conjugation Conjugation Conditions IdentifyCause->Conjugation During Synthesis Purification Purification Process IdentifyCause->Purification Post-Synthesis Storage Storage/ Formulation IdentifyCause->Storage During Storage OptConjugation Optimize pH, Temp, Co-solvent, DAR Conjugation->OptConjugation OptPurification Optimize Buffers, Gentle Methods Purification->OptPurification OptStorage Add Excipients, Control Freeze-Thaw Storage->OptStorage End Aggregation Minimized OptConjugation->End OptPurification->End OptStorage->End

Figure 2. A logical workflow for troubleshooting ADC aggregation issues.

References

Technical Support Center: Navigating PEG Linker Stability in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyethylene (B3416737) glycol (PEG) linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of PEG linkers in various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked questions (FAQs)

Q1: What are the most common stability issues observed with PEG linkers in biological media?

A1: The primary stability concerns for PEG linkers in biological media revolve around the chemical integrity of the linker itself and the functional groups used for conjugation.[1] The core poly(ethylene glycol) chain is generally stable; however, the linkages connecting the PEG chain to biomolecules can be susceptible to degradation.[1] Common issues include:

  • Premature Cleavage: This is particularly relevant for cleavable linkers designed to release a payload under specific conditions.[2] If cleavage occurs too early in circulation, it can lead to off-target effects and reduced efficacy.

  • Aggregation: Instability of the PEGylated conjugate can lead to the formation of aggregates. This can be caused by insufficient PEGylation to shield a hydrophobic payload or by the premature cleavage of the PEG linker, exposing the hydrophobic drug.[1]

  • Loss of Biological Activity: The PEG chain might physically block the active or binding site of the biomolecule, a phenomenon known as steric hindrance.[2] Additionally, the conjugation process itself could induce conformational changes that affect activity.[2]

Q2: What are the primary factors that cause instability of PEG linkers in biological media?

A2: Several factors in a biological environment can contribute to the instability of PEG linkers:

  • pH: Certain cleavable linkers, such as hydrazones and acetals, are designed to be pH-sensitive and will break down in acidic environments like those found in tumor microenvironments or endosomes.[1][2][3] Ester-containing linkers are also susceptible to hydrolysis, which can be favored by acidic or basic conditions.[1][2][3]

  • Enzymatic Cleavage: Linkers containing specific peptide sequences can be cleaved by proteases, such as cathepsins, which are often present in higher concentrations within tumor cells.[2][4] Carboxylesterase 1C (Ces1C) in serum has also been identified as an enzyme capable of cleaving certain peptide linkers.[2]

  • Oxidation: The polyether backbone of PEG can be susceptible to degradation by molecular oxygen, a process that can be initiated by trace amounts of metal ions.[2] Thioether linkages are particularly prone to oxidation.[2]

  • Hydrolysis: Linkages such as esters are susceptible to hydrolysis in aqueous environments.[2][3][5] The rate of this hydrolysis is often dependent on pH.[2][3]

Q3: How does the length of a PEG linker impact the stability and performance of a bioconjugate?

A3: The length of the PEG linker is a critical parameter that significantly influences the properties of a bioconjugate:[2]

  • Improved Hydrophilicity and Solubility: Longer PEG chains increase the overall hydrophilicity of the conjugate, which can help to mitigate aggregation, especially with hydrophobic payloads.[2][6]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer plasma half-life.[2][7]

  • Steric Hindrance: While the "shielding" effect of PEG can reduce non-specific interactions and decrease immunogenicity, a very long PEG chain might also sterically hinder the interaction of the conjugated molecule with its target.[2][8]

  • Impact on Cytotoxicity: In the context of antibody-drug conjugates (ADCs), longer PEG chains have in some cases been observed to decrease in vitro cytotoxicity, but this can be offset by the improved half-life, leading to enhanced in vivo efficacy.[2][9]

Troubleshooting Guides

Issue 1: Premature Cleavage of the Linker in Plasma/Serum
  • Symptoms:

    • Rapid loss of the conjugated payload (e.g., drug) in in vitro plasma stability assays.

    • Lower than expected therapeutic efficacy in vivo.

    • Detection of free payload in systemic circulation shortly after administration.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
pH-sensitive linker instability at physiological pH Verify the pH stability profile of your linker. Ensure it is stable at physiological pH (~7.4) and only cleaves at the desired lower pH. Consider a linker with a different pH sensitivity or a non-cleavable linker if controlled release is not required.[2]
Enzymatic cleavage in plasma Identify potential enzyme cleavage sites in your linker. If a peptide linker is used, it may be susceptible to serum proteases.[2] Consider using a linker with a non-natural peptide sequence or a different class of cleavable linker (e.g., disulfide).
Hydrolytic instability of the linkage Assess the hydrolytic stability of the conjugate in a buffer at physiological pH and temperature. If hydrolysis is significant, consider using a more stable linkage chemistry, such as an amide bond.[1][2]
Issue 2: Aggregation of the PEGylated Bioconjugate
  • Symptoms:

    • Visible precipitation or turbidity in the sample solution.

    • Appearance of high molecular weight species in size-exclusion chromatography (SEC).

    • Inconsistent results in biological assays.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient hydrophilicity The PEG chain may be too short to adequately shield a hydrophobic payload. Increase the length of the PEG linker (e.g., from PEG4 to PEG12 or PEG24).[1] Consider using branched PEG linkers for a more effective hydrophilic shield.[1]
Premature linker cleavage Cleavage of the PEG linker can expose the hydrophobic payload, leading to aggregation.[1] Confirm linker stability under your experimental conditions. If necessary, switch to a more stable linker.[1]
Suboptimal buffer conditions The pH and ionic strength of the formulation buffer can influence protein-protein interactions. Optimize the buffer composition to minimize these interactions.[2]
Issue 3: Loss of Biological Activity After PEGylation
  • Symptoms:

    • Reduced binding affinity of a PEGylated antibody to its antigen.

    • Decreased enzymatic activity of a PEGylated enzyme.

    • Lower than expected cytotoxicity of a PEGylated ADC in vitro.[2]

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Steric hindrance at the active/binding site The PEG chain may be physically blocking the functional site of the biomolecule.[2] Try using a shorter PEG linker or a different conjugation site that is further away from the critical functional domains.[2]
Conformational changes induced by conjugation The conjugation process itself might alter the three-dimensional structure of the biomolecule.[2] Use biophysical techniques like circular dichroism to assess for structural changes.[2] Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.[2]
Linker cleavage in in vitro assay medium If using a cleavable linker, it might be unstable in the cell culture medium, leading to premature release of the payload and an inaccurate assessment of activity.[2] Test the stability of the conjugate in the assay medium over the time course of the experiment.[2]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of Different Linker Chemistries

Linker TypepH 4.5 - 5.0pH 6.0pH 7.4Reference
Hydrazone Rapid cleavage (hours)Moderate cleavageRelatively stable[1][2][3]
Acetal Rapid cleavage (hours)Slow cleavageStable[1][2]
Ester Slow hydrolysisSlow hydrolysisSlower hydrolysis[1][2][3]
Amide StableStableStable[1][10]
Disulfide StableStableStable (cleaved by reducing agents)[3][4]

Table 2: Comparative In Vivo Stability of PEG Linker Types

Linker TypeGeneral In Vivo StabilityPrimary Cleavage MechanismTypical Half-Life Range of ConjugateReference
Amide HighNon-cleavableLong (days)[10]
Carbamate HighNon-cleavableLong (days)[10]
Hydrazone Low to ModeratepH-dependent hydrolysisShort to moderate (hours to days)[10]
Disulfide ModerateReduction by glutathioneModerate (hours to days)[10]
Ester Low to ModerateHydrolysis (enzymatic and chemical)Short to moderate (hours to days)[10]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To assess the stability of a PEGylated bioconjugate in plasma and determine the rate of linker cleavage or degradation.[2]

Materials:

  • PEGylated bioconjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • Incubate the PEGylated bioconjugate in plasma at 37°C.[2]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.[2]

  • Immediately process the aliquots to stop any further reactions, for example, by protein precipitation or freezing.[2]

  • Analyze the samples using a suitable analytical method (e.g., LC-MS to detect the intact conjugate and any released payload, or ELISA to quantify the intact bioconjugate).

  • Plot the percentage of intact conjugate remaining over time to determine the stability profile.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the amount of monomer, dimer, and higher-order aggregates of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate sample

  • SEC column appropriate for the molecular weight range of the conjugate

  • Mobile phase (e.g., PBS)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject a known concentration of the PEGylated bioconjugate sample.

  • Monitor the eluent at 280 nm.[2]

  • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.[2]

  • Calculate the percentage of each species to assess the extent of aggregation.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Low Efficacy, Aggregation) Premature_Cleavage Premature Linker Cleavage? Start->Premature_Cleavage Aggregation Aggregation Observed? Premature_Cleavage->Aggregation No Check_pH_Sensitivity Verify pH Stability of Linker Premature_Cleavage->Check_pH_Sensitivity Yes Loss_of_Activity Loss of Biological Activity? Aggregation->Loss_of_Activity No Check_PEG_Length Increase PEG Chain Length Aggregation->Check_PEG_Length Yes Check_Steric_Hindrance Test Shorter Linker or Different Conjugation Site Loss_of_Activity->Check_Steric_Hindrance Yes Redesign_Conjugate Redesign Conjugate Loss_of_Activity->Redesign_Conjugate Yes Check_Enzymatic_Cleavage Assess Enzymatic Lability Check_pH_Sensitivity->Check_Enzymatic_Cleavage Check_Hydrolysis Evaluate Hydrolytic Stability Check_Enzymatic_Cleavage->Check_Hydrolysis Switch_Linker_Cleavage Switch to More Stable Linker Check_Hydrolysis->Switch_Linker_Cleavage Check_Buffer Optimize Formulation Buffer Check_PEG_Length->Check_Buffer Switch_Linker_Aggregation Switch to More Stable Linker Check_Buffer->Switch_Linker_Aggregation Check_Conformation Analyze Protein Conformation Check_Steric_Hindrance->Check_Conformation Check_Assay_Medium Test Linker Stability in Assay Medium Check_Conformation->Check_Assay_Medium Check_Assay_Medium->Redesign_Conjugate

Caption: Troubleshooting workflow for PEG linker stability issues.

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC_circulating Antibody-Drug Conjugate (ADC) with PEG Linker ADC_at_tumor ADC Accumulation at Tumor Site ADC_circulating->ADC_at_tumor EPR Effect Internalization Internalization into Tumor Cell ADC_at_tumor->Internalization Receptor Binding Endosome Endosome (pH ~6.0) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) High Protease Concentration Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage (pH, Enzymes) Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death Drug Action

Caption: ADC internalization and payload release pathway.

References

Technical Support Center: Analytical HPLC for PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical HPLC methods used in monitoring PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the analysis of PEGylated biomolecules.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for monitoring my PEGylation reaction?

A1: The optimal HPLC mode depends on the specific information you need. Several techniques are commonly employed, often in orthogonal combination, to provide a comprehensive analysis.[1][2]

  • Size-Exclusion Chromatography (SEC): This is an excellent initial method to separate reaction components based on their hydrodynamic volume.[2][3] It can effectively resolve the PEGylated protein from the smaller, unreacted protein and free PEG reagent.[2][4] SEC is particularly useful for monitoring the overall progress of the reaction and quantifying the different species.[3][5]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[2][] It can separate the native protein from the PEGylated forms and can often resolve species with different degrees of PEGylation (e.g., mono-, di-, multi-PEGylated).[1][7] RP-HPLC is also a powerful tool for identifying the specific sites of PEGylation through peptide mapping.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[][9] Since PEGylation can alter the surface hydrophobicity of a protein, HIC can be used to separate different PEGylated species.[][9]

Q2: Why am I seeing broad peaks for my PEGylated protein in RP-HPLC?

A2: Peak broadening for PEGylated proteins in RP-HPLC is a common observation and can be attributed to the heterogeneity of the PEG moiety itself.[10] Commercial PEG reagents often have a distribution of molecular weights (polydispersity), which translates to a mixture of PEGylated proteins with slightly different retention times, resulting in a broad peak.[10] The elution order within the peak is often dependent on the attached PEG chain length, with longer chains leading to increased retention.[10]

Q3: How can I improve the resolution between my native protein and the PEGylated product?

A3: Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Column Chemistry: For RP-HPLC, a C4 column is often more suitable than a C18 column for separating large, hydrophobic PEGylated proteins.[7]

  • Gradient Conditions: Employing a shallower gradient (e.g., 1-2% organic mobile phase increase per minute) can significantly improve the separation of closely eluting species.[7]

  • Mobile Phase Composition: While acetonitrile (B52724) is a common organic modifier, experimenting with others like isopropanol (B130326) might be beneficial in some cases, although acetonitrile alone often provides the best results for PEGylated proteins.[7]

  • Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution by reducing viscosity and enhancing mass transfer.[7]

Q4: I am having trouble quantifying the unreacted PEG reagent. What detection method should I use?

A4: PEG itself lacks a strong UV chromophore, making its detection by standard UV-Vis detectors challenging.[11] To overcome this, several alternative detection methods can be used:

  • Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, making it well-suited for quantifying PEG.[11]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another mass-based detector that can be used for compounds lacking a UV chromophore.[2][]

  • Refractive Index (RI) Detector: RI detection is also a universal method that can be used for PEG quantification.[]

  • Fluorescent Labeling: Derivatizing the PEG with a fluorescent tag can enable highly sensitive detection by a fluorescence detector.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between native and PEGylated protein in SEC Insufficient difference in hydrodynamic radii between the species.[2]Consider using a column with a smaller pore size or a longer column to increase the separation path length. Ensure the mobile phase composition is optimal; for instance, the addition of arginine can reduce non-specific interactions.[3]
Distorted or tailing peaks in RP-HPLC Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).[13] Column overloading.[14]Modify the mobile phase pH to suppress silanol interactions.[13] Reduce the injection volume or sample concentration.[14] Ensure the sample is fully dissolved in the mobile phase.
Variable retention times Fluctuations in temperature or mobile phase composition.[14][15] Improper column equilibration.[14]Use a column oven to maintain a constant temperature.[14][15] Ensure the mobile phase is well-mixed and degassed.[14][15] Allow for sufficient column equilibration time between injections.[14]
Low signal or no peak for unreacted PEG Inappropriate detector for PEG analysis.Use a mass-based detector like CAD, ELSD, or an RI detector.[2][11][] Alternatively, consider derivatizing the PEG with a UV-active or fluorescent label.
Presence of unexpected peaks Hydrolysis of the PEGylation reagent.[11] Formation of protein aggregates or fragments.Analyze the starting PEG reagent for purity. Monitor the reaction over time to track the appearance of byproducts. Use SEC with multi-angle light scattering (MALS) to characterize aggregates.
"Ghost" peaks in subsequent blank runs Incomplete elution of the PEGylated protein from the previous injection.[15]Incorporate a column wash step with a strong solvent (e.g., high percentage of organic solvent) at the end of each gradient to ensure all components are eluted.[13]

Experimental Protocols

General Protocol for RP-HPLC Analysis of a PEGylation Reaction

This protocol provides a starting point for developing an RP-HPLC method to monitor a PEGylation reaction. Optimization will be required for specific proteins and PEG reagents.

  • Reaction Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction. A common method is to add an equal volume of a low pH solution, such as 50 mM Tris with 1% trifluoroacetic acid (TFA), to bring the pH to ~2.[7]

  • HPLC System and Column:

    • System: An HPLC system equipped with a UV detector is typically used.

    • Column: A reversed-phase column with a C4 stationary phase is often a good starting point (e.g., Jupiter 300 C4, 5 µm, 150 x 4.6 mm).[7]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 90% acetonitrile with 0.08% TFA in water.[7]

  • Gradient Elution:

    • Initial Conditions: Start with a low percentage of Mobile Phase B (e.g., 20%).

    • Gradient: Apply a shallow linear gradient, increasing the percentage of Mobile Phase B by 1-2% per minute.[7]

    • Column Wash: After the elution of all peaks of interest, include a step with a high percentage of Mobile Phase B (e.g., 90%) to wash the column.[7]

    • Re-equilibration: Return to the initial conditions and allow the column to re-equilibrate for at least 10 minutes before the next injection.[7]

  • Flow Rate and Temperature:

    • Flow Rate: A typical flow rate is 1 mL/min.[7]

    • Temperature: Maintain the column temperature at approximately 45°C.[7]

  • Detection: Monitor the elution of the protein and its PEGylated forms by UV absorbance at 214 nm or 280 nm.[7]

  • Data Analysis: Integrate the peak areas of the unreacted protein and the various PEGylated species to determine the extent of the reaction.

Data Presentation

Table 1: Comparison of HPLC Modes for PEGylation Analysis

HPLC Mode Principle of Separation Primary Application Advantages Limitations
Size-Exclusion Chromatography (SEC) Hydrodynamic VolumeMonitoring reaction progress; Quantifying native vs. PEGylated protein; Aggregate analysisMild, non-denaturing conditions; Good for separating large size differences.[2][3]Limited resolution for species with similar sizes; Not suitable for separating positional isomers.[2]
Reversed-Phase HPLC (RP-HPLC) HydrophobicitySeparating native, mono-, and di-PEGylated forms; Peptide mapping for site analysisHigh resolution; Can separate species with small differences in hydrophobicity.[7][8]Can be denaturing; PEG polydispersity can cause peak broadening.[10]
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicitySeparation of PEGylated isomers; Analysis under non-denaturing conditionsOrthogonal to SEC and IEX; Preserves protein structure and activity.[][9]Can have lower capacity and resolution compared to RP-HPLC.[]

Visualizations

PEGylation_Workflow General Workflow for HPLC Monitoring of PEGylation cluster_reaction PEGylation Reaction cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_data Data Analysis Protein Protein Solution Reaction_Vessel Reaction Mixture (Incubation) Protein->Reaction_Vessel PEG_Reagent PEGylation Reagent PEG_Reagent->Reaction_Vessel Aliquots Take Aliquots at Time Points Reaction_Vessel->Aliquots Quench Quench Reaction (e.g., low pH) Aliquots->Quench HPLC_Injection Inject Quenched Sample onto HPLC Quench->HPLC_Injection SEC SEC Analysis (Separation by Size) HPLC_Injection->SEC Primary Method RP_HPLC RP-HPLC Analysis (Separation by Hydrophobicity) HPLC_Injection->RP_HPLC Orthogonal Method HIC HIC Analysis (Separation by Surface Hydrophobicity) HPLC_Injection->HIC Alternative/Orthogonal Method Chromatogram Chromatogram SEC->Chromatogram RP_HPLC->Chromatogram HIC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Characterization Peak Identification (e.g., MS) Chromatogram->Characterization

Caption: Workflow for monitoring PEGylation reactions using HPLC.

Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Resolution cluster_new_method New Method Development cluster_established_method Established Method Issues Start Poor Resolution Observed Check_Method Is this an established or new method? Start->Check_Method Optimize_Gradient Optimize Gradient (shallower slope) Check_Method->Optimize_Gradient New Check_System Check System Parameters (Flow rate, Temp, Mobile Phase Prep) Check_Method->Check_System Established Optimize_Temp Optimize Temperature (e.g., increase to 45°C) Optimize_Gradient->Optimize_Temp Optimize_Mobile_Phase Optimize Mobile Phase (e.g., organic modifier, pH) Optimize_Temp->Optimize_Mobile_Phase Change_Column Change Column (e.g., C4 for RP-HPLC) Optimize_Mobile_Phase->Change_Column End_Resolved Resolution Improved Change_Column->End_Resolved Check_Column_Health Check Column Health (Backpressure, Peak Shape of Standard) Check_System->Check_Column_Health Sample_Issue Investigate Sample (Degradation, Concentration) Check_Column_Health->Sample_Issue Sample_Issue->End_Resolved

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

Technical Support Center: Scaling Up Bioconjugation with N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Tos-PEG4)-N-bis(PEG4-Boc), a versatile trifunctional linker for advanced bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the seamless scaling up of your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-(Tos-PEG4)-N-bis(PEG4-Boc) and what are its primary applications?

A1: N-(Tos-PEG4)-N-bis(PEG4-Boc) is a heterotrifunctional crosslinker featuring a central nitrogen atom derivatized with one tosyl-activated polyethylene (B3416737) glycol (PEG) arm and two tert-butyloxycarbonyl (Boc)-protected PEG arms. This structure allows for a sequential and controlled conjugation strategy. The tosyl group is an excellent leaving group for nucleophilic substitution, enabling covalent attachment to nucleophiles like thiols (from cysteine residues) and amines (from lysine (B10760008) residues) on biomolecules.[1] The Boc-protected amines can be deprotected under acidic conditions to reveal primary amines, which can then be conjugated to other molecules.[2][3][4] The PEG4 spacers enhance the solubility and bioavailability of the resulting conjugate.[5][6][7] This linker is particularly useful in the synthesis of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[8][9]

Q2: What are the key chemical properties of N-(Tos-PEG4)-N-bis(PEG4-Boc)?

A2: The key properties are summarized in the table below.

PropertyValue
Molecular Formula C30H61N3O12
Molecular Weight 655.8 g/mol [10]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.[2]
Storage Conditions Store at -20°C in a dry, dark place to prevent degradation.[2][8][11]

Q3: What are the main challenges when scaling up bioconjugation reactions with this linker?

A3: Scaling up bioconjugation reactions presents several challenges, including:

  • Maintaining consistent product quality: Ensuring uniform drug-to-antibody ratio (DAR) and minimizing aggregation.[9][12]

  • Reaction kinetics and stoichiometry: As volumes increase, mixing efficiency can decrease, potentially leading to localized high concentrations of reagents and side reactions.

  • Purification: Removal of unreacted linker, biomolecule, and byproducts can be more complex at a larger scale.[9]

  • Stability: The stability of the linker and the conjugate during the extended processing times of larger-scale reactions can be a concern.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of your bioconjugation reactions with N-(Tos-PEG4)-N-bis(PEG4-Boc).

Issue 1: Low Conjugation Yield to the Tosyl Group

  • Possible Cause A: Inefficient Nucleophilic Attack. The nucleophile on your biomolecule (e.g., thiol or amine) may not be sufficiently reactive.

    • Solution: For thiol conjugations, ensure the pH of the reaction buffer is slightly basic (pH 7.5-8.5) to facilitate the formation of the more nucleophilic thiolate anion.[13] For amine conjugations, a higher pH (around 9.0) may be required.[13] However, be mindful of potential side reactions at higher pH.

  • Possible Cause B: Hydrolysis of the Linker. Although more stable than NHS esters, the tosyl group can be susceptible to hydrolysis over long reaction times, especially at non-optimal pH.

    • Solution: Minimize the reaction time and ensure the reaction buffer is free of contaminants. Perform small-scale time-course experiments to determine the optimal reaction duration.

  • Possible Cause C: Steric Hindrance. The branched nature of the linker and the size of the biomolecule could lead to steric hindrance, preventing efficient conjugation.

    • Solution: Optimize the molar ratio of the linker to the biomolecule. A higher excess of the linker may be necessary, but this can complicate downstream purification. Consider introducing a longer PEG spacer on the biomolecule if modification is possible.

Issue 2: Premature or Incomplete Boc Deprotection

  • Possible Cause A: Inappropriate Acidic Conditions. The Boc group is labile to acid, and incomplete deprotection can occur if the acid concentration or reaction time is insufficient.[3][4] Conversely, overly harsh acidic conditions can lead to degradation of the biomolecule.

    • Solution: Use a solution of trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM).[14][15] A common starting point is 20-50% TFA (v/v).[14] The reaction is typically performed at 0°C to room temperature for 1-3 hours.[14] It is crucial to monitor the deprotection reaction by a suitable analytical method like LC-MS to determine the optimal conditions for your specific conjugate.

  • Possible Cause B: Side Reactions during Deprotection. The t-butyl cation generated during Boc deprotection can alkylate sensitive residues on the biomolecule (e.g., tryptophan, methionine).[16]

    • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the deprotection cocktail to quench the t-butyl cation and prevent side reactions.[3][16]

Issue 3: Aggregation and Precipitation of the Conjugate

  • Possible Cause A: Hydrophobicity. Despite the hydrophilic PEG spacers, the overall conjugate may become less soluble, leading to aggregation, especially at high concentrations.

    • Solution: Optimize the buffer conditions, such as pH and the inclusion of solubility-enhancing excipients (e.g., arginine, polysorbate).[5] Perform the conjugation reaction at a lower concentration of the biomolecule.

  • Possible Cause B: Intermolecular Crosslinking. If both the tosyl group and a deprotected amine on another linker molecule react with the same biomolecule, it can lead to intermolecular crosslinking and aggregation.

    • Solution: Ensure a sequential reaction strategy. Complete the conjugation via the tosyl group and purify the intermediate before proceeding with the Boc deprotection and subsequent conjugation steps.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein (via Tosyl Group)

  • Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5) to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent and subsequently remove the reducing agent by dialysis or a desalting column.

  • Linker Preparation: Immediately before use, dissolve N-(Tos-PEG4)-N-bis(PEG4-Boc) in an anhydrous organic solvent such as DMF or DMSO to prepare a 10-100 mM stock solution.[13]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution.[13] The optimal molar ratio should be determined experimentally for your specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Boc Deprotection of the Conjugate

  • Preparation: Lyophilize the purified conjugate from Protocol 1 to remove aqueous buffer salts.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in anhydrous DCM. Cool the solution to 0°C in an ice bath. Under an inert atmosphere (e.g., argon or nitrogen), add a solution of TFA in DCM (e.g., 20-50% v/v) containing a scavenger (e.g., 5% TIS).[14]

  • Incubation: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for 1-3 hours.[14] Monitor the deprotection by LC-MS.

  • Work-up: Once the reaction is complete, remove the TFA and DCM by rotary evaporation or by purging with nitrogen. The deprotected conjugate can then be reconstituted in a suitable buffer for the next conjugation step.

Visualizations

experimental_workflow cluster_step1 Step 1: Tosyl Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation a Biomolecule (Thiol/Amine) c Conjugation Reaction (pH 7.5-9.0) a->c b N-(Tos-PEG4)-N-bis(PEG4-Boc) b->c d Purification (SEC/TFF) c->d e Intermediate Conjugate d->e Purified Intermediate f Deprotection (TFA/DCM + Scavenger) e->f g Deprotected Conjugate f->g i Final Conjugation g->i h Second Molecule h->i j Final Purified Product i->j

Caption: Sequential bioconjugation workflow using N-(Tos-PEG4)-N-bis(PEG4-Boc).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? cause1 Inefficient Nucleophile start->cause1 Yes cause2 Linker Hydrolysis start->cause2 Yes cause3 Steric Hindrance start->cause3 Yes sol1 Optimize Buffer pH (Thiol: 7.5-8.5, Amine: ~9.0) cause1->sol1 sol2 Minimize Reaction Time & Use Fresh Reagents cause2->sol2 sol3 Increase Linker Molar Excess & Optimize Stoichiometry cause3->sol3

Caption: Troubleshooting logic for low conjugation yield.

References

common pitfalls in selecting PEG linker length for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when selecting Polyethylene Glycol (PEG) linker length for Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge in PROTAC development that frequently points to suboptimal linker properties preventing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The linker's role is critical in enabling this assembly.[1][2] Below are several potential linker-related problems and corresponding troubleshooting steps.

Potential Pitfalls & Solutions:

  • Incorrect Linker Length or Rigidity: The linker's length and flexibility are crucial for effective ternary complex formation.[2][]

    • Too Short: A linker that is too short can cause steric hindrance, physically preventing the target protein and E3 ligase from assembling correctly for ubiquitination.[1][][4]

    • Too Long: A linker that is too long or overly flexible can lead to an unstable ternary complex, resulting in non-productive binding events where the ubiquitination sites are not accessible.[1][4][5]

    • Troubleshooting: Synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., ranging from 2 to 10 PEG units or more) to empirically determine the optimal length for your specific target-ligase pair.[1][6]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that its surface lysine (B10760008) residues are not within reach of the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[1]

    • Troubleshooting: Utilize biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to study the formation and stability of the ternary complex.[1] A well-designed linker can induce positive cooperativity, where the binding of the first protein enhances the affinity for the second, stabilizing the complex.[1]

  • Poor Physicochemical Properties: The PEG linker significantly influences the PROTAC's overall physicochemical properties, which can impact its ability to function in a cellular context.[7][8]

    • Low Cell Permeability: An excessively long or polar PEG linker can increase the molecule's polar surface area, reducing its ability to cross the cell membrane and reach its intracellular target.[][8]

    • Poor Solubility: While PEG linkers generally enhance water solubility, the overall properties of the PROTAC must be balanced to maintain adequate solubility in aqueous buffers and media.[1][8]

    • Troubleshooting: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8] Modify the linker by incorporating alkyl chains or other rigid motifs like piperazine (B1678402) or piperidine (B6355638) to balance hydrophilicity and rigidity, which can improve both permeability and metabolic stability.[][]

Below is a logical workflow to diagnose and resolve issues with PROTACs that exhibit poor degradation activity.

G start_node Initial Observation: No or Poor Degradation n1 Confirm Binary Binding (SPR/ITC) start_node->n1 process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node d1 Binding Confirmed? n1->d1 n2 Assess Cell Permeability (e.g., PAMPA) d1->n2 Yes fail1 Re-evaluate Warhead/E3 Ligand d1->fail1 No d2 Permeability Adequate? n2->d2 n3 Synthesize Analogs with Varied Linker Lengths d2->n3 Yes n7 Synthesize Analogs with Different Linker Compositions (PEG/Alkyl/Rigid) d2->n7 No n4 Analyze Ternary Complex Formation (SPR/ITC) n3->n4 d3 Ternary Complex Forms? n4->d3 d3->n3 No/Weak n5 Perform In Vitro Ubiquitination Assay d3->n5 Yes d4 Ubiquitination Observed? n5->d4 d4->n4 No n6 Cellular Degradation Assay (Western Blot) d4->n6 Yes outcome1 Optimized PROTAC: Degradation Achieved n6->outcome1 n7->n2

A troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer:

The "hook effect" is a common phenomenon where high concentrations of a PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, reducing degradation efficiency.[1][10] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.[1][10]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create favorable protein-protein interactions, leading to positive cooperativity where the binding of the first protein increases the binding affinity for the second.[1] This makes the ternary complex more stable and can mitigate the hook effect.[1]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of bringing the two proteins together.[1][] This can result in a more stable ternary complex and a less pronounced hook effect.[1]

Quantitative Data on Linker Length

The optimal linker length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[5] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6][10][11]

PROTAC ExampleLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A9> 1000< 20
PROTAC B12~500~60
PROTAC C 16 < 100 > 90
PROTAC D19~750~50
PROTAC E21> 1000< 30

This data indicates an optimal linker length of 16 atoms for achieving maximal potency and efficacy in ERα degradation.[6]

Table 2: Impact of Linker Length on p38α Degradation [10]

PROTAC ExampleLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC F13> 100< 40
PROTAC G 15-17 < 50 > 80
PROTAC H19> 100~60

This study highlights that a linker length in the range of 15-17 atoms was most effective for p38α degradation.[10]

Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [7][10]

Linker TypeLinker Length (atoms)Degradation Result
Alkyl/Ether< 12No degradation observed
Alkyl/Ether 12-21 Effective degradation (DC₅₀ = 3 nM, Dₘₐₓ = 96% for 21 atoms)
Alkyl/Ether> 21Decreased potency (DC₅₀ = 292 nM for 29 atoms)

This research on TBK1 degraders shows that a specific window of linker length is crucial for any degradation to occur, with both shorter and longer linkers being ineffective or less potent.[7][10]

Key Experimental Protocols

To ensure reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for Protein Degradation Assessment [10]

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Target cell line expressing the protein of interest.

  • PROTAC stock solutions at various concentrations.

  • Cell culture medium, supplements, and Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • Loading control primary antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody and ECL substrate.

Methodology:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours), including a vehicle control.[10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading for electrophoresis.[10]

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10]

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[10] Repeat for the loading control.

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation.[10]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis [5]

Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Purified target protein.

  • Purified E3 ligase complex (e.g., VCB for VHL).

  • PROTAC of interest.

  • ITC instrument and matched dialysis buffer.

Methodology:

  • Determine Binary Binding Affinities:

    • PROTAC to E3 Ligase (K_D1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.

    • PROTAC to Target Protein (K_D2): Titrate the PROTAC into the target protein solution in the ITC cell.

  • Determine Ternary Binding Affinity (K_D,ternary):

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex solution.

  • Data Analysis:

    • Fit the binding isotherms from each experiment to determine the thermodynamic parameters (K_D, ΔH, n).

    • Calculate the cooperativity factor (α = K_D1 * K_D2 / K_D,ternary). An α value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.

Visualizations

The following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation protac_node protac_node protein_node protein_node complex_node complex_node ub_node ub_node proteasome_node proteasome_node PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ub Transfer Ub Ubiquitin Ub->PolyUbPOI Proteasome 26S Proteasome PolyUbPOI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

The PROTAC-mediated protein degradation pathway.

G synthesis_node synthesis_node cell_node cell_node analysis_node analysis_node decision_node decision_node A Synthesize PROTACs with Varying PEG Linker Lengths B Culture Target Cell Line A->B C Treat Cells with PROTACs (Dose-Response & Time-Course) B->C D Cell Lysis and Protein Quantification C->D E Western Blot for Target Degradation D->E F Quantify Degradation (DC50 & Dmax) E->F G Optimal Linker Identified? F->G G->A No, Resynthesize H Assess Selectivity (Western Blot for Off-Targets) G->H Yes I Ternary Complex Formation Assay (e.g., ITC, SPR, NanoBRET™) H->I J Proceed with Lead Candidate I->J

An experimental workflow for evaluating PROTAC linker efficacy.

Frequently Asked Questions (FAQs)

Q1: Is there a universal "ideal" PEG linker length for all PROTACs?

A3: No, there is no single optimal linker length.[1][5] It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically for each new system.[1][12] The ideal length is dictated by the structural requirements for forming a stable and productive ternary complex.[5][13]

Q2: What are the most common types of linkers used in PROTACs besides PEG?

A2: While PEG and simple alkyl chains are the most common linker motifs due to their synthetic tractability, other types are used to optimize properties.[1][7] These include more rigid structures like piperazine/piperidine rings, alkynes, and triazoles, which can improve metabolic stability and pre-organize the PROTAC for binding.[][14]

Q3: How does the linker attachment point affect PROTAC activity?

A3: The attachment points, or "exit vectors," on the warhead and E3 ligand are as critical as the linker length.[4] The linker must be connected at a solvent-exposed position that does not interfere with the binding of either ligand to its respective protein.[4][] Analyzing crystal structures of the ligands bound to their proteins can guide the rational selection of attachment points.[]

Q4: Can the linker itself interact with the target protein or E3 ligase?

A4: Yes, and this can be beneficial. There are examples where the linker forms specific, stabilizing interactions (e.g., π-π stacking) with residues on the surface of the target protein or E3 ligase.[4][13] These interactions can significantly enhance the stability and cooperativity of the ternary complex, leading to improved degradation potency and selectivity.[4][13]

References

Technical Support Center: Strategies for Enhancing Linker Stability and Reducing Degradation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to linker stability and to offer strategies for enhancing the performance of ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in designing a stable and effective ADC linker?

A1: The central challenge in ADC linker design is to achieve a delicate balance between two opposing requirements: the linker must be highly stable in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity, while also allowing for efficient and specific cleavage to release the drug at the tumor site.[1][2][3] An overly stable linker may not release the payload effectively inside the tumor cell, reducing the ADC's efficacy. Conversely, a linker that is not stable enough can cause significant side effects.[1][2]

Q2: What are the main categories of ADC linkers and how do they differ in terms of stability?

A2: ADC linkers are broadly classified into two categories: cleavable and non-cleavable linkers.[4][5][6]

  • Cleavable Linkers: These are designed to be broken by specific triggers present in the tumor microenvironment or within tumor cells.[4][5] Common types include:

    • Enzyme-sensitive linkers (e.g., Val-Cit): Cleaved by enzymes like cathepsin B, which are abundant in lysosomes.[1][6][7]

    • pH-sensitive linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[1][6][8]

    • Glutathione-sensitive linkers (e.g., disulfide linkers): Cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[1][8]

  • Non-cleavable Linkers: These linkers do not have a specific cleavage site and rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[4][6][7][8] Generally, non-cleavable linkers offer greater stability in circulation.[9]

Q3: How does the choice of conjugation chemistry impact linker stability?

A3: The method used to attach the linker to the antibody significantly influences the overall stability of the ADC.

  • Maleimide-based conjugation: Historically common, this method can be prone to instability due to a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.[4][10][11]

  • Stabilized Maleimides: Newer, self-stabilizing maleimide (B117702) derivatives have been developed to reduce the rate of deconjugation and improve plasma stability.[11]

  • Site-specific conjugation: This approach involves conjugating the linker to specific, engineered sites on the antibody. This not only results in a more homogeneous drug-to-antibody ratio (DAR) but can also enhance stability by placing the linker in a less solvent-exposed and more sterically hindered environment.[10][12][13]

Q4: What is the "bystander effect" and how is it related to linker stability and type?

A4: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells.[8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[8]

  • Cleavable linkers are generally required for a significant bystander effect.[8] The released payload must be cell-permeable to diffuse across cell membranes.

  • Non-cleavable linkers typically do not produce a bystander effect because the released payload remains attached to a charged amino acid, which prevents it from crossing cell membranes.[8]

Troubleshooting Guide

Issue 1: Premature Payload Release Detected in Plasma Stability Assays

  • Question: My in vitro plasma stability assay shows a significant decrease in the average drug-to-antibody ratio (DAR) over time, indicating premature payload release. What are the likely causes and how can I address this?

  • Answer:

    • Possible Cause 1: Inherent Linker Lability. The chosen linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. For example, certain hydrazone linkers can be unstable at physiological pH, and some peptide linkers can be cleaved by circulating proteases.[8][11]

      • Solution:

        • Select a more stable linker chemistry. If using a pH-sensitive linker, consider a more stable derivative or switch to an enzyme-cleavable or non-cleavable linker.[11]

        • Introduce steric hindrance. Modifying the linker structure by adding bulky groups near the cleavage site can protect it from enzymatic degradation.[1][12][13] Shorter linkers can also enhance stability by keeping the payload within the spatial shield of the antibody.[13]

    • Possible Cause 2: Unstable Conjugation Chemistry. If using a traditional maleimide linker, the bond connecting the linker to the antibody's cysteine residue may be undergoing a retro-Michael reaction, leading to deconjugation.[11]

      • Solution:

        • Utilize self-stabilizing maleimides. These modified maleimides form a more stable covalent bond with the antibody.

        • Explore alternative conjugation chemistries. Consider technologies that offer more stable linkages.

        • Optimize the conjugation site. Site-specific conjugation to a less solvent-accessible cysteine can improve stability.[12][13]

Issue 2: Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity

  • Question: My ADC is highly potent against cancer cell lines in vitro, but it shows poor efficacy in animal models. Could linker instability be the cause?

  • Answer:

    • Possible Cause 1: Rapid In Vivo Clearance and Payload Deconjugation. The ADC may be cleared from circulation too quickly, or the payload may be prematurely released before it can accumulate in the tumor tissue. This is a common discrepancy between in vitro and in vivo results.[11]

      • Solution:

        • Perform a thorough in vivo stability study. Analyze plasma samples from treated animals at multiple time points to determine the pharmacokinetic profile of the ADC and quantify the levels of free payload.[14][15]

        • Enhance linker stability. Based on the in vivo data, implement the strategies described in "Issue 1" to improve linker stability.

    • Possible Cause 2: Poor Pharmacokinetics due to Hydrophobicity. Highly hydrophobic payloads and linkers can lead to ADC aggregation, which can result in rapid clearance from circulation and reduced tumor penetration.[3][7][8][11]

      • Solution:

        • Incorporate hydrophilic moieties. Adding polyethylene (B3416737) glycol (PEG) chains or other hydrophilic groups like sulfonates to the linker can improve the solubility and pharmacokinetic properties of the ADC.[8][16][17]

        • Optimize the drug-to-antibody ratio (DAR). A lower, more homogeneous DAR can reduce the overall hydrophobicity of the ADC and minimize aggregation.[9]

Issue 3: High Levels of ADC Aggregation Observed During Formulation or In Vivo Studies

  • Question: My ADC formulation shows significant aggregation, or I observe rapid clearance in vivo that I suspect is due to aggregation. How can I mitigate this?

  • Answer:

    • Possible Cause: High Hydrophobicity of the Linker-Payload. The chemical nature of the linker and the attached cytotoxic drug can contribute significantly to the overall hydrophobicity of the ADC, leading to aggregation.[3][7]

      • Solution:

        • Increase Linker Hydrophilicity. As mentioned previously, incorporating hydrophilic spacers such as PEG into the linker design is a common and effective strategy to counteract the hydrophobicity of the payload.[8][16][17]

        • Optimize the Drug-to-Antibody Ratio (DAR). Aim for a lower and more uniform DAR. Site-specific conjugation methods are highly recommended to achieve a more homogeneous product with a defined DAR, which can help to control aggregation.[9]

        • Formulation Optimization. Screen various buffer conditions, including pH, ionic strength, and the inclusion of excipients like polysorbates, to identify a formulation that best stabilizes the ADC and prevents aggregation.[9]

Data Presentation

Table 1: Comparison of Common Linker Types and Their Stability Characteristics

Linker TypeCleavage MechanismTypical Stability ProfilePotential IssuesMitigation Strategies
Hydrazone Acid-catalyzed hydrolysis (low pH in endosomes/lysosomes)Relatively stable at neutral pH, but can exhibit slow hydrolysis in circulation.[1][6][8]Premature payload release in the bloodstream, leading to off-target toxicity.[2][8]Introduce stabilizing groups near the hydrazone bond; consider alternative linker chemistries.
Disulfide Reduction by glutathione (high concentration in cytoplasm)Generally stable in plasma, but can be susceptible to exchange with circulating thiols.[1]Premature cleavage in mildly reducing environments.[1]Introduce steric hindrance around the disulfide bond (e.g., with methyl groups) to enhance plasma stability.[1]
Peptide (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Excellent plasma stability.[1]Potential for cleavage by circulating proteases.[11]Modify the peptide sequence to reduce susceptibility to plasma proteases.[11]
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in lysosomesHigh plasma stability.[2][6]Requires efficient internalization and lysosomal trafficking; the payload-linker-amino acid catabolite must be active.[11]Ensure the target antigen internalizes efficiently; confirm the activity of the final catabolite.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species and quantify the rate of premature payload release.[18]

Methodology:

  • ADC Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.[18] Include a control sample of the ADC in formulation buffer (e.g., PBS) to monitor for intrinsic instability.[18]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[18] Immediately freeze the collected aliquots at -80°C to halt further degradation.[18]

  • Sample Preparation for Average DAR Analysis:

    • Thaw the plasma aliquots on ice.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A or G magnetic beads.[11]

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.[11]

    • Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).

  • LC-MS Analysis for Average DAR:

    • Analyze the eluted ADC samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.

    • Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[11]

  • Sample Preparation for Free Payload Analysis:

    • Thaw the plasma aliquots on ice.

    • Precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the released payload.[18]

  • LC-MS/MS Analysis for Free Payload:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[18]

    • Generate a standard curve using known concentrations of the payload in plasma for accurate quantification.[18]

Protocol 2: Lysosomal Stability and Payload Release Assay

Objective: To evaluate the efficiency of payload release from an ADC in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Fractions: Use commercially available isolated human liver lysosomes or prepare them from fresh tissue using a lysosome isolation kit.[6][17]

  • ADC Incubation: Incubate the ADC with the lysosomal fraction at 37°C in a buffer that maintains metabolic activity. For enzyme-cleavable linkers, ensure the presence of the relevant proteases (e.g., Cathepsin B).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching and Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile). Centrifuge to pellet the proteins and lysosomal debris.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the kinetics of linker cleavage.

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation cluster_analysis Bioanalytical Methods plasma_assay Plasma Stability Assay (Human, Mouse, Rat Plasma) lcms_dar LC-MS for Average DAR plasma_assay->lcms_dar Assess Deconjugation lcms_payload LC-MS/MS for Free Payload plasma_assay->lcms_payload Quantify Premature Release lysosomal_assay Lysosomal Stability Assay (Isolated Lysosomes) lysosomal_assay->lcms_payload Measure Release Efficiency animal_model Animal Model Dosing (e.g., Mouse, NHP) pk_analysis Pharmacokinetic Analysis (Blood Sampling) animal_model->pk_analysis pk_analysis->lcms_dar pk_analysis->lcms_payload sec SEC for Aggregation pk_analysis->sec Assess In Vivo Aggregation

Caption: Workflow for assessing ADC linker stability.

linker_stability_logic cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Enhancement Strategies premature_release Premature Payload Release linker_lability Inherent Linker Lability (e.g., Hydrolysis, Enzymatic Cleavage) premature_release->linker_lability conjugation_instability Unstable Conjugation Chemistry (e.g., Retro-Michael Reaction) premature_release->conjugation_instability hydrophobicity High Linker-Payload Hydrophobicity premature_release->hydrophobicity Can lead to aggregation & rapid clearance stable_linker Select More Stable Linker Chemistry linker_lability->stable_linker steric_hindrance Introduce Steric Hindrance linker_lability->steric_hindrance stable_conjugation Use Stabilized Conjugation Methods conjugation_instability->stable_conjugation site_specific Employ Site-Specific Conjugation conjugation_instability->site_specific add_peg Incorporate Hydrophilic Spacers (PEG) hydrophobicity->add_peg optimize_dar Optimize Drug-to-Antibody Ratio (DAR) hydrophobicity->optimize_dar

Caption: Troubleshooting logic for enhancing linker stability.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of N-(Tos-PEG4)-N-bis(PEG4-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of N-(Tos-PEG4)-N-bis(PEG4-Boc) with a structurally related alternative, N-Boc-N-bis(PEG4-NHS ester). Understanding the characteristic fragmentation patterns of these branched polyethylene (B3416737) glycol (PEG) linkers is crucial for reaction monitoring, quality control, and structural confirmation in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

N-(Tos-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, branched PEG linker. The tosyl (Tos) group serves as an excellent leaving group for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protecting groups can be removed under acidic conditions to reveal primary amines. This architecture allows for the sequential or differential conjugation of molecules. Accurate mass determination and fragmentation analysis by mass spectrometry are essential to verify the integrity of this complex linker.

This guide outlines the expected mass-to-charge ratios (m/z) for the parent ion and key fragments of N-(Tos-PEG4)-N-bis(PEG4-Boc) and compares them to N-Boc-N-bis(PEG4-NHS ester), an alternative linker where the tosyl group is replaced by an amine-reactive N-hydroxysuccinimide (NHS) ester.

Comparative Mass Spectrometry Data

The expected fragmentation patterns of these molecules are dictated by the lability of the protecting groups and the inherent chemistry of the PEG chains. The following tables summarize the predicted key m/z values for the protonated parent molecules ([M+H]⁺) and their major fragments upon collision-induced dissociation (CID).

Table 1: Predicted m/z Values for N-(Tos-PEG4)-N-bis(PEG4-Boc)

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]⁺1014.3Protonated parent molecule
[M+H - C₄H₈]⁺958.3Loss of isobutylene (B52900) from one Boc group
[M+H - C₅H₈O₂]⁺914.3Loss of the entire Boc group
[M+H - 2(C₄H₈)]⁺902.3Loss of isobutylene from both Boc groups
[M+H - 2(C₅H₈O₂)]⁺814.3Loss of both Boc groups
[M+H - C₇H₇SO₂]⁺859.3Loss of the tosyl group
[C₇H₇SO₂]⁺155.0Tosyl cation
[C₇H₇]⁺91.0Tropylium ion from tosyl group
PEG FragmentsvariableSequential loss of C₂H₄O units (44 Da)

Table 2: Predicted m/z Values for the Alternative Linker: N-Boc-N-bis(PEG4-NHS ester) [1]

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]⁺808.9Protonated parent molecule
[M+H - C₄H₈]⁺752.9Loss of isobutylene from the Boc group
[M+H - C₅H₈O₂]⁺708.9Loss of the entire Boc group
[M+H - C₄H₄O₃]⁺708.9Loss of succinimide (B58015) from one NHS ester
[M+H - C₄H₅NO₃]⁺693.9Loss of the entire NHS ester
[M+H - 2(C₄H₅NO₃)]⁺578.9Loss of both NHS esters
PEG FragmentsvariableSequential loss of C₂H₄O units (44 Da)

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A robust LC-MS method is essential for the analysis of these PEGylated compounds.

  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.

  • Chromatography :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • MS Scan Range : m/z 100-1500.

    • MS/MS Analysis : For fragmentation studies, a data-dependent acquisition (DDA) mode can be used, selecting the most intense precursor ions for collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of N-(Tos-PEG4)-N-bis(PEG4-Boc) in the mass spectrometer.

Fragmentation_Pathway cluster_boc Boc Group Loss cluster_tosyl Tosyl Group Loss cluster_peg PEG Chain Fragmentation Parent [M+H]⁺ m/z = 1014.3 Loss_Isobutylene Loss of Isobutylene - C₄H₈ (56 Da) Parent->Loss_Isobutylene Loss_Boc Loss of Boc Group - C₅H₈O₂ (100 Da) Parent->Loss_Boc Loss_Tosyl Loss of Tosyl Group - C₇H₇SO₂ (155 Da) Parent->Loss_Tosyl Loss_PEG_Unit Sequential Loss of C₂H₄O (44 Da) Parent->Loss_PEG_Unit Fragment_958 [M+H - C₄H₈]⁺ m/z = 958.3 Loss_Isobutylene->Fragment_958 Fragment_914 [M+H - C₅H₈O₂]⁺ m/z = 914.3 Loss_Boc->Fragment_914 Fragment_859 [M+H - C₇H₇SO₂]⁺ m/z = 859.3 Loss_Tosyl->Fragment_859 Tosyl_Cation Tosyl Cation [C₇H₇SO₂]⁺ m/z = 155.0 Loss_Tosyl->Tosyl_Cation Tropylium_Ion Tropylium Ion [C₇H₇]⁺ m/z = 91.0 Tosyl_Cation->Tropylium_Ion - SO₂ PEG_Fragments PEG Fragments Loss_PEG_Unit->PEG_Fragments

Caption: Predicted fragmentation of N-(Tos-PEG4)-N-bis(PEG4-Boc).

Conclusion

The mass spectrometric characterization of complex PEG linkers like N-(Tos-PEG4)-N-bis(PEG4-Boc) is fundamental for their application in drug development. The predictable fragmentation patterns, primarily the loss of the Boc and tosyl groups, and the characteristic cleavage of the PEG chains, provide a reliable fingerprint for structural confirmation. By comparing these fragmentation patterns with those of alternative linkers, such as N-Boc-N-bis(PEG4-NHS ester), researchers can confidently identify their compounds of interest and ensure the quality and consistency of their synthesized bioconjugates. The provided experimental protocol offers a starting point for developing robust analytical methods for monitoring reactions and confirming product identity.

References

A Head-to-Head Comparison of Branched N-(Tos-PEG4)-N-bis(PEG4-Boc) and Linear PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and safety. The choice between a branched and a linear polyethylene (B3416737) glycol (PEG) linker architecture can significantly impact the therapeutic index of an ADC. This guide provides an objective, data-driven comparison of a branched trivalent PEG linker, exemplified by N-(Tos-PEG4)-N-bis(PEG4-Boc), and traditional linear PEG linkers.

The fundamental difference between these linker types lies in their architecture. A linear PEG linker consists of a single, straight chain of ethylene (B1197577) glycol units. In contrast, a branched PEG linker, such as N-(Tos-PEG4)-N-bis(PEG4-Boc), features multiple PEG arms extending from a central core. This structural divergence has significant implications for the performance of the resulting ADC.[1]

Key Performance Metrics: A Quantitative Comparison

The decision to employ a branched or linear PEG linker should be guided by experimental data. The following tables summarize quantitative data from studies comparing key performance metrics of ADCs constructed with different PEG linker architectures. While direct head-to-head data for N-(Tos-PEG4)-N-bis(PEG4-Boc) is limited in publicly available literature, the data presented for other branched linkers provide valuable insights into the expected performance characteristics.

Table 1: Impact of Linker Architecture on Hydrodynamic Radius and Pharmacokinetics

Linker TypePEG Molecular Weight (kDa)Biomolecule/CarrierHydrodynamic Radius (Rh) (nm)Clearance RateKey Findings
Unmodified-Human Serum Albumin (HSA)3.5-Baseline measurement.
Linear5Human Serum Albumin (HSA)4.2HighIncreased hydrodynamic radius compared to unmodified protein.[2]
Linear10Human Serum Albumin (HSA)5.1ModerateFurther increase in hydrodynamic radius with longer PEG chain.[2]
Branched (2x20 kDa)40TNF NanobodyNot SpecifiedLowSuperior pharmacokinetic profile compared to linear PEG conjugates.[3]
Branched (4x10 kDa)40TNF NanobodyNot SpecifiedLowSimilar superior pharmacokinetic profile to the 2x20 kDa branched PEG.[3]
Linear (PEG24)~1.1MMAE ADC (DAR 8)Not Specified~5 mL/day/kgClearance plateaued at higher PEG lengths.[1]
Pendant (Branched)Not SpecifiedDM1 ADC (DAR 8)Not SpecifiedLowDemonstrated slower clearance rates, suggesting improved in vivo stability and circulation time compared to a linear linker at a high DAR.[1]

Table 2: Influence of Linker Architecture and Length on In Vitro Cytotoxicity

Linker ArchitectureLinker Length EquivalentPayloadCell LineIC50 (nM)Key Findings
Short BranchedPEG4MMAEHER2+0.68Significantly less potent than the longer branched linker ADC.[1]
Long BranchedPEG8MMAEHER2+0.074Demonstrated cytotoxic activity comparable to a heterogeneous DAR 6 ADC and was significantly more potent than the short branched linker ADC.[1]
Homogeneous DAR 2-MMAEHER2+0.35Less potent than the long branched DAR 6 ADC.[1]
Heterogeneous DAR 6-MMAEHER2+0.071Showed similar potency to the long branched DAR 6 ADC.[1]
No PEG-MMAEKarpas-299~10 ng/mLBaseline cytotoxicity.[2]
Linear4 kDaMMAEHER2+4.5-fold reduction vs. No PEGLonger linear PEG chains can sometimes reduce in vitro potency.[2]
Linear10 kDaMMAEHER2+22-fold reduction vs. No PEGSignificant reduction in in vitro potency with a much longer linear PEG chain.[2]

Mandatory Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Linker_Prep Linker Preparation (Deprotection & Activation) Payload_Conj Payload Conjugation to Linker Linker_Prep->Payload_Conj Antibody_Conj Antibody Conjugation to Linker-Payload Payload_Conj->Antibody_Conj Purification Purification of ADC Antibody_Conj->Purification DAR_Analysis DAR Determination (UV-Vis, HIC, MS) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay DAR_Analysis->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 Determination) Stability_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study

HER2_Signaling_Pathway cluster_downstream Downstream Signaling HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Inhibition of Dimerization HER3 HER3 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Synthesis of ADC with Branched N-(Tos-PEG4)-N-bis(PEG4-Boc) Linker

This protocol outlines a general strategy for the synthesis of an ADC using the specified branched linker.

A. Boc Deprotection of the Linker

  • Dissolution: Dissolve the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker in anhydrous dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can be used directly in the next step.

B. Conjugation of Payload to the Deprotected Linker

  • Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload (e.g., MMAE) using a carbodiimide (B86325) such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

  • Conjugation: Add the activated payload to the deprotected linker in a suitable solvent like DMSO. Allow the reaction to proceed to form the linker-payload conjugate.

  • Purification: Purify the linker-payload conjugate using reverse-phase HPLC.

C. Conjugation of Linker-Payload to the Antibody

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 8.0-9.0) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add the purified linker-payload, with its reactive tosyl group, to the antibody solution. The tosyl group will react with nucleophilic residues on the antibody, such as lysine. A molar excess of the linker-payload is typically used.

  • Incubation: Incubate the reaction mixture at 37°C for several hours with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Method: A combination of UV/Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) is commonly employed.

    • UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

    • HIC: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This provides a distribution of different DAR species.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a standard method for determining the in vitro potency (IC50) of an ADC.

  • Cell Culture: Plate cancer cells that express the target antigen (e.g., HER2-positive BT-474 cells) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with the branched and linear PEG linkers in the cell culture medium. Add the diluted ADC solutions to the wells containing the cells.

  • Incubation: Incubate the cells with the ADCs for a defined period (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

Conclusion

The choice between a branched linker like N-(Tos-PEG4)-N-bis(PEG4-Boc) and a traditional linear PEG linker is a critical decision in ADC design. Branched PEG linkers can offer significant advantages in achieving higher drug loading and improving pharmacokinetic profiles, which can translate to enhanced in vivo efficacy.[1][2] However, the increased steric hindrance of branched architectures may, in some cases, negatively affect the in vitro potency of the ADC, potentially by influencing the rate of payload release.[1]

Linear PEG linkers, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount. The optimal linker architecture is highly dependent on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of next-generation ADCs.

References

A Comparative Guide to Protecting Group Strategies in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield.[1] Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting in subsequent synthetic steps.[2][3] The success of a complex synthesis often hinges on a well-designed protecting group strategy, which involves the selective masking and unmasking of various functionalities within a molecule.[1][4] This guide provides an objective comparison of common protecting group strategies for alcohols, amines, and carbonyls, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A robust protecting group strategy is built on several core principles. An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions it is meant to endure, and its removal should not affect other parts of the molecule.[1][5] The concept of orthogonality is paramount; it refers to the ability to deprotect one group in the presence of others using a specific set of reaction conditions.[6][7][8] This allows for the sequential manipulation of different functional groups within the same molecule.

General Workflow of Protecting Group Strategy

The application of a protecting group follows a three-stage process: protection of the functional group, the desired chemical reaction at another site, and finally, deprotection to restore the original functional group.[1] This workflow is a critical consideration in synthetic planning as it adds at least two steps to the overall sequence.[5][9]

G cluster_workflow Protecting Group Workflow A Starting Material (with reactive group) B Protection A->B C Protected Intermediate B->C D Reaction at another site C->D E Modified Intermediate D->E F Deprotection E->F G Final Product F->G

General workflow of protecting group strategy.

Comparison of Protecting Groups for Alcohols

Alcohols are among the most common functional groups requiring protection due to their acidic proton and nucleophilic oxygen.[9] The choice of protecting group depends on its stability to subsequent reaction conditions. Silyl (B83357) ethers are particularly popular due to the wide range of available stabilities and mild deprotection methods.[10]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Trimethylsilyl (TMS) Ether R-O-Si(CH₃)₃TMSCl, Et₃N or Imidazole (B134444), CH₂Cl₂, 0 °C to RTK₂CO₃, MeOH; mild acid (e.g., AcOH in THF/H₂O)Very acid-labile, base-labile.[10][11] Unstable to chromatography.[12]
tert-Butyldimethylsilyl (TBDMS/TBS) Ether R-O-Si(CH₃)₂(t-Bu)TBDMSCl, Imidazole, DMF, RTTBAF, THF; AcOH, THF/H₂O; HF-PyridineStable to base. More stable to acid than TMS.[10][11] Generally stable to chromatography.
Triisopropylsilyl (TIPS) Ether R-O-Si(i-Pr)₃TIPSCl, Imidazole, DMF, RTTBAF, THF; HF-PyridineMore sterically hindered and more stable to acid and F⁻ than TBDMS.[10][11]
tert-Butyldiphenylsilyl (TBDPS) Ether R-O-Si(Ph)₂(t-Bu)TBDPSCl, Imidazole, DMF, RTTBAF, THF; HF-PyridineVery stable to acid, more stable than TBDMS and TIPS.[10][11]
Benzyl (Bn) Ether R-O-CH₂PhNaH, BnBr, THF, 0 °C to RTH₂, Pd/C (Hydrogenolysis); Strong Acid (e.g., BBr₃)Stable to acid, base, and many oxidizing/reducing agents.[6][12]
Methoxymethyl (MOM) Ether R-O-CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂, 0 °C to RTStrong acid (e.g., HCl, TFA)[6][10]Stable to base and nucleophiles. Cleaved by acid.[6]
Tetrahydropyranyl (THP) Ether R-O-THPDihydropyran (DHP), cat. p-TsOH, CH₂Cl₂, RTAqueous acid (e.g., HCl, AcOH)[6][12]Stable to base, nucleophiles, and reducing agents. Very acid-labile.[6]
Experimental Protocol: TBDMS Protection and Deprotection

Protection of a Primary Alcohol:

  • Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Deprotection using Fluoride (B91410):

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 eq) at room temperature.[11]

  • Stir the solution for 2 to 16 hours, depending on the steric hindrance around the silyl ether.[11] Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding water.[11]

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[11]

  • Purify the product by flash chromatography.[11]

Comparison of Protecting Groups for Amines

Protecting the amine functional group is essential in many synthetic endeavors, most notably in peptide synthesis, to prevent unwanted side reactions.[13] Carbamates are the most widely used class of protecting groups for amines.[14][15]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsKey Applications & Notes
tert-Butoxycarbonyl (Boc) R₂N-CO-O(t-Bu)(Boc)₂O, Base (e.g., Et₃N, DIPEA, or aq. NaHCO₃), CH₂Cl₂ or DioxaneStrong Acid (e.g., TFA in CH₂Cl₂; 4M HCl in Dioxane).[16][17]Widely used in peptide synthesis.[18] Stable to base and catalytic hydrogenation.[16]
Carboxybenzyl (Cbz or Z) R₂N-CO-O-CH₂PhCbz-Cl, Base (e.g., aq. Na₂CO₃), 0 °CH₂, Pd/C (Hydrogenolysis); HBr in AcOH.[6][17]A foundational protecting group in peptide chemistry.[15] Stable to acidic and basic conditions.
9-Fluorenylmethoxycarbonyl (Fmoc) R₂N-CO-O-CH₂-FmFmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Dioxane/H₂OBase (e.g., 20% Piperidine in DMF).[17][18]Central to modern solid-phase peptide synthesis (SPPS).[18] Base-labile, allowing for orthogonal strategies with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Experimental Protocol: Boc Protection and Deprotection

Protection of an Amine:

  • Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of dioxane and water.

  • Add a base (e.g., triethylamine, 1.5 eq, for anhydrous conditions, or NaHCO₃, 2.0 eq, for aqueous conditions).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) to the mixture.[19]

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.[19]

  • Upon completion, perform an aqueous workup. If using CH₂Cl₂, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the N-Boc amine by chromatography or recrystallization if necessary.

Deprotection using Acid:

  • Dissolve the Boc-protected amine in dichloromethane (CH₂Cl₂).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with CH₂Cl₂.[16][19]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[16]

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[16]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[16]

  • Dry the organic layer, filter, and concentrate to obtain the free amine.

Comparison of Protecting Groups for Carbonyls

Aldehydes and ketones are protected to prevent nucleophilic attack during reactions such as organometallic additions or hydride reductions at other sites in the molecule.[7] The most common strategy is the formation of acetals or ketals.[7][20]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Acetals / Ketals R₂C(OR')₂Diol (e.g., ethylene (B1197577) glycol), cat. Acid (e.g., p-TsOH), Toluene, Dean-Stark trapAqueous Acid (e.g., HCl, AcOH).[5][21]Stable to bases, nucleophiles (Grignards, organolithiums), and hydrides (LiAlH₄, NaBH₄).[7][21]
Dithianes (Thioacetals / Thioketals) R₂C(SR')₂Dithiol (e.g., 1,3-propanedithiol), Lewis Acid (e.g., BF₃·OEt₂) or Protic AcidHgCl₂/CaCO₃; Oxidizing agents (e.g., NBS).[6]More stable to acid than acetals. Stable to bases and nucleophiles.[6]
Experimental Protocol: Acetal (B89532) Formation and Cleavage

Protection of a Ketone:

  • To a solution of the ketone (1.0 eq) in toluene, add ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetal.

Deprotection of an Acetal:

  • Dissolve the acetal in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of an acid, such as p-TsOH or dilute HCl.[21]

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC or GC.

  • Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to recover the ketone.

Orthogonal Protecting Group Strategy

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a molecule containing multiple protected functional groups, without affecting the others.[6][8] This is achieved by choosing protecting groups that are labile under different, non-interfering conditions (e.g., acid-labile, base-labile, and hydrogenation-labile).[15][20] This approach is indispensable in the synthesis of complex molecules like peptides and oligosaccharides.[4]

G cluster_orthogonal Orthogonal Deprotection Example cluster_paths Start Multi-Protected Molecule (e.g., Protected Tyrosine) - Amine: Fmoc (Base-labile) - Acid: Benzyl ester (H₂-labile) - Phenol: t-Butyl ether (Acid-labile) Process1 Base (Piperidine) Start->Process1 Process2 Hydrogenolysis (H₂, Pd/C) Start->Process2 Process3 Acid (TFA) Start->Process3 Product1 Amine Deprotected Process1->Product1 Product2 Carboxylic Acid Deprotected Process2->Product2 Product3 Phenol Deprotected Process3->Product3

References

Bridging the Gap: A Comparative Guide to PROTAC Linker Performance In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, profoundly influencing both its efficacy in laboratory assays (in vitro) and its performance within a living organism (in vivo). This guide provides a comprehensive comparison of how different linker types—flexible polyethylene (B3416737) glycol (PEG) and alkyl chains versus more rigid structures—impact a PROTAC's ability to degrade target proteins, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rational design of PROTACs hinges on the careful optimization of three key components: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to connect these two moieties. The linker is not merely a passive spacer; its length, chemical composition, and flexibility are pivotal in dictating the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]

The Dual Challenge: Balancing In Vitro Potency with In Vivo Performance

A potent PROTAC in a petri dish does not always translate to an effective therapeutic in a living system. The linker plays a crucial role in bridging this gap. In vitro, the focus is often on degradation efficiency (DC50 and Dmax) and cell permeability. In vivo, the linker's influence extends to critical pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability, all of which determine the drug's exposure and ultimate efficacy in a complex biological environment.[2]

Comparative Analysis of Linker Compositions: A Case Study on BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology, and numerous PROTACs have been developed to induce its degradation. By examining data from studies on BRD4-targeting PROTACs, we can illustrate the impact of different linker compositions.

Linker Type Composition Key Advantages Key Disadvantages
PEG Linkers Repeating ethylene (B1197577) glycol unitsEnhances hydrophilicity and aqueous solubility. Generally biocompatible and allows for easy modulation of length.[3]May have reduced metabolic stability and can be more costly to synthesize compared to alkyl linkers.[3]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsSynthetically accessible and chemically stable. Length can be systematically varied.Tend to be hydrophobic, which can limit solubility and cellular uptake. May lead to non-specific binding.[3]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazolesCan pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[4]May be more synthetically challenging to synthesize. Reduced flexibility can sometimes hinder optimal ternary complex formation.[3]
Quantitative Data Presentation: BRD4 Degradation

The following tables summarize representative data for BRD4-targeting PROTACs, illustrating the impact of linker composition on both in vitro and in vivo performance.

Table 1: In Vitro Performance of BRD4-Targeting PROTACs with Different Linkers

PROTAC Example Linker Type Linker Length (atoms, approx.) DC50 (nM) Dmax (%) Cell Permeability (Papp, 10⁻⁶ cm/s)
MZ1 analogue PEG12~25>90Moderate
ARV-825 analogue PEG17<1>95Moderate-High
dBET1 analogue PEG8~430>90Moderate
Alkyl-based Alkyl Chain10-125-20>90High
Rigid-based Piperazine-containing13-151-10>95High

Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.[5][6]

Table 2: In Vivo Performance of BRD4-Targeting PROTACs with Different Linkers

PROTAC Example Linker Type Oral Bioavailability (%) Plasma Stability (t½, hours) In Vivo Efficacy (Tumor Growth Inhibition)
PEG-based PEGLow to ModerateVariablePotent, but may require frequent dosing
Alkyl-based Alkyl ChainModerateGenerally StableEffective, with a balance of exposure and activity
Rigid-based (e.g., ARV-110) Piperazine-containingGoodHighSustained tumor regression, suitable for oral dosing

Note: In vivo data is generalized from trends observed in preclinical and clinical studies.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for PROTACs, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) e.g., BRD4 PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase e.g., CRBN/VHL PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation Degraded Protein (Amino Acids) Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (Linker Variation) Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA) Synthesis->Permeability_Assay Stability_Assay Plasma Stability Synthesis->Stability_Assay PK_Studies Pharmacokinetics (PK) (Oral Bioavailability, t½) Stability_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTACs.

In Vitro Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The DC50 and Dmax values are calculated from the dose-response curves.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A donor plate is prepared with a lipid-oil-lipid membrane on a filter. The acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTACs are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the artificial membrane.[7]

In Vivo Pharmacokinetic (PK) Study
  • Animal Dosing: Administer the PROTAC to a cohort of animals (e.g., mice) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation and Analysis: Process the blood to obtain plasma and quantify the PROTAC concentration using LC-MS/MS.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.[8]

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation: Implant human cancer cells into immunocompromised mice to establish tumors.

  • Treatment: Once tumors reach a certain volume, randomize the mice into vehicle control and treatment groups. Administer the PROTAC at a specified dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[4]

References

A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount throughout the discovery, development, and manufacturing of ADCs.[2][3] This guide provides a comprehensive comparison of the most widely used analytical techniques for DAR determination, offering insights into their principles, performance, and experimental protocols to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques for DAR Determination

The selection of a suitable analytical technique for DAR analysis depends on various factors, including the conjugation chemistry (cysteine vs. lysine), the required level of detail, the stage of development, and the available instrumentation.[][5] The following table summarizes the key performance characteristics of the most common methods.

TechniquePrincipleInformation ProvidedSample StateThroughputAdvantagesLimitations
UV-Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate concentrations.[][6]Average DAR only.NativeHighSimple, rapid, and non-destructive.[7][8]Provides only an average DAR, no information on drug distribution.[9] Can be inaccurate if the drug and antibody lack distinct absorption maxima or if free drug is present.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity conferred by the conjugated drug.[10][11]Average DAR and drug load distribution.[5][12]NativeMediumRobust and reproducible method for cysteine-linked ADCs.[5][13] Performed under non-denaturing conditions, preserving the ADC's structure.[10]Not ideal for lysine-conjugated ADCs due to their heterogeneity.[5] May have lower resolution for complex mixtures.[9] Mobile phases are often not directly compatible with mass spectrometry.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography followed by mass determination to identify different drug-loaded forms.[2][3]Average DAR, drug load distribution, and identification of specific conjugated species.[]Denatured (RP-LC) or Native (SEC/HIC)Low to MediumHigh resolution and sensitivity, providing detailed molecular information.[3] Applicable to both cysteine and lysine-linked ADCs.[3]Can be complex to develop methods and analyze data.[14] Potential for ionization suppression and differences in ionization efficiency between species.[12]
Capillary Electrophoresis-Sodium Dodoecyl Sulfate (B86663) (CE-SDS) Separates ADC components based on their size under denaturing conditions.[15]Average DAR and information on positional isomers and conjugational heterogeneity.[16]DenaturedHighHigh resolution for size-based separations.[15] Can provide information on fragments and purity.[17]Not suitable for characterizing the DAR of intact hinge-cysteine linked ADCs due to dissociation.[5] Primarily used for lot consistency and purity analysis.[5]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible DAR values. Below are representative experimental methodologies for the key techniques discussed.

UV-Vis Spectroscopy

This method is based on the Beer-Lambert law and requires the determination of the extinction coefficients for both the antibody and the drug at two different wavelengths.

Protocol:

  • Determine Extinction Coefficients:

    • Measure the UV-Vis spectra of the unconjugated antibody and the free drug to determine their respective wavelengths of maximum absorbance (λmax). The antibody λmax is typically at 280 nm.

    • Prepare a series of known concentrations for both the antibody and the drug and measure their absorbance at both wavelengths to calculate the extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

  • Sample Measurement:

    • Dilute the ADC sample to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and the drug's λmax).

  • DAR Calculation:

    • Use the following simultaneous equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

      • A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)

      • A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)

    • Calculate the average DAR using the formula: DAR = C_Drug / C_Ab.[]

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the increased hydrophobicity resulting from drug conjugation. This method is particularly well-suited for cysteine-linked ADCs.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A (high salt buffer).

  • Chromatographic Conditions:

    • Column: A HIC column with a stationary phase such as butyl or phenyl (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small percentage of an organic modifier like isopropanol.

    • Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ(%Area_i * DAR_i) / 100, where %Area_i is the percentage of the total peak area for the species with a specific DAR_i.[]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed characterization of ADCs, offering information on average DAR, drug distribution, and precise mass identification of each species. Reversed-phase LC (RPLC) is commonly used, often after reduction of the ADC.

Protocol:

  • Sample Preparation (for reduced RPLC-MS):

    • Reduce the ADC sample (e.g., 50 µg) by adding a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10-50 mM and incubating at 37°C for 30 minutes.[18] This separates the light and heavy chains.

    • Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectra.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated variants (e.g., 20-90% B over 10 minutes).[2]

    • Flow Rate: Typically 0.2-0.4 mL/min.[2]

    • Detection: UV at 280 nm followed by a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the light and heavy chains and their drug-conjugated forms.

    • Calculate the relative abundance of each species from the peak areas in the chromatogram.

    • Calculate the weighted average DAR based on the distribution of drugs on the light and heavy chains. The formula DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100 can be used for cysteine-linked ADCs.[18]

Experimental Workflows

Visualizing the experimental workflows can help in understanding the logical steps involved in each analytical technique.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis ADC_Sample ADC Sample Measure_Absorbance Measure Absorbance at λ1 and λ2 ADC_Sample->Measure_Absorbance Ab_Standard Antibody Standard Ab_Standard->Measure_Absorbance Drug_Standard Drug Standard Drug_Standard->Measure_Absorbance Calculate_Concentrations Calculate Antibody & Drug Concentrations Measure_Absorbance->Calculate_Concentrations Calculate_DAR Calculate Average DAR Calculate_Concentrations->Calculate_DAR

Caption: Workflow for DAR determination by UV-Vis Spectroscopy.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column (e.g., Butyl, Phenyl) ADC_Sample->HIC_Column Gradient_Elution Gradient Elution (High to Low Salt) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Peak_Integration Integrate Peak Areas (DAR0, DAR2, etc.) UV_Detection->Peak_Integration Calculate_Avg_DAR Calculate Weighted Average DAR Peak_Integration->Calculate_Avg_DAR

Caption: Workflow for DAR analysis by HIC.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction RPLC_Column RP-LC Column Reduction->RPLC_Column Gradient_Elution Gradient Elution RPLC_Column->Gradient_Elution MS_Detection Mass Spectrometry Gradient_Elution->MS_Detection Deconvolution Deconvolute Mass Spectra MS_Detection->Deconvolution Peak_Quantification Quantify Light & Heavy Chain Species Deconvolution->Peak_Quantification Calculate_Avg_DAR Calculate Weighted Average DAR Peak_Quantification->Calculate_Avg_DAR

Caption: Workflow for reduced LC-MS DAR analysis.

References

Assessing the Biological Activity of N-(Tos-PEG4)-N-bis(PEG4-Boc) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the architecture of linker molecules plays a pivotal role in the efficacy and safety of drug conjugates. Among these, branched polyethylene (B3416737) glycol (PEG) linkers are gaining prominence for their ability to create multivalent and multifunctional bioconjugates. This guide provides a comprehensive comparison of the biological activity of drug conjugates synthesized with the trifunctional linker, N-(Tos-PEG4)-N-bis(PEG4-Boc), against other linker technologies. By presenting experimental data from closely related analogues, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

The N-(Tos-PEG4)-N-bis(PEG4-Boc) linker features a central nitrogen atom from which three PEG4 arms radiate. One arm is terminated with a tosyl (Tos) group, a good leaving group for nucleophilic substitution, while the other two arms are capped with tert-butyloxycarbonyl (Boc) protected amines. This Y-shaped, or trifunctional, design offers a versatile platform for creating complex drug conjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), with a high drug-to-antibody ratio (DAR) or the attachment of multiple molecular entities. The PEG4 spacers enhance the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic properties.

Comparative Performance of Branched PEG Linkers

The decision to employ a branched PEG linker over a linear counterpart or to select a specific length of the PEG arms should be driven by empirical data. The following tables summarize key findings from studies on drug conjugates utilizing branched PEG linkers, providing a basis for assessing the potential performance of N-(Tos-PEG4)-N-bis(PEG4-Boc) conjugates.

Linker Architecture Payload Drug-to-Antibody Ratio (DAR) Key Findings Reference
Branched (PEG8 equivalent)MMAE6High in vitro cytotoxicity (IC50 = 0.074 nM). The longer spacer did not sterically hinder the action of cathepsin B for drug release.
Branched (PEG4 equivalent)MMAE6Reduced in vitro cytotoxicity (IC50 = 0.68 nM) compared to the longer branched linker, suggesting potential steric hindrance of the branched core with the shorter spacer.
Linear (PEG4)MMAE2Lower in vitro cytotoxicity (IC50 = 0.12 nM) compared to the high-DAR branched linker, but more potent than the short-branched linker.
Trifunctional (PEG4 and PEG8)MMAF and SN38N/ASuccessfully conjugated two different payloads to an antibody, demonstrating the linker's capacity for creating dual-payload ADCs.[1]

Experimental Protocols

To rigorously assess the biological activity of a novel drug conjugate, a series of well-defined experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative antibody-drug conjugate using a trifunctional PEG linker and for the subsequent evaluation of its in vitro cytotoxicity.

Synthesis of an Antibody-Drug Conjugate with a Trifunctional PEG Linker

This protocol describes a general method for conjugating a drug molecule to an antibody via a trifunctional PEG linker.

1. Deprotection of the Boc Groups:

  • Dissolve the N-(Tos-PEG4)-N-bis(PEG4-Boc) linker in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the deprotected linker with two free amine groups.

2. Conjugation of the Drug Molecules:

  • Activate the carboxylic acid group of the drug molecule using a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).

  • Add the deprotected linker to the activated drug solution and stir at room temperature overnight.

  • Purify the resulting drug-linker conjugate by reverse-phase HPLC.

3. Antibody Modification and Conjugation:

  • Partially reduce a solution of the antibody in phosphate-buffered saline (PBS) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups from interchain disulfide bonds.

  • React the tosylated arm of the purified drug-linker conjugate with the free thiol groups on the reduced antibody. The tosyl group will be displaced by the thiol, forming a stable thioether bond.

  • Incubate the reaction mixture at room temperature for 4 hours.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unconjugated drug-linker molecules.

In Vitro Cytotoxicity Assay

This protocol outlines the steps to determine the potency of the synthesized ADC in killing cancer cells that express the target antigen.

1. Cell Culture:

  • Plate the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. ADC Treatment:

  • Prepare a serial dilution of the ADC and a relevant isotype control antibody in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or control.

  • Incubate the cells for 72-96 hours.

3. Cell Viability Assessment:

  • After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the viability data to the untreated control cells.

  • Plot the cell viability as a function of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).

Visualizing Molecular Interactions and Experimental Processes

Diagrams are crucial for understanding the complex biological pathways and experimental workflows involved in the assessment of drug conjugates.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Lysosome->Drug Cleavage & Release Microtubules Microtubules Drug->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Induction

Caption: ADC Mechanism of Action

experimental_workflow Start Start Linker_Synthesis Synthesize/Acquire Linker Start->Linker_Synthesis Antibody_Mod Modify Antibody Start->Antibody_Mod Drug_Linker_Conj Conjugate Drug to Linker Linker_Synthesis->Drug_Linker_Conj Final_Conj Final Conjugation Drug_Linker_Conj->Final_Conj Antibody_Mod->Final_Conj Purification Purify ADC Final_Conj->Purification Characterization Characterize ADC (DAR, etc.) Purification->Characterization In_Vitro_Assay In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay Data_Analysis Analyze Data (IC50) In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

Caption: ADC Synthesis and Evaluation Workflow

logical_relationship Linker N-(Tos-PEG4)-N-bis(PEG4-Boc) Tos-PEG4 Arm bis(PEG4-Boc) Arms Tos_Arm Tos-PEG4 Arm (Reactive site for conjugation to e.g., antibody thiols) Linker:f1->Tos_Arm Boc_Arms bis(PEG4-Boc) Arms (Protected amines for conjugation to drug molecules after deprotection) Linker:f2->Boc_Arms PEG_Spacers PEG4 Spacers (Enhance hydrophilicity and provide spatial separation) Linker:f0->PEG_Spacers

Caption: Functional Components of the Linker

References

A Head-to-Head Comparison of PEG vs. Alkyl Linkers for PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. As heterobifunctional molecules, PROTACs are comprised of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker tethering the two. While significant effort is often focused on the warhead and anchor, the linker is far from a passive component; its composition and length are paramount in dictating the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1][2]

This guide provides an objective, data-driven comparison of two of the most commonly employed linker types in PROTACs: polyethylene (B3416737) glycol (PEG) and alkyl chains. Supported by experimental data, this guide will delve into the nuanced trade-offs between these linker classes, offering insights to inform rational PROTAC design.

The Critical Role of the Linker in PROTAC Function

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2] This complex formation is a prerequisite for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[3][4] The linker's length, flexibility, and chemical composition all influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[5][6] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[7]

Physicochemical and Biological Properties: PEG vs. Alkyl Linkers

The choice between a hydrophilic PEG linker and a hydrophobic alkyl linker involves a series of trade-offs that can significantly impact a PROTAC's overall performance.

FeatureAlkyl LinkersPEG LinkersKey Considerations for PROTAC Design
Composition Hydrocarbon chainsRepeating ethylene (B1197577) glycol unitsThe fundamental difference in polarity dictates many of the other properties.[6][8]
Polarity HydrophobicHydrophilicThis influences solubility, cell permeability, and potential for non-specific binding.[8][9]
Solubility Generally lower aqueous solubility.[8][10]Generally higher aqueous solubility.[8][10]Improved solubility with PEG linkers can be advantageous for formulation and bioavailability. However, excessive hydrophilicity can hinder cell permeability.[11]
Cell Permeability Can enhance passive permeability due to their lipophilic nature.[11][12]May reduce passive permeability due to increased polarity. However, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, less polar conformation, sometimes improving overall cell entry by enhancing solubility.[8][13]A balance must be struck to ensure the PROTAC can cross the cell membrane to reach its intracellular target.[12]
Flexibility High conformational flexibility.[11][14]Also flexible, with the gauche effect potentially favoring more folded conformations.[11][15]Flexibility is crucial for adopting a conformation suitable for ternary complex formation, though excessive flexibility can be entropically unfavorable.[11]
Metabolic Stability Generally considered metabolically stable, often metabolized at terminal or sub-terminal positions via hydroxylation, which may retain degrader activity.[11][12]Can be susceptible to oxidative metabolism, potentially leading to progressive shortening through ether peroxidation.[8][11]Linker stability is critical for maintaining the PROTAC's integrity and extending its half-life in vivo.[6]
Synthesis Synthetically accessible and chemically stable.[8]Can be more challenging and costly to synthesize compared to alkyl linkers.[6][8]The ease and cost of synthesis are practical considerations in the drug development process.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies on PROTACs, illustrating the impact of linker composition on degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and cell permeability.

Table 1: Comparative Performance of BRD4-Targeting PROTACs

This table presents a synthesized representation of data for PROTACs targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase, highlighting the trade-offs between different linker types.

PROTAC IDLinker TypeLinker Length (atoms)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1 Alkyl Chain104.5< 101.550>90
PROTAC 2 PEG (3 units)113.2500.825>95
PROTAC 3 Alkyl-Ether123.8251.135>90

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[12]

Key Observation: The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility but potentially better passive permeability.[12] In contrast, the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀) at the cost of reduced passive permeability.[12] The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.[12]

Table 2: Impact of Linker Composition on BTK-Targeting PROTACs

This table summarizes data from studies on Bruton's tyrosine kinase (BTK) degraders, comparing the effects of PEG and alkyl linkers on degradation efficacy.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BTK Degrader 1 Alkyl Chain (8 atoms)15~90%
BTK Degrader 2 PEG Chain (3 units)5>95%

Note: Data is representative and compiled from studies on BTK-targeting PROTACs.[1][16]

Key Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC₅₀) and a higher maximal degradation level compared to an alkyl linker of a similar length.[1] This could be attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[1]

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological processes and the experimental steps used to evaluate PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (PEG vs. Alkyl Linker) cell_treatment Cell Treatment with PROTAC start->cell_treatment permeability Permeability Assay (PAMPA) start->permeability pk_studies Pharmacokinetic Studies (in vivo) start->pk_studies lysis Cell Lysis & Protein Quantification cell_treatment->lysis ubiquitination In-Cell Ubiquitination Assay cell_treatment->ubiquitination western_blot Western Blot Analysis (DC50, Dmax) lysis->western_blot end Data Analysis & Comparison western_blot->end permeability->end ubiquitination->end pk_studies->end

Caption: A typical workflow for the evaluation of PROTACs.

Linker_Properties cluster_properties Linker Properties Influence Linker_Type Linker Type (PEG vs. Alkyl) Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Type->Physicochemical determines Biological Biological Performance (DC50, Dmax, DMPK) Physicochemical->Biological impacts

References

A Comparative Guide to Validating Conjugate Purity and Homogeneity: SEC-MALS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of protein conjugates is a critical step in therapeutic development. This guide provides an objective comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) against traditional methods like SEC with Ultraviolet detection (SEC-UV) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Supported by experimental data, this document outlines the strengths and weaknesses of each technique to aid in the selection of the most appropriate analytical strategy.

The conjugation of molecules such as drugs, polymers, or other proteins can significantly alter a protein's characteristics. This modification can lead to the formation of aggregates or other heterogeneities that may impact the efficacy and safety of the final product. Therefore, robust analytical methods are essential to accurately characterize these complex biomolecules.

At a Glance: Comparing Key Analytical Techniques

FeatureSEC-MALSSEC-UVSDS-PAGE
Primary Measurement Absolute Molar Mass, Size (Radius of Gyration), Purity/Aggregation, Conjugation RatioApparent Molecular Weight (based on retention time), Purity/AggregationApparent Molecular Weight (based on electrophoretic mobility)
Accuracy of MW High (Absolute measurement)Low to Medium (Relative to standards)Low to Medium (Relative to standards, denaturing)
Resolution of Aggregates HighMediumLow
Information on Conjugation Direct measurement of protein and conjugate mass, allowing for calculation of Drug-to-Antibody Ratio (DAR) or degree of modification.[1][2][3][4]Indirect; changes in retention time may suggest conjugation but cannot quantify it.Indirect; band shifts indicate conjugation but are not quantitative and can be difficult to interpret for heterogeneous samples.[5]
Sample Conditions Native (non-denaturing)Native (non-denaturing)Denaturing (and often reducing)
Throughput MediumHighHigh
Quantitative Purity High (determines percentage of monomer, aggregate, and fragment)Medium (relative peak area)Low (semi-quantitative by band intensity)

In-Depth Analysis of Techniques

SEC-MALS: The Gold Standard for Absolute Characterization

SEC-MALS is a powerful technique that couples the size-based separation of SEC with the ability of MALS to determine the absolute molar mass of eluting species, independent of their elution time.[6] This is particularly crucial for protein conjugates, which often have different hydrodynamic properties compared to globular protein standards used in traditional SEC calibration.[7] For a comprehensive analysis of conjugates, SEC-MALS is typically used with both UV and differential Refractive Index (dRI) detectors. This triple-detector setup allows for the deconvolution of signals from the protein and the conjugated moiety, enabling the determination of the molar mass of each component and the overall conjugation ratio.[1][2][3][4]

  • Absolute Molecular Weight: Eliminates the need for column calibration with standards, providing accurate molar mass for novel or modified proteins.

  • Detailed Aggregate Analysis: Accurately quantifies aggregates (dimers, trimers, etc.) and fragments.

  • Conjugation Characterization: Directly measures the molar mass of the protein and the attached molecule, allowing for precise determination of the degree of conjugation (e.g., Drug-to-Antibody Ratio).[1][2][3][4]

  • Conformational Information: Can provide information on the molecular shape and conformation.

  • Higher instrument cost and complexity compared to SEC-UV.

  • Lower throughput than SEC-UV and SDS-PAGE.

SEC-UV: A Widely Used Screening Tool

SEC with a single UV detector is a common method for assessing the purity and aggregation of proteins. It separates molecules based on their hydrodynamic size, and the UV detector quantifies the protein concentration as it elutes. While it is a robust and reproducible method for monitoring the presence of high molecular weight species (aggregates) and low molecular weight species (fragments), it has significant limitations for the characterization of conjugates.[5]

  • High throughput and relatively simple to operate.

  • Good for routine quality control and monitoring of aggregation.

  • Relative Molecular Weight: The determination of molecular weight is based on a calibration curve generated from protein standards. This can be inaccurate for conjugates that do not share the same shape and conformation as the standards.

  • Inability to Characterize Conjugation: SEC-UV alone cannot provide information about the degree of conjugation. While a shift in retention time might be observed, it cannot be directly and accurately correlated to the number of conjugated molecules.

  • Potential for Inaccurate Quantification: The assumption that all species have the same extinction coefficient can lead to inaccuracies in the quantification of impurities and aggregates.

SDS-PAGE: A Qualitative and Semi-Quantitative Workhorse

SDS-PAGE is a fundamental and widely used electrophoretic technique that separates proteins based on their molecular weight under denaturing conditions. The use of SDS denatures the protein and imparts a uniform negative charge, allowing for separation based primarily on size as the proteins migrate through the polyacrylamide gel.

  • High throughput and low cost.

  • Useful for assessing the presence of impurities and fragments.

  • Can be performed under reducing and non-reducing conditions to provide information about disulfide-linked chains.

  • Denaturing Conditions: The analysis is not performed under native conditions, so information about non-covalent aggregates is lost.

  • Inaccurate Molecular Weight for Glycoproteins: Glycoproteins often migrate anomalously on SDS-PAGE, leading to an overestimation of their molecular weight.[8]

  • Semi-Quantitative: While band intensity can provide a rough estimate of purity, it is not as accurate or reproducible as chromatographic methods.

  • Limited Information on Heterogeneity: For heterogeneous conjugates like ADCs with a distribution of drug loads, SDS-PAGE results in smeared bands that are difficult to interpret quantitatively.[5]

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, detailed experimental protocols and a workflow diagram for SEC-MALS are presented below.

SEC-MALS Experimental Workflow

SEC_MALS_Workflow cluster_prep Sample & System Preparation cluster_run Data Acquisition cluster_analysis Data Analysis Sample 1. Prepare Conjugate Sample (e.g., 1 mg/mL in mobile phase) MobilePhase 2. Prepare & Degas Mobile Phase (e.g., PBS) SystemEquilibrate 3. Equilibrate HPLC/SEC System Injection 4. Inject Sample Separation 5. SEC Separation (Size-based) Injection->Separation Detection 6. Multi-Detector Measurement (UV, MALS, dRI) Separation->Detection Software 7. Process Data in Software (e.g., ASTRA) Detection->Software Analysis 8. Determine: - Absolute Molar Mass - Purity / Aggregation (%) - Conjugation Ratio (DAR) Software->Analysis Report 9. Generate Report Analysis->Report

References

A Head-to-Head Comparison of Branched vs. Linear PEG Linkers in Biopharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a Polyethylene Glycol (PEG) linker is a critical decision in the development of bioconjugates, profoundly influencing the manufacturing process, in vivo performance, and ultimately, the therapeutic success of the drug. This guide provides an objective, data-driven comparison of two common PEG linker architectures: linear and branched. By examining their impact on manufacturing cost-effectiveness and therapeutic efficacy, this document aims to equip researchers and drug developers with the necessary information to make informed decisions for their specific applications.

Structural and Functional Differences

Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEG linkers feature multiple PEG chains extending from a central core, such as lysine. This fundamental structural divergence dictates their physicochemical properties and in vivo behavior.[1][2]

The branched architecture provides a more globular and sterically hindered profile compared to its linear counterpart.[1] This "umbrella-like" structure is more effective at shielding the conjugated molecule from enzymatic degradation and recognition by the immune system.[][4]

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Functional Group 1 Functional Group 1 PEG Chain ---(OCH2CH2)n--- Functional Group 1->PEG Chain Functional Group 2 Functional Group 2 PEG Chain->Functional Group 2 Core Core PEG Arm 1 ---(OCH2CH2)m--- Core->PEG Arm 1 PEG Arm 2 ---(OCH2CH2)m--- Core->PEG Arm 2 Functional Group 3 Functional Group 3 Functional Group 3->Core

Figure 1: Structural comparison of linear and branched PEG linkers.

Manufacturing and Synthesis Considerations

ParameterLinear PEG LinkerBranched PEG LinkerKey Considerations
Synthesis Complexity LowHigh[1]Branched synthesis involves more steps (e.g., protection/deprotection of a core molecule).[1]
Raw Material Cost Generally LowerGenerally HigherThe cost of the branching core and additional reagents contributes to the higher price.
Manufacturing Yield High (in general)Potentially LowerMore complex multi-step syntheses can lead to lower overall yields.
Purification SimplerMore ComplexPurification of the final branched product requires rigorous methods to remove impurities and incompletely synthesized linkers.

Performance and Efficacy in Bioconjugation

The choice of PEG architecture has a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate. Branched PEGs often exhibit superior performance in terms of in vivo stability and circulation time.

Performance MetricLinear PEG ConjugateBranched PEG ConjugateReference
Hydrodynamic Volume Smaller for the same molecular weightLarger for the same molecular weight[5][6]Branched PEGs create a larger hydrodynamic radius, which can reduce renal clearance.[5]
In Vivo Half-life ShorterLonger[7]The larger size and enhanced shielding of branched PEGs lead to slower clearance from the body.[5][7]
Immunogenicity Can reduce immunogenicityMore effective at reducing immunogenicityThe enhanced shielding effect of branched PEGs better masks epitopes on the protein surface.
In Vivo Efficacy (High DAR ADCs) Potentially reduced due to faster clearanceImproved[1][2]Slower clearance of branched PEG ADCs can lead to greater tumor accumulation.[2]
Safety Profile (High DAR ADCs) Potentially compromised due to aggregation and faster clearanceImproved[1]Branched linkers are more effective at masking the hydrophobicity of the payload, reducing aggregation.[1]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the initial cost of the linker but also its impact on the entire manufacturing process and the final therapeutic product's performance.

While linear PEG linkers are generally less expensive to synthesize, the potential for improved in vivo performance with branched PEGs could lead to long-term cost savings. For instance, a longer half-life may translate to a lower required dosage or less frequent administration, reducing the overall cost of therapy for the patient and healthcare system.

The higher efficiency of branched PEGs in masking payloads in high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs) can lead to a better safety profile and improved efficacy, potentially reducing the costs associated with managing adverse events and improving patient outcomes.[1][2]

Experimental Protocols

The following are generalized protocols for the conjugation of proteins with NHS-activated linear and branched PEG linkers, and subsequent purification.

Protein Conjugation with NHS-Activated PEG Linkers

This protocol describes the conjugation of a protein with a primary amine-reactive PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Linear or Branched PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or desalting columns for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to create a concentrated stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Proceed immediately to the purification of the PEGylated protein.

Protein in Amine-Free Buffer Protein in Amine-Free Buffer Add PEG-NHS Ester Add PEG-NHS Ester Protein in Amine-Free Buffer->Add PEG-NHS Ester 1. Conjugation Incubate Incubate Add PEG-NHS Ester->Incubate 2. Reaction Quench Reaction Quench Reaction Incubate->Quench Reaction 3. Stop Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate 4. Purification Characterize Characterize Purify Conjugate->Characterize 5. Analysis

Figure 2: Experimental workflow for protein PEGylation.
Purification of PEGylated Proteins by Chromatography

5.2.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the hydrodynamic size of a protein, allowing for the separation of PEGylated conjugates from the unreacted protein and smaller reaction components.[][9]

Protocol:

  • Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and other analytical techniques to confirm the purity of the PEGylated protein.

5.2.2. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The covalent attachment of neutral PEG chains to a protein can shield the protein's surface charges, leading to a change in its elution profile on an IEX column.[][10][11]

Protocol:

  • Column Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired pH of the separation.

  • Column Equilibration: Equilibrate the column with a low-ionic-strength binding buffer.

  • Sample Loading: Load the quenched reaction mixture (after buffer exchange into the binding buffer) onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound molecules.

  • Elution: Elute the bound molecules using a salt gradient (increasing ionic strength) or a pH gradient. The PEGylated protein will typically elute at a different salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect and analyze the fractions as described for SEC.

cluster_manufacturing Manufacturing Process cluster_performance In Vivo Performance Linker Synthesis Linker Synthesis Bioconjugation Bioconjugation Linker Synthesis->Bioconjugation Yield & Purity Purification Purification Bioconjugation->Purification Efficiency Final Product Final Product Purification->Final Product Overall Yield Pharmacokinetics Pharmacokinetics Final Product->Pharmacokinetics Cost-Effectiveness Cost-Effectiveness Final Product->Cost-Effectiveness Manufacturing Cost Efficacy & Safety Efficacy & Safety Pharmacokinetics->Efficacy & Safety Dosage Efficacy & Safety->Cost-Effectiveness Therapeutic Value Linker Choice Linker Choice Linker Choice->Linker Synthesis Branched vs. Linear

Figure 3: Relationship between linker choice and overall cost-effectiveness.

Conclusion

The decision between a branched and a linear PEG linker is a critical step in the development of bioconjugates that requires a thorough evaluation of manufacturing feasibility and desired therapeutic outcomes. While branched linkers may present a higher initial manufacturing cost and complexity, they often confer significant advantages in terms of improved pharmacokinetics and in vivo efficacy, particularly for complex molecules like high-DAR ADCs.[1][2] This can lead to a superior therapeutic index and, potentially, long-term cost-effectiveness. The experimental framework and comparative data presented in this guide provide a foundation for making an informed decision in the rational design of next-generation biotherapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc), a PEGylated compound incorporating both a tosyl (Tos) and a tert-butyloxycarbonyl (Boc) protecting group. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Core Principles of Disposal

The disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc) must be approached with a clear understanding of its constituent parts: the polyethylene (B3416737) glycol (PEG) backbone, the tosyl group, and the Boc protecting groups. While pure polyethylene glycol is generally not considered hazardous, the overall hazardous profile of the waste is determined by any substances it has been mixed with, as well as the potential hazards of the tosyl and Boc moieties.

Hazard Assessment and Waste Classification

A thorough hazard assessment is the foundational step for safe disposal. The primary hazards associated with N-(Tos-PEG4)-N-bis(PEG4-Boc) and its potential byproducts stem from the tosyl and Boc groups.

  • Tosyl Group: Tosylated compounds, and their precursors like p-toluenesulfonyl chloride, can be corrosive and may react with water to produce acidic byproducts.[1][2][3] Therefore, waste containing significant amounts of tosylated material should be treated as acidic and potentially corrosive.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is acid-labile.[4][5] Deprotection, which can occur in acidic waste streams, generates t-butyl cations. These cations can lead to the formation of potentially genotoxic impurities.[4] The strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often used for Boc removal are themselves hazardous and must be disposed of accordingly.[6][7]

Waste Classification: Based on these considerations, waste containing N-(Tos-PEG4)-N-bis(PEG4-Boc) should be classified as hazardous chemical waste . It should not be disposed of down the drain or in regular solid waste.

Personal Protective Equipment (PPE)

When handling N-(Tos-PEG4)-N-bis(PEG4-Boc) for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Pure Compound: Unused or expired N-(Tos-PEG4)-N-bis(PEG4-Boc) should be collected in its original container or a clearly labeled, compatible container for hazardous chemical waste.

  • Contaminated Materials: All materials contaminated with N-(Tos-PEG4)-N-bis(PEG4-Boc), such as pipette tips, gloves, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-(Tos-PEG4)-N-bis(PEG4-Boc) should be collected in a labeled, leak-proof container designated for hazardous chemical waste. Do not mix with incompatible waste streams.

2. Spill Management:

  • Minor Spills: In the event of a small spill, wear appropriate PPE. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

3. Final Disposal:

  • All waste containing N-(Tos-PEG4)-N-bis(PEG4-Boc) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc).

DisposalWorkflow Disposal Workflow for N-(Tos-PEG4)-N-bis(PEG4-Boc) start Start: Identify Waste Containing N-(Tos-PEG4)-N-bis(PEG4-Boc) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste->ppe collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid liquid_waste->ppe collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill minor_spill Minor Spill: Absorb with inert material, collect as hazardous waste. spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate and follow institutional emergency procedures. spill->major_spill Yes (Major) no_spill spill->no_spill No storage Store Waste in a Designated, Secure Area minor_spill->storage disposal Arrange for Pickup and Disposal via Institutional EHS or Licensed Waste Contractor major_spill->disposal no_spill->storage storage->disposal end End of Disposal Process disposal->end

Disposal Workflow for N-(Tos-PEG4)-N-bis(PEG4-Boc)

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc), fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling N-(Tos-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(Tos-PEG4)-N-bis(PEG4-Boc) is not publicly available. The following guidance is based on the safety profiles of structurally related compounds, including polyethylene (B3416737) glycol (PEG) derivatives, tosylated compounds, and molecules containing tert-butyloxycarbonyl (Boc) protecting groups. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by institutional safety protocols and a thorough risk assessment before handling the compound.

This guide provides crucial safety and logistical information for the handling and disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc), a branched PEG linker. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Summary

While specific toxicological data for N-(Tos-PEG4)-N-bis(PEG4-Boc) is limited, a hazard assessment of its functional groups suggests that it should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • PEGylated Moiety: Polyethylene glycol (PEG) itself has a low toxicity profile and is water-soluble.[1][2] However, the overall properties of the conjugate are influenced by the other functional groups.

  • Tosyl Group: Tosylated compounds can be irritating to the skin, eyes, and respiratory tract. They are also classified as hazardous substances that require careful handling.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group.[3] Compounds containing Boc groups may cause skin and eye irritation.[4][5] Some Boc-protected amino acids are considered potentially hazardous, with possible risks of carcinogenicity and mutagenicity, requiring handling in a designated area like a chemical fume hood.[4]

Given these considerations, N-(Tos-PEG4)-N-bis(PEG4-Boc) should be treated as a potentially hazardous substance. All operations should be conducted using appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[6] The following PPE is mandatory when handling N-(Tos-PEG4)-N-bis(PEG4-Boc):

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[4][5]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][7] Consider double-gloving.To prevent skin contact and absorption.[8]
Body Protection A long-sleeved laboratory coat, fully buttoned.[4][5]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be required for operations that could generate dust or aerosols.[4]To prevent inhalation, a primary route of exposure.

Operational and Disposal Plans

A systematic workflow is critical for the safe handling and disposal of N-(Tos-PEG4)-N-bis(PEG4-Boc).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood). gather_materials Assemble all necessary equipment, including PPE and waste containers. weighing Weigh the compound carefully to avoid generating dust. prep_area->weighing dissolving If creating a solution, add solvent to the solid slowly to prevent splashing. weighing->dissolving decontaminate Decontaminate all surfaces and reusable equipment. dissolving->decontaminate dispose_ppe Dispose of all single-use PPE in the designated waste stream. decontaminate->dispose_ppe solid_waste Collect solid waste (gloves, wipes) in a labeled hazardous waste container. dispose_ppe->solid_waste liquid_waste Collect liquid waste in a separate, labeled hazardous waste container.

Caption: Workflow for safe handling of N-(Tos-PEG4)-N-bis(PEG4-Boc).

  • Designated Area: All work with N-(Tos-PEG4)-N-bis(PEG4-Boc) must be performed in a designated, well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Preparation: Before beginning, ensure the work area is clean and uncluttered. All necessary equipment and labeled waste containers should be readily accessible within the fume hood.

  • Weighing: When weighing the solid compound, use a disposable weighing paper or boat to prevent contamination of the balance.

  • Dissolving: If preparing a solution, add the solvent to the solid material slowly to avoid splashing. This compound is expected to be soluble in water and common organic solvents like DMSO, DCM, and DMF.[9]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and non-disposable equipment.

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with N-(Tos-PEG4)-N-bis(PEG4-Boc), such as gloves, weighing papers, and other disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing N-(Tos-PEG4)-N-bis(PEG4-Boc) should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[4]

Consult your institution's EHS department for specific disposal procedures, as local regulations may vary.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.